molecular formula C11H13IN4O2 B3084991 7-Iodo-2',3'-dideoxy-7-deazaadenosine

7-Iodo-2',3'-dideoxy-7-deazaadenosine

Katalognummer: B3084991
Molekulargewicht: 360.15 g/mol
InChI-Schlüssel: OEZWDZXBBPSXGY-POYBYMJQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a useful research compound. Its molecular formula is C11H13IN4O2 and its molecular weight is 360.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(2S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O2/c12-7-3-16(8-2-1-6(4-17)18-8)11-9(7)10(13)14-5-15-11/h3,5-6,8,17H,1-2,4H2,(H2,13,14,15)/t6-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZWDZXBBPSXGY-POYBYMJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 7-Iodo-2',3'-dideoxy-7-deazaadenosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step protocol for the chemical synthesis of 7-Iodo-2',3'-dideoxy-7-deazaadenosine, a nucleoside analog of significant interest in biomedical research and drug development. The synthesis is presented as a multi-stage process, commencing with the readily available starting material, 6-chloro-7-deazapurine. Each stage includes detailed experimental procedures, reagent specifications, and reaction conditions.

Overview of the Synthetic Strategy

The synthesis of this compound is a four-stage process. The initial step involves the iodination of the 7-deazapurine ring system. This is followed by the crucial glycosylation step to introduce the ribose sugar moiety. Subsequently, the 6-chloro substituent is converted to an amino group to yield the adenosine (B11128) analog. The final stage involves the deoxygenation of the 2' and 3' hydroxyl groups of the ribose ring to afford the target dideoxy nucleoside.

Synthesis_Workflow A 6-Chloro-7-deazapurine B 6-Chloro-7-iodo-7-deazapurine A->B Iodination C Protected 7-Iodo-7-deaza-6-chloropurine Ribonucleoside B->C Glycosylation D Protected 7-Iodo-7-deazaadenosine C->D Amination E 7-Iodo-7-deazaadenosine D->E Deprotection F Protected 2',3'-bis-xanthate of 7-Iodo-7-deazaadenosine E->F Xanthate Formation G Protected this compound F->G Deoxygenation H This compound G->H Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 6-Chloro-7-iodo-7-deazapurine

This initial stage focuses on the direct iodination of the commercially available 6-chloro-7-deazapurine at the 7-position of the pyrrolo[2,3-d]pyrimidine core.

Reaction Scheme:

Stage1 reactant 6-Chloro-7-deazapurine product 6-Chloro-7-iodo-7-deazapurine reactant->product NIS, DMF Room Temperature

Caption: Iodination of 6-chloro-7-deazapurine.

Methodology:

  • To a solution of 6-chloro-7-deazapurine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to yield 6-chloro-7-iodo-7-deazapurine.

ParameterValue
Starting Material 6-Chloro-7-deazapurine
Reagent N-Iodosuccinimide (NIS)
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 2-4 hours
Purification Silica Gel Chromatography
Typical Yield >90%
Stage 2: Glycosylation to form Protected 7-Iodo-7-deaza-6-chloropurine Ribonucleoside

This stage involves the coupling of the iodinated nucleobase with a protected ribose derivative using the Vorbrüggen glycosylation method.

Reaction Scheme:

Stage2 reactant1 6-Chloro-7-iodo-7-deazapurine product Protected 7-Iodo-7-deaza-6-chloropurine Ribonucleoside reactant1->product BSA, TMSOTf Acetonitrile, Reflux reactant2 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose reactant2->product BSA, TMSOTf Acetonitrile, Reflux Stage3 reactant Protected 7-Iodo-7-deaza-6-chloropurine Ribonucleoside product Protected 7-Iodo-7-deazaadenosine reactant->product NH3 in MeOH Sealed Tube, 100°C Stage4 reactant1 7-Iodo-7-deazaadenosine intermediate 2',3'-bis-xanthate intermediate reactant1->intermediate 1. NaH, Imidazole 2. CS2 3. MeI product This compound intermediate->product Bu3SnH, AIBN Toluene, Reflux

The Discovery and Development of 7-Deazaadenosine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaadenosine analogs are a significant class of purine (B94841) nucleoside analogs characterized by the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom.[1][2] This structural modification confers remarkable biological properties, most notably resistance to degradation by enzymes such as adenosine (B11128) deaminase and purine nucleoside phosphorylase.[1] This enhanced metabolic stability increases their intracellular half-life and therapeutic potential.[1][2] The parent compound of this family, Tubercidin (7-deazaadenosine), was first isolated from Streptomyces tubercidicus.[1] Since its discovery, a vast number of analogs have been synthesized and investigated, revealing a broad spectrum of biological activities, including potent anticancer, antiviral, and antiparasitic effects.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanisms of action, and therapeutic applications of 7-deazaadenosine analogs, supplemented with detailed experimental protocols and quantitative data to support further research and development.

Discovery and Synthesis

The journey of 7-deazaadenosine analogs began with the discovery of Tubercidin.[1] The key structural feature—the pyrrolo[2,3-d]pyrimidine core—has since become a privileged scaffold in medicinal chemistry. The synthesis of novel analogs is a crucial aspect of their development, aiming to improve efficacy, selectivity, and pharmacokinetic profiles.

A general synthetic approach often involves the construction of the 7-deazapurine core followed by glycosylation with a protected ribose or deoxyribose derivative. Modifications at the C7 position of the deazaadenine core and at various positions of the sugar moiety have been extensively explored to understand structure-activity relationships (SAR).[3]

Below is a generalized workflow for the synthesis of 7-substituted 7-deazaadenosine analogs.

G cluster_synthesis Generalized Synthetic Workflow start D-Ribose (Starting Material) p1 Protection of Hydroxyl Groups (e.g., TBDMS, Acetonide) start->p1 Protection p2 Glycosyl Donor Formation (e.g., Activation of Anomeric Carbon) p1->p2 Activation p4 Glycosylation (e.g., Mitsunobu or Vorbrüggen conditions) p2->p4 Coupling Partner p3 Synthesis of 7-Deazapurine Base (e.g., Pyrrolo[2,3-d]pyrimidine) p3->p4 Coupling Partner p5 Introduction of Substituents at C7 Position (e.g., Suzuki, Sonogashira Coupling) p4->p5 Core Nucleoside p6 Deprotection of Sugar Moiety p5->p6 Functionalization p7 Optional Modifications (e.g., 5'-Acrylamide formation) p6->p7 Deprotection end Final 7-Deazaadenosine Analog p7->end Final Modification

Figure 1: Generalized workflow for the synthesis of 7-deazaadenosine analogs.

Mechanisms of Action

7-Deazaadenosine analogs exert their biological effects through diverse and multifaceted mechanisms. Upon cellular uptake, they are typically phosphorylated by cellular kinases to their active mono-, di-, and triphosphate forms, which can then interfere with various cellular processes.[1][4]

Inhibition of Nucleic Acid Synthesis

The triphosphate forms of 7-deazaadenosine analogs act as fraudulent substrates for DNA and RNA polymerases.[5] Their incorporation into growing nucleic acid chains can lead to chain termination, thereby halting replication and transcription.[4] This is a primary mechanism behind their cytotoxic effects on rapidly dividing cancer cells and their inhibitory action on viral replication.[1][5] For example, the 2'-C-methyl substituent on some analogs acts as a functional chain terminator for viral RNA-dependent RNA polymerase (RdRp).[4]

G cluster_moa Mechanism: Inhibition of Nucleic Acid Synthesis analog 7-Deazaadenosine Analog transporter Nucleoside Transporters analog->transporter Uptake intracellular_analog Intracellular Analog kinase Adenosine Kinase & other kinases intracellular_analog->kinase Phosphorylation analog_tp Analog-Triphosphate (Active Form) kinase->analog_tp polymerase DNA/RNA Polymerase (e.g., Viral RdRp) analog_tp->polymerase Competitive Inhibition nucleic_acid DNA/RNA Synthesis polymerase->nucleic_acid Catalyzes termination Chain Termination & Inhibition of Synthesis polymerase->termination nucleic_acid->termination Blocked

Figure 2: Cellular uptake, activation, and inhibition of nucleic acid synthesis.
Kinase Inhibition

Many 7-deazaadenosine analogs function as ATP-competitive inhibitors of various protein kinases. By occupying the ATP-binding site, they can block downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. A notable example is the development of analogs as irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are dysregulated in many cancers.[3]

Modulation of the Innate Immune System

A more recently discovered mechanism for certain 7-deazaadenosine analogs, particularly cyclic dinucleotide (CDN) forms, is the activation of the Stimulator of Interferon Genes (STING) pathway.[1][6] The STING pathway is a key component of the innate immune system that detects cytosolic DNA and CDNs, leading to the production of type I interferons and other cytokines.[6] Synthetic 7-deazaadenosine-containing CDNs have been shown to be potent STING agonists, making them promising candidates for cancer immunotherapy and as vaccine adjuvants.[1]

G cluster_sting Mechanism: STING Pathway Activation cdn_analog 7-Deaza-CDN Analog (STING Agonist) sting STING (on ER membrane) cdn_analog->sting Binds & Activates translocation Translocation (ER to Golgi) sting->translocation tbk1 TBK1 Recruitment translocation->tbk1 irf3 IRF3 Phosphorylation tbk1->irf3 nucleus Nucleus irf3->nucleus Dimerizes & Translocates ifn Type I Interferon Production nucleus->ifn Gene Transcription

Figure 3: Activation of the STING pathway by 7-deazaadenosine CDN analogs.

Therapeutic Applications

The diverse mechanisms of action of 7-deazaadenosine analogs have led to their investigation for a wide range of therapeutic applications.

Anticancer Activity

The ability of these analogs to inhibit nucleic acid synthesis and kinase signaling makes them potent anticancer agents.[1][3] Their efficacy has been demonstrated in various cancer cell lines.

Table 1: Cytotoxic Activity of 7-Deazaadenosine Analogs against Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM)
7-benzyl-9-deazaadenosine L1210 Leukemia 0.07[1]
7-benzyl-9-deazaadenosine P388 Leukemia 0.1[1]
7-benzyl-9-deazaadenosine CCRF-CEM Lymphoblastic Leukemia 0.2[1]
7-benzyl-9-deazaadenosine B16F10 Melanoma 1.5[1]
7-methyl-9-deazaadenosine L1210 Leukemia 0.4[1]
7-methyl-9-deazaadenosine P388 Leukemia 0.7[1]
7-methyl-9-deazaadenosine CCRF-CEM Lymphoblastic Leukemia 0.3[1]

| 7-methyl-9-deazaadenosine | B16F10 | Melanoma | 1.5[1] |

Data sourced from a 2025 BenchChem technical guide.

Furthermore, specific analogs have been developed as potent inhibitors of FGFR1-4, showing low nanomolar IC50 values.

Table 2: FGFR Inhibitory Activity of a 7-Deaza-4'-thioadenosine Analog (Compound 19e)

Target IC50 (nM)
FGFR1 0.9[3]
FGFR2 4[3]
FGFR3 3[3]

| FGFR4 | 61[3] |

Data from a study on irreversible pan-FGFR inhibitors.[3]

Antiviral Activity

7-Deazaadenosine analogs have demonstrated broad-spectrum antiviral activity, particularly against RNA viruses.[4] Their primary antiviral mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[4] A notable example is 7-deaza-2'-C-methyladenosine, which has shown potent activity against Hepatitis C virus (HCV) and other Flaviviridae family viruses.[4]

Table 3: Antiviral Activity of 7-Deaza-2'-C-methyladenosine

Virus Family EC50 (µM)
BVDV Flaviviridae 0.3
West Nile Virus Flaviviridae 0.5
Dengue Virus Type 2 Flaviviridae 5.0
Yellow Fever Virus Flaviviridae 0.3
Rhinovirus Type 14 Picornaviridae 0.03

| Poliovirus Type 3 | Picornaviridae | 0.3 |

EC50 values were determined in cytoprotection effect (CPE) assays.[4]

Antiparasitic Activity

The unique metabolic pathways in certain parasites make them susceptible to 7-deazaadenosine analogs. For instance, these compounds have been evaluated as inhibitors of Toxoplasma gondii adenosine kinase, an enzyme crucial for the parasite's purine salvage pathway.[7]

Table 4: Inhibitory Activity of 7-Deaza-6-benzylthioinosine Analogs against T. gondii Adenosine Kinase

Compound IC50 (µM)
7-deaza-p-cyano-6-benzylthioinosine 5.3[7]

| 7-deaza-p-methoxy-6-benzylthioinosine | 4.6[7] |

Data from a study on structure-activity relationships of T. gondii adenosine kinase ligands.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 7-deazaadenosine analogs.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

  • Materials :

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 7-deazaadenosine analog (test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure :

    • Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C, 5% CO2.[1]

    • Compound Treatment : Prepare serial dilutions of the 7-deazaadenosine analog in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle-only wells as a negative control.[1]

    • Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]

    • MTT Addition : After incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[1]

    • Formazan (B1609692) Formation : Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.[1][9]

    • Solubilization : Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Absorbance Reading : Mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[9]

HCV NS5B Polymerase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the RNA synthesis activity of the HCV RNA-dependent RNA polymerase (RdRp).

  • Materials :

    • Purified recombinant HCV NS5B protein

    • RNA template (e.g., poly(rC)/oligo(rG))

    • Reaction buffer (e.g., 20 mM HEPES pH 8.0, 1.5 mM MnCl2, 100 mM ammonium (B1175870) acetate, 1 mM DTT)[5]

    • Radiolabeled nucleotide triphosphate (e.g., [α-33P]GTP) and unlabeled NTPs (ATP, CTP, UTP)

    • 7-deazaadenosine analog triphosphate

    • Quench buffer (containing EDTA)

    • Scintillation proximity assay (SPA) beads or filter plates for detection

  • Procedure :

    • Reaction Setup : In a 96-well plate, combine the reaction buffer, RNA template, and varying concentrations of the test compound (as a triphosphate).

    • Enzyme Addition : Add the purified NS5B enzyme to initiate the reaction. Include no-enzyme and no-inhibitor controls.[5]

    • Incubation : Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Quenching : Stop the reaction by adding the quench buffer.[5]

    • Detection : Quantify the amount of incorporated radiolabeled NTP. This can be done by capturing the newly synthesized RNA on a filter plate and measuring radioactivity with a scintillation counter, or using an SPA-based method.

    • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

STING Pathway Activation Assay (Western Blot)

This protocol assesses the activation of the STING pathway by measuring the phosphorylation of key downstream signaling proteins like TBK1 and IRF3.[6]

  • Materials :

    • Cells responsive to STING agonists (e.g., THP-1 monocytes)

    • Cyclic dinucleotide (CDN) analog of 7-deazaadenosine

    • Transfection reagent (for delivering anionic CDNs into the cytosol)[6]

    • RIPA buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels and Western blot apparatus

    • PVDF membrane

    • Primary antibodies: anti-p-STING, anti-p-TBK1, anti-p-IRF3, and a loading control (e.g., anti-β-actin)[6]

    • HRP-conjugated secondary antibodies

    • ECL substrate and imaging system

  • Procedure :

    • Cell Treatment : Seed cells and allow them to adhere. The next day, transfect the cells with the CDN analog using a suitable transfection reagent as per the manufacturer's protocol.[6]

    • Incubation : Incubate for a specified time (e.g., 3-6 hours) to allow for STING pathway activation.

    • Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer.[6]

    • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

    • Western Blot :

      • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

      • Incubate with primary antibodies overnight at 4°C.[6]

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

    • Detection : Detect the signal using an ECL substrate and an imaging system. An increase in the phosphorylated forms of STING, TBK1, and IRF3 indicates pathway activation.[6]

Conclusion and Future Directions

7-Deazaadenosine analogs represent a versatile and powerful class of compounds with significant therapeutic potential. Their unique chemical structure provides enhanced metabolic stability, a critical feature for drug development. The diverse mechanisms of action, ranging from the fundamental inhibition of nucleic acid synthesis to the nuanced modulation of kinase signaling and innate immunity, have opened up multiple avenues for therapeutic intervention in cancer, viral infections, and parasitic diseases. The structure-activity relationship studies continue to guide the design of next-generation analogs with improved potency and selectivity. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel delivery systems for targeted therapy (especially for CDN-based STING agonists), and further elucidating their complex interactions with cellular pathways to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Structural Analysis of 7-Iodo-2',3'-dideoxy-7-deazaadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic dideoxynucleoside analog of significant interest in medicinal chemistry and drug development. As a member of the 7-deazapurine nucleoside family, it exhibits potential as an antiviral and anticancer agent.[1] Its structural modifications, specifically the absence of the 2' and 3' hydroxyl groups and the substitution of nitrogen with carbon at the 7-position of the purine (B94841) ring, are designed to enhance its stability and bioavailability, making it a valuable tool for inhibiting nucleic acid synthesis in pathological processes.[1] This guide provides a comprehensive overview of the structural characteristics, synthesis, and proposed mechanism of action of this compound, drawing upon data from closely related analogs to build a complete structural profile.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₃IN₄O₂[2]
Molecular Weight 360.15 g/mol [1][2]
Appearance White to off-white powder[2][]
Purity ≥97% (via HPLC)[2]
CAS Number 114748-70-8[1][2]

Structural Analysis

Predicted Crystallographic Parameters

Based on the crystal structure analysis of analogous compounds like 7-deaza-2'-deoxyguanosine, the following parameters can be anticipated.[4] The 7-deazapurine core is expected to be planar, with the iodo-substituent lying in the plane of the pyrrolo[2,3-d]pyrimidine ring system. The dideoxyribose sugar moiety will likely adopt a specific puckering conformation, and the glycosidic bond will have a defined torsion angle.

ParameterPredicted Value/RangeBasis of Prediction
Sugar Pucker S-type (C2'-endo) or N-type (C3'-endo)Analysis of 7-deaza-2'-deoxynucleoside analogs[5]
Glycosidic Torsion Angle (χ) anti conformationCommon for purine nucleosides[6]
Hydrogen Bonding Intermolecular H-bonds involving the amino group and the sugar hydroxylX-ray analysis of related nucleosides[6]
Predicted ¹H and ¹³C NMR Spectral Data

While specific NMR spectra for this compound are not published, the expected chemical shifts can be estimated based on data from related 7-deazaadenosine derivatives and general principles of NMR spectroscopy. The absence of protons at the 2' and 3' positions of the sugar ring will simplify the ¹H NMR spectrum in that region, resulting in characteristic multiplets for the remaining sugar protons.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted δ (ppm)Multiplicity
H-2~8.1s
H-6~7.5s
H-1'~6.3t
H-2'α, H-2'β~2.2 - 2.5m
H-3'α, H-3'β~2.0 - 2.3m
H-4'~4.0m
H-5'α, H-5'β~3.5 - 3.7m
NH₂~7.7br s

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted δ (ppm)
C-2~152
C-4~150
C-5~100
C-6~157
C-7~70 (due to iodine)
C-8~118
C-1'~85
C-2'~35
C-3'~30
C-4'~88
C-5'~62

Experimental Protocols

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be adapted from the established synthesis of the related compound, 7-deaza-7-iodo-2'-deoxyadenosine.[7] The key steps would involve the glycosylation of a protected 7-iodo-7-deazapurine base with a suitable 2,3-dideoxyribose derivative, followed by deprotection.

Workflow for the Proposed Synthesis

G A 7-Iodo-7-deazapurine B Protection of Amino Group A->B e.g., Benzoyl chloride C Protected 7-Iodo-7-deazapurine B->C E Glycosylation (e.g., Sodium Salt Method) C->E D 1-Chloro-2,3-dideoxy-5-O-p-toluoyl-D-erythro-pentofuranose D->E F Protected Nucleoside E->F G Deprotection (e.g., NH3/MeOH) F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Protection of the Base: The starting material, 4-amino-7H-pyrrolo[2,3-d]pyrimidine (7-deazaadenine), is first iodinated at the 7-position using N-iodosuccinimide in DMF. The resulting 4-amino-7-iodo-7H-pyrrolo[2,3-d]pyrimidine can then be protected at the exocyclic amino group, for example, with a benzoyl group, to prevent side reactions during glycosylation.

  • Preparation of the Sugar: A suitable 2,3-dideoxyribose derivative, such as 1-chloro-2,3-dideoxy-5-O-p-toluoyl-D-erythro-pentofuranose, is prepared from a commercially available starting material.

  • Glycosylation: The protected 7-iodo-7-deazapurine is reacted with the chlorinated dideoxy sugar. A common method is the sodium salt glycosylation, where the base is treated with a strong base like sodium hydride to form the sodium salt, which then acts as a nucleophile to displace the chloride from the sugar.

  • Deprotection: The protecting groups on the sugar (e.g., toluoyl) and the base (e.g., benzoyl) are removed. A common method for this is treatment with methanolic ammonia (B1221849) at an elevated temperature.[7]

  • Purification: The final product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Mechanism of Action and Signaling Pathway

As a 2',3'-dideoxynucleoside analog, this compound is proposed to act as a chain terminator in viral RNA or DNA synthesis.[8][9] This mechanism is well-established for other dideoxynucleosides used as antiviral drugs.

Signaling Pathway of Viral Polymerase Inhibition

G cluster_cell Host Cell cluster_virus Viral Replication A 7-Iodo-ddA B Cellular Kinases A->B C 7-Iodo-ddA-Monophosphate B->C Phosphorylation D 7-Iodo-ddA-Diphosphate C->D Phosphorylation E 7-Iodo-ddA-Triphosphate (Active Form) D->E Phosphorylation F Viral RNA/DNA Polymerase E->F H Growing RNA/DNA Chain F->H G Viral RNA/DNA Template G->F I Chain Termination H->I Incorporation of 7-Iodo-ddATP

Caption: Proposed mechanism of action for this compound.

Explanation of the Pathway:

  • Cellular Uptake and Activation: this compound (7-Iodo-ddA) enters the host cell.

  • Phosphorylation: Inside the cell, host cellular kinases sequentially phosphorylate the nucleoside analog to its monophosphate, diphosphate, and finally to the active triphosphate form (7-Iodo-ddATP).

  • Inhibition of Viral Polymerase: The active triphosphate analog acts as a competitive inhibitor of the natural substrate (dATP or ATP) for the viral RNA- or DNA-dependent RNA/DNA polymerase.

  • Chain Termination: When the viral polymerase incorporates 7-Iodo-ddATP into the growing nucleic acid chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral replication.[8][9]

Conclusion

While direct experimental structural data for this compound remains elusive in publicly available literature, a robust understanding of its structure and function can be constructed through the analysis of closely related analogs. The information presented in this guide provides a strong foundation for researchers and drug development professionals working with this and similar 7-deazapurine nucleosides. The proposed synthesis and mechanism of action offer a clear path for further investigation into the therapeutic potential of this promising compound. Future work should focus on obtaining explicit crystallographic and NMR data to validate and refine the structural models presented herein.

References

An In-depth Technical Guide to 7-Iodo-2',3'-dideoxy-7-deazaadenosine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 114748-70-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of 7-Iodo-2',3'-dideoxy-7-deazaadenosine, a synthetic dideoxynucleoside analogue. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activities, and potential applications of this compound.

Core Compound Information

This compound is a structurally modified purine (B94841) nucleoside. The key modifications from its parent molecule, adenosine, are the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom (a 7-deaza modification), the introduction of an iodine atom at this new 7-position, and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. These alterations confer unique chemical and biological properties, making it a valuable tool in molecular biology and a precursor for novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 114748-70-8[1]
Molecular Formula C₁₁H₁₃IN₄O₂[1]
Molecular Weight 360.15 g/mol [1]
Appearance White to off-white powder/solid[1][2]
Purity ≥97%[1]
Solubility Soluble in DMSO (125 mg/mL)[3]
Storage Conditions Store at ≤ -15 °C. In solvent: -80 °C for 6 months; -20 °C for 1 month (protect from light).[3][4]

Synonyms:

  • 7-Deaza-7-iodo-2',3'-dideoxyadenosine[1]

  • 7-I-7-Deaza-ddA[1]

  • ((2S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-2-yl)methanol[1]

  • 2-Furanmethanol, 5-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydro-, (2S,5R)-[1]

Mechanism of Action and Biological Activity

The primary mechanism of action of this compound and its phosphorylated derivatives stems from its function as a DNA chain terminator. The absence of the 3'-hydroxyl group on the deoxyribose moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), thus halting DNA polymerase-mediated chain elongation.[5] This property is the cornerstone of the Sanger DNA sequencing method.[5]

The 7-deaza modification enhances the metabolic stability of the nucleoside by making the glycosidic bond resistant to cleavage by purine nucleoside phosphorylase.[6] The iodine atom at the 7-position serves as a versatile chemical handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups to create novel derivatives with tailored biological activities.[6]

While specific antiviral and anticancer data for this compound are not extensively reported in publicly available literature, its structural analogues have shown promise in these areas.[4] The general strategy involves the intracellular conversion of the nucleoside to its triphosphate form, which then competes with natural dNTPs for incorporation into viral or cellular DNA, leading to the inhibition of replication.[4]

Certain 7-deazaadenosine analogues, particularly in their cyclic dinucleotide form, have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[6] Activation of the STING pathway is a key component of the innate immune response and is a promising strategy for cancer immunotherapy.[6]

Mechanism of Action: DNA Chain Termination Compound This compound Triphosphate Active Triphosphate Form Compound->Triphosphate Intracellular Phosphorylation Incorporation Incorporation into Growing DNA Strand Triphosphate->Incorporation DNA_Polymerase DNA Polymerase DNA_Polymerase->Incorporation DNA_Template DNA Template DNA_Template->Incorporation Termination Chain Termination Incorporation->Termination Absence of 3'-OH group

Figure 1: DNA chain termination by this compound.

Applications in Research and Development

DNA Sequencing

As a dideoxynucleoside, this compound is a fundamental component in the Sanger chain-termination sequencing method.[3] Its incorporation into a growing DNA strand results in a fragment of a specific length, which, when separated by electrophoresis, allows for the determination of the DNA sequence.[5]

Precursor for Chemical Synthesis

The iodo group at the 7-position makes this compound a valuable intermediate for the synthesis of a wide array of modified nucleosides.[6] Through reactions like the Suzuki-Miyaura coupling, various aryl or other functional groups can be introduced, leading to the development of novel compounds for high-throughput screening in drug discovery programs.[1]

Synthetic Utility of this compound Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Start->Coupling Derivatives Novel 7-Substituted 2',3'-dideoxy-7-deazaadenosine Analogues Coupling->Derivatives Screening High-Throughput Screening Derivatives->Screening Drug_Discovery Drug Discovery & Development Screening->Drug_Discovery

Figure 2: Role as a precursor in chemical synthesis.

Antiviral and Anticancer Research

The potential for this compound and its derivatives to act as antiviral and anticancer agents is an active area of research.[4] By interfering with nucleic acid synthesis, these compounds can inhibit the replication of viruses and the proliferation of cancer cells.[4]

Table 2: Biological Activities of Related 7-Deazaadenosine Analogues

CompoundActivityCell Line/VirusIC₅₀/EC₅₀Source(s)
7-Deaza-2′-C-methyl-adenosineAntiviral (HCV)HCV RepliconPotent Inhibition[7]
7-Benzyl-9-deazaadenosineAnticancerL1210 Leukemia0.07 µM[1]
7-Methyl-9-deazaadenosineAnticancerL1210 Leukemia0.4 µM[1]
2-Fluoro-9-deazaadenosineAnticancerCCRF-CEM Leukemia0.3 µM[1]

Note: This table presents data for structurally related compounds to indicate the potential therapeutic areas for derivatives of this compound.

Experimental Protocols

General Protocol for Sanger DNA Sequencing

The following is a generalized protocol for dideoxy chain-termination sequencing. The precise concentrations of this compound triphosphate (ddATP*) and other reagents may require optimization based on the specific DNA polymerase and template being used.

  • Reaction Setup: Prepare four separate reaction mixtures, one for each dideoxynucleotide (ddATP*, ddGTP, ddCTP, ddTTP). Each reaction tube will contain:

    • DNA template

    • Primer

    • DNA polymerase

    • A mixture of all four dNTPs

    • One of the four ddNTPs (in this case, ddATP* derived from this compound)

  • Thermal Cycling: Perform thermal cycling to allow for primer annealing and extension. The extension phase will be randomly terminated upon the incorporation of a ddNTP.

  • Electrophoresis: Denature the reaction products and separate them by size using polyacrylamide gel electrophoresis.

  • Detection: Visualize the separated DNA fragments to read the sequence. In modern automated sequencing, each ddNTP is labeled with a different fluorescent dye for detection.

Sanger Sequencing Workflow Start Prepare Sequencing Reaction Mixes (Template, Primer, Polymerase, dNTPs, ddNTPs*) Cycling Thermal Cycling (Denaturation, Annealing, Extension/Termination) Start->Cycling Separation Capillary Electrophoresis Cycling->Separation Detection Fluorescent Detection Separation->Detection Analysis Sequence Analysis Detection->Analysis

Figure 3: Generalized workflow for Sanger DNA sequencing.

Synthetic Protocol for 7-Substituted Analogues via Suzuki-Miyaura Coupling (General)

This protocol outlines a general procedure for the synthesis of 7-aryl-7-deaza-2',3'-dideoxyadenosine analogues from this compound.

  • Reactants: In a suitable reaction vessel, combine this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., TPPTS), and a base (e.g., Cs₂CO₃) in a solvent mixture (e.g., water/acetonitrile).

  • Reaction Conditions: Heat the mixture under an inert atmosphere for a sufficient time to ensure complete reaction.

  • Purification: Upon completion, purify the product using column chromatography to isolate the desired 7-substituted analogue.

Conclusion

This compound is a versatile synthetic nucleoside with significant applications in molecular biology, particularly in DNA sequencing. Its unique chemical structure, featuring a stable C-glycosidic bond and a reactive iodo group, also makes it an important building block for the synthesis of novel therapeutic agents with potential antiviral and anticancer activities. Further research into the biological effects of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

An In-Depth Technical Guide to 7-Iodo-2',3'-dideoxy-7-deazaadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Iodo-2',3'-dideoxy-7-deazaadenosine, a synthetically modified nucleoside analog with significant applications in molecular biology and potential therapeutic uses. This document details its chemical properties, synthesis, and key applications, including its role as a chain terminator in DNA sequencing and as a crucial intermediate in the development of novel immunotherapies.

Core Compound Properties

This compound is a purine (B94841) nucleoside analog characterized by the substitution of the nitrogen at the 7-position of the adenine (B156593) base with a carbon atom, the presence of an iodine atom at this new 7-position, and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. These structural modifications confer unique chemical properties and biological activities.

PropertyValueReference
Molecular Weight 360.15 g/mol [1][2]
Molecular Formula C₁₁H₁₃IN₄O₂[1][2]
Appearance White to off-white powder[3]
Purity ≥97%[3]
Storage Conditions -20°C for short-term, -80°C for long-term[2]

Synthesis

A plausible synthetic route would start from 2',3'-dideoxy-7-deazaadenosine. The key transformation is the regioselective iodination at the 7-position of the pyrrolo[2,3-d]pyrimidine core.

Representative Experimental Protocol: Iodination of a 7-Deazaadenosine Analog

This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific synthesis of this compound.

  • Dissolution: Dissolve the starting material, 2',3'-dideoxy-7-deazaadenosine, in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Iodination: Add N-iodosuccinimide (NIS) to the solution. The reaction is typically carried out at room temperature and may require stirring for an extended period (e.g., 24-72 hours) to proceed to completion.[1]

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent solution, such as aqueous sodium thiosulfate, to remove any unreacted iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Key Applications and Experimental Methodologies

This compound has two primary and well-documented applications in biomedical research: as a chain-terminating nucleoside in DNA sequencing and as a synthetic precursor for novel immunomodulatory agents.

DNA Sequencing: The Sanger Chain-Termination Method

The absence of a 3'-hydroxyl group on the deoxyribose moiety makes this compound (after conversion to its triphosphate form) a potent chain terminator in DNA synthesis. This property is fundamental to the Sanger sequencing method.[4][5][6][7]

  • Reaction Setup: Four separate sequencing reactions are prepared, each containing the single-stranded DNA template, a primer, DNA polymerase, all four deoxynucleoside triphosphates (dNTPs), and a small amount of one of the four dideoxynucleoside triphosphates (ddNTPs), including the triphosphate of this compound (ddATP analog).

  • Chain Elongation and Termination: The DNA polymerase extends the primer, incorporating dNTPs. When a ddNTP is incorporated, the chain elongation is terminated. This results in a collection of DNA fragments of varying lengths, each ending with a specific ddNTP.

  • Gel Electrophoresis: The fragments from the four reactions are separated by size using polyacrylamide gel electrophoresis.

  • Sequence Determination: The DNA sequence is read by identifying the terminal ddNTP of each fragment, from the shortest to the longest.

Sanger_Sequencing cluster_prep Reaction Preparation cluster_reactions Chain Termination Reactions cluster_analysis Analysis Template ssDNA Template ReactionA ddATP (e.g., 7-Iodo-ddATP) Template->ReactionA ReactionG ddGTP Template->ReactionG ReactionC ddCTP Template->ReactionC ReactionT ddTTP Template->ReactionT Primer Primer Primer->ReactionA Primer->ReactionG Primer->ReactionC Primer->ReactionT Polymerase DNA Polymerase Polymerase->ReactionA Polymerase->ReactionG Polymerase->ReactionC Polymerase->ReactionT dNTPs dATP, dGTP, dCTP, dTTP dNTPs->ReactionA dNTPs->ReactionG dNTPs->ReactionC dNTPs->ReactionT Electrophoresis Gel Electrophoresis ReactionA->Electrophoresis ReactionG->Electrophoresis ReactionC->Electrophoresis ReactionT->Electrophoresis Sequencing Sequence Reading Electrophoresis->Sequencing

Workflow for Sanger DNA sequencing.

Synthesis of STING Receptor Agonists

This compound serves as a key intermediate in the synthesis of novel agonists for the Stimulator of Interferon Genes (STING) receptor. The STING pathway is a critical component of the innate immune system, and its activation has shown promise in cancer immunotherapy. The iodine atom at the 7-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups.

  • Reaction Setup: In a reaction vessel, this compound, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., triphenylphosphine-3,3',3''-trisulfonate), and a base (e.g., Cs₂CO₃) are combined in a solvent mixture, typically water and an organic solvent like acetonitrile.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specific duration, often for a short period (e.g., 30 minutes) to prevent degradation of the nucleoside.

  • Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion, the mixture is cooled, and the product is purified from the reaction mixture.

  • Purification: The desired STING agonist is typically purified using preparative HPLC.

STING_Agonist_Synthesis cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_products Products & Purification Iodo_Nucleoside 7-Iodo-2',3'-dideoxy- 7-deazaadenosine Reaction Heating under Inert Atmosphere Iodo_Nucleoside->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Catalyst Palladium Catalyst & Ligand Catalyst->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification HPLC Purification Crude_Product->Purification Final_Product STING Agonist Purification->Final_Product

Synthesis of STING agonists.

Potential Therapeutic Applications

While specific in-vivo or clinical data for this compound is limited, its structural features suggest potential as an antiviral and anticancer agent.[8]

Antiviral Activity

As a dideoxynucleoside analog, it has the potential to inhibit viral reverse transcriptases and polymerases. The mechanism of action would be similar to that of other nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and other viral infections.[9][10][11] The triphosphate form of the compound would act as a competitive inhibitor of the natural dATP, and its incorporation into the growing viral DNA chain would lead to termination of replication.

Anticancer Activity

The ability of nucleoside analogs to interfere with DNA synthesis also makes them candidates for anticancer therapy. By inhibiting DNA polymerases, these compounds can selectively target rapidly dividing cancer cells. Further research is needed to evaluate the specific efficacy and selectivity of this compound against various cancer cell lines.

Conclusion

This compound is a valuable synthetic nucleoside with established utility in fundamental molecular biology techniques and significant potential in drug discovery and development. Its role as a chain terminator in DNA sequencing is a classic example of its application, while its use as a precursor for STING agonists highlights its importance in the cutting-edge field of immunotherapy. Further investigation into its direct antiviral and anticancer properties is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Purity and Characterization of 7-Iodo-2',3'-dideoxy-7-deazaadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic nucleoside analog with significant potential in biomedical research and drug development. As a derivative of adenosine, its structural modifications—the substitution of nitrogen with carbon at the 7-position (7-deaza) and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar—confer unique chemical and biological properties. This guide provides a comprehensive overview of the purity, characterization, and synthesis of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, virology, and oncology.

Physicochemical Properties and Purity

This compound is typically supplied as a white to off-white solid. Its purity is a critical parameter for its use in research and development, and it is most commonly determined by High-Performance Liquid Chromatography (HPLC). Commercial suppliers generally guarantee a purity of ≥97% or ≥98%.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃IN₄O₂[1][2]
Molecular Weight 360.15 g/mol [1][2]
Appearance White to off-white solid[1][2]
Purity (by HPLC) ≥97% to ≥98%[1][2]
CAS Number 114748-70-8[1]
Storage Conditions Store at ≤ -15 °C, protected from light[1]

Synthesis

The synthesis of this compound can be achieved through a multi-step process, analogous to the synthesis of related 7-deaza-7-iodo-2'-deoxynucleosides. A plausible synthetic route involves the glycosylation of a protected 7-iodo-7-deazapurine base with a suitable 2,3-dideoxyribose derivative, followed by deprotection steps.

Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthetic Workflow for this compound cluster_0 Base Preparation cluster_1 Sugar Preparation Start 7-Deazaadenine Iodination Iodination (e.g., NIS) Start->Iodination Protection Protection of Amino Group (e.g., Benzoyl chloride) Iodination->Protection Protected_Base Protected 7-Iodo-7-deazaadenine Protection->Protected_Base Coupling Glycosylation (e.g., Vorbrüggen conditions) Protected_Base->Coupling Dideoxyribose 2,3-Dideoxyribose Activation Activation (e.g., Chlorination) Dideoxyribose->Activation Activated_Sugar Activated 2,3-Dideoxyribose Activation->Activated_Sugar Activated_Sugar->Coupling Deprotection Deprotection (e.g., Ammonolysis) Coupling->Deprotection Purification Purification (e.g., Column Chromatography, HPLC) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Characterization and Analytical Methods

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound, confirming its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reverse-phase method is typically employed.

Exemplary HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid or a similar modifier).

  • Gradient: A linear gradient from 5% to 95% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 260 nm.

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled at 25 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of the molecule. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the stereochemistry.

Exemplary NMR Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).

  • Instrument: 300-500 MHz NMR spectrometer.

  • ¹H NMR: Expected signals would include those for the aromatic protons of the deazapurine ring system, the anomeric proton of the dideoxyribose, and the remaining protons of the sugar moiety.

  • ¹³C NMR: Expected signals would correspond to the carbon atoms of the heterocyclic base and the dideoxyribose sugar.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique for this type of analysis.

Exemplary ESI-MS Protocol:

  • Ionization Mode: Positive or negative electrospray ionization.

  • Mass Analyzer: Time-of-flight (TOF) or quadrupole.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Expected Ion: In positive mode, the protonated molecule [M+H]⁺ with an m/z of approximately 361.02 is expected. High-resolution mass spectrometry can confirm the elemental formula.

Characterization_Workflow General Characterization Workflow Sample This compound Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Data_Analysis Data Integration and Analysis HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Report Characterization Report Data_Analysis->Report

Caption: General workflow for the characterization of this compound.

Mechanism of Action and Biological Relevance

This compound and related 7-deazaadenosine analogs are known to interfere with nucleic acid metabolism. Their primary mechanisms of action are believed to be:

  • Inhibition of DNA and RNA Synthesis: As a dideoxynucleoside, it lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, acting as a chain terminator for DNA polymerases and reverse transcriptases. This property makes it a candidate for antiviral and anticancer therapies.

  • Modulation of Innate Immunity: Certain 7-deazaadenosine analogs, particularly in their cyclic dinucleotide form, have been shown to be potent agonists of the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway leads to the production of type I interferons and other cytokines, stimulating an innate immune response.

STING Signaling Pathway

STING_Pathway Simplified STING Signaling Pathway CDN 7-deaza-ddA derived CDN (or other CDNs) STING STING (ER membrane) CDN->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferon Production Nucleus->IFN induces transcription Immune_Response Antiviral/Antitumor Immune Response IFN->Immune_Response

Caption: Simplified diagram of the STING signaling pathway activated by cyclic dinucleotides (CDNs).

Conclusion

This compound is a valuable tool for scientific research with promising therapeutic potential. A thorough understanding of its purity, characterization, and synthesis is paramount for its effective and reliable application. The methodologies and data presented in this guide are intended to support researchers in their endeavors to utilize this compound for the advancement of science and medicine.

References

The Antiviral Potential of 7-Deazapurine Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Deazapurine nucleosides, structural analogs of natural purine (B94841) nucleosides, have emerged as a promising class of antiviral agents. The substitution of the nitrogen atom at the 7-position with a carbon atom in the purine ring system confers unique biochemical properties, often leading to enhanced therapeutic potential.[1][2] This modification allows for greater structural diversity through substitutions at the C7 position, which can improve interactions with viral enzymes and enhance base-pairing in nucleic acids.[1][2] This guide provides a comprehensive overview of the antiviral activity, mechanism of action, and experimental evaluation of 7-deazapurine nucleosides for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary antiviral mechanism of many 7-deazapurine nucleosides involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[3][4][5] To exert their antiviral effect, these nucleoside analogs must first be anabolized within the host cell to their active triphosphate form.[6][7] This process is typically a three-step phosphorylation cascade mediated by host cell kinases.[7][8][9]

Once converted to the triphosphate metabolite, the 7-deazapurine nucleoside triphosphate acts as a competitive inhibitor of the natural nucleoside triphosphate substrate for the viral RdRp.[5] Incorporation of the analog into the growing viral RNA chain can lead to chain termination, thereby halting viral replication.[3][10] The lack of a 3'-hydroxyl group in some modified nucleosides directly prevents the formation of the next phosphodiester bond. In other cases, the modified purine base, once incorporated, can disrupt the proper conformation of the polymerase active site or the RNA template, leading to premature termination.

Due to the critical and highly conserved nature of the viral polymerase active site, nucleoside inhibitors like 7-deazapurine analogs often exhibit a broad spectrum of antiviral activity and a higher barrier to the development of viral resistance compared to non-nucleoside inhibitors that target allosteric sites.[11]

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Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Nucleoside_Analog 7-Deazapurine Nucleoside Analog NMP Nucleoside Monophosphate (NMP) Nucleoside_Analog->NMP Phosphorylation (Host Kinases) NDP Nucleoside Diphosphate (NDP) NMP->NDP Phosphorylation (Host Kinases) NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Phosphorylation (Host Kinases) Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NTP->Viral_RdRp Competitive Inhibition RNA_Elongation Viral RNA Elongation Viral_RdRp->RNA_Elongation Incorporation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination

Caption: Intracellular activation and mechanism of action of 7-deazapurine nucleoside analogs.

Antiviral Activity Spectrum

7-Deazapurine nucleosides have demonstrated a broad spectrum of activity against various RNA viruses. The tables below summarize the in vitro antiviral activity and cytotoxicity of selected compounds from the literature.

Table 1: Anti-HCV Activity of 7-Deazapurine Nucleosides
CompoundVirus/RepliconCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference
2'-C-Methyl-7-deazaadenosineHCV Genotype 1bHuh-70.3>10>100>333
7-Vinyl-7-deaza-adenosine (β-form)HCV RepliconHuh-7<107.6>100>10
2'-Deoxy-2'-fluoro-2'-C-methyl-7-carbomethoxyvinyl-7-deazaadenosine (α-form)Not ActiveHuh-7>100>100>100-[6]
Table 2: Anti-HIV-1 Activity of 7-Deazapurine Nucleosides
CompoundVirus StrainCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference
2'-Deoxy-2'-fluoro-2'-C-methyl-7-carbomethoxyvinyl-7-deazaadenosine (α-form)HIV-1Various0.71 ± 0.259.5 ± 3.3>100>140[6]
Table 3: Anti-Dengue Virus (DENV) Activity of 7-Deazapurine Nucleosides

| Compound | DENV Serotype | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 6e | DENV-2 | A549 | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 |[12][13] | | Compound 6e | DENV-2 | HepG2 | 2.081 ± 1.102 | 146.47 ± 11.05 | 63.7 |[12][13] |

Table 4: Broad-Spectrum Antiviral Activity of 7-Deazapurine Nucleosides
CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
7-Deaza-2'-C-methyladenosineWest Nile Virus (WNV)Not specifiedNanomolar to low micromolarNegligibleNot specified[3][4]
7-Deaza-2'-C-methyladenosineZika Virus (ZIKV)Not specified5-15Not specifiedNot specified[14]
7-Substituted 7-Deazaadenosine RibonucleosidesDengue, Zika, TBEV, West Nile, SARS-CoV-2VariousSubmicromolar to micromolarSignificant cytotoxicity observed for some compoundsNot specified[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the test compounds.

  • Materials:

    • 96-well microtiter plates

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-free control (medium only).

    • Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting the percentage of viability against the compound concentration.

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compounds Add serial dilutions of 7-deazapurine nucleosides Seed_Cells->Add_Compounds Incubate_1 Incubate for 48-72 hours Add_Compounds->Incubate_1 Add_MTT Add MTT solution Incubate_1->Add_MTT Incubate_2 Incubate for 4 hours Add_MTT->Incubate_2 Add_Solubilizer Add solubilization solution Incubate_2->Add_Solubilizer Incubate_3 Incubate overnight Add_Solubilizer->Incubate_3 Measure_Absorbance Measure absorbance at 570 nm Incubate_3->Measure_Absorbance Calculate_CC50 Calculate CC50 value Measure_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for determining the cytotoxicity (CC50) using the MTT assay.

HCV Replicon Assay

This assay is used to determine the antiviral activity (EC50) of compounds against Hepatitis C Virus replication.

  • Materials:

    • Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)

    • 96-well plates

    • Complete cell culture medium containing G418 (for stable cell lines)

    • Test compounds dissolved in DMSO

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the HCV replicon cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with serial dilutions of the test compounds.

    • Incubate the plate for 72 hours at 37°C.

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

    • The EC50 value is calculated as the compound concentration that reduces the luciferase signal by 50% compared to the vehicle-treated control.

Viral RNA Quantification by RT-qPCR

This method quantifies the amount of viral RNA in infected cells treated with antiviral compounds.

  • Materials:

    • Virus-infected cells treated with test compounds

    • RNA extraction kit

    • Reverse transcriptase

    • qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe

    • Primers specific for the target viral gene and a housekeeping gene (for normalization)

    • Real-time PCR instrument

  • Procedure:

    • Infect cells with the virus in the presence of different concentrations of the test compound.

    • After the desired incubation period, harvest the cells and extract total RNA using a commercial kit.

    • Perform reverse transcription to synthesize cDNA from the extracted RNA.

    • Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

    • Analyze the data to determine the relative quantification of viral RNA, normalized to the housekeeping gene, and calculate the EC50 value.

dotdot digraph "Antiviral_Screening_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Compound_Library" [label="Library of 7-Deazapurine\nNucleoside Analogs"]; "Primary_Screening" [label="Primary Screening\n(e.g., HCV Replicon Assay)"]; "Hit_Identification" [label="Hit Identification\n(Active Compounds)"]; "Dose_Response" [label="Dose-Response Assays\n(EC50 Determination)"]; "Cytotoxicity_Assay" [label="Cytotoxicity Assay\n(CC50 Determination)"]; "Selectivity_Index" [label="Calculate Selectivity Index\n(SI = CC50 / EC50)"]; "Mechanism_Studies" [label="Mechanism of Action Studies\n(e.g., Polymerase Assay)"]; "Lead_Optimization" [label="Lead Optimization"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Compound_Library"; "Compound_Library" -> "Primary_Screening"; "Primary_Screening" -> "Hit_Identification"; "Hit_Identification" -> "Dose_Response"; "Dose_Response" -> "Selectivity_Index"; "Cytotoxicity_Assay" -> "Selectivity_Index"; "Selectivity_Index" -> "Mechanism_Studies"; "Mechanism_Studies" -> "Lead_Optimization"; "Lead_Optimization" -> "End"; }

References

The Cytotoxicity Profile of Modified Deazaadenosine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxicity profiles of various modified deazaadenosine compounds. Deazaadenosine analogs, a class of nucleoside analogs where a nitrogen atom in the purine (B94841) ring is replaced by a carbon atom, have garnered significant interest for their potent anticancer and antiviral activities.[1][2] This modification enhances metabolic stability, leading to prolonged intracellular concentrations and increased therapeutic efficacy.[1] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and drug development in this promising area.

Quantitative Cytotoxicity Data

The cytotoxic activity of modified deazaadenosine compounds has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values are summarized below, providing a comparative overview of their potency.

Compound ClassCompoundCancer TypeCell LineIC50 (µM)Reference
1-Deazaadenosine (B84304) Analogs 1-DeazaadenosineCervical CarcinomaHeLa-[3]
Human Epidermoid CarcinomaKB0.34[3]
Murine LeukemiaP3881.8[3]
Murine Lymphocytic LeukemiaL1210-[3]
7-Deazaadenosine Analogs 7-benzyl-9-deazaadenosineLeukemiaL12100.07[1]
LeukemiaP3880.1[1]
Lymphoblastic LeukemiaCCRF-CEM0.2[1]
MelanomaB16F101.5[1]
7-methyl-9-deazaadenosineLeukemiaL12100.4[1]
LeukemiaP3880.7[1]
Lymphoblastic LeukemiaCCRF-CEM0.3[1]
MelanomaB16F10-[1]
7-(2-Thienyl)-7-deazaadenosine (AB61)Various Cancer Cell Lines-Nanomolar range[4]
Naturally Occurring Deazaadenosines Tubercidin (7-deazaadenosine)-VeroCC50 = 14.23[5]
-LLC-PK1CC50 = 14.32[5]
Toyocamycin---[6][7]
SangivamycinMultiple Myeloma-< 0.25[8]
9-Deazaadenosine Analogs 9-DeazaadenosineHuman Solid TumorsVarious0.011 - 0.085[9]

Mechanisms of Cytotoxicity

Modified deazaadenosine compounds exert their cytotoxic effects through a variety of mechanisms, primarily by interfering with fundamental cellular processes. Upon cellular uptake, these analogs are phosphorylated to their active mono-, di-, and triphosphate forms, which can then act as metabolic inhibitors.[2][10]

Inhibition of Nucleic Acid and Protein Synthesis: A primary mechanism of action is the disruption of DNA and RNA synthesis. The triphosphate derivatives of these analogs can be incorporated into growing nucleic acid chains by polymerases, leading to chain termination and inhibition of replication and transcription.[1][2][10] This ultimately induces apoptosis in rapidly dividing cancer cells.[1] Some analogs, like 7-(2-Thienyl)-7-deazaadenosine (AB61), are incorporated into both DNA and RNA.[4] Furthermore, by affecting RNA processing and function, these compounds can indirectly inhibit protein synthesis.[2]

Induction of Apoptosis: Many deazaadenosine analogs are potent inducers of apoptosis. For instance, 3-Deazaadenosine (B1664127) (DZA) has been shown to induce the intrinsic apoptotic pathway in human leukemia cells.[11] This process involves the translocation of BAX from the cytosol to the mitochondria, leading to the release of cytochrome c, which in turn activates caspase-dependent pathways.[11][12] DZA-induced apoptosis is mediated by caspase-3-like activity.[13] Deoxyadenosine analogs can also directly affect mitochondria to induce programmed cell death.[14]

Modulation of Signaling Pathways: Modified deazaadenosines can interfere with crucial cellular signaling pathways. Tubercidin has been observed to downregulate the Ras/BRaf/MEK/ERK signaling pathway, which is vital for cancer cell proliferation and survival.[10] Additionally, certain 7-deazaadenosine analogs, particularly in their cyclic dinucleotide form, can activate the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system, making them promising candidates for cancer immunotherapy.[1] Toyocamycin has been identified as a potent inhibitor of ER stress-induced XBP1 mRNA splicing, a critical pathway for the survival of multiple myeloma cells.[6][7]

Kinase Inhibition: Tubercidin and its phosphorylated forms can inhibit various kinases that utilize ATP, thereby disrupting cellular signaling.[2] Sangivamycin and its analogs have been shown to inhibit protein kinase C (PKC) and cyclin-dependent kinase 9 (CDK9), leading to the transcriptional repression of oncogenes.[15][16][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cytotoxic profiles of these compounds. Below are protocols for key experiments cited in the literature.

Cytotoxicity and Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Modified deazaadenosine compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

    • Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay [15]

This assay quantifies ATP, an indicator of metabolically active cells.

  • Materials:

    • 96-well opaque-walled plates

    • Cell lines of interest

    • Cell culture medium

    • Test compound

    • CellTiter-Glo® Reagent

    • Luminometer

  • Procedure:

    • Seed cells in 96-well plates and incubate.

    • Treat cells with the test compound for the desired time (e.g., 48, 72, or 96 hours).

    • Equilibrate the plate and its contents to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with the deazaadenosine compound.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay [13]

This assay measures the activity of caspases, key mediators of apoptosis.

  • Materials:

    • Cell lysates from treated and untreated cells

    • Caspase-specific substrate conjugated to a colorimetric or fluorometric reporter

    • Microplate reader

  • Procedure:

    • Lyse cells to release intracellular contents.

    • Add the cell lysate to a microplate well.

    • Add the caspase substrate to initiate the reaction.

    • Incubate at 37°C.

    • Measure the absorbance or fluorescence to quantify caspase activity.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows involved in the cytotoxic activity of modified deazaadenosine compounds.

experimental_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis cell_seeding Seed Cells in Microplate incubation1 Overnight Incubation cell_seeding->incubation1 treatment Treat with Deazaadenosine Compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 viability_assay Cell Viability Assay (MTT, CellTiter-Glo) incubation2->viability_assay apoptosis_assay Apoptosis Assay (Annexin V, Caspase Activity) incubation2->apoptosis_assay readout Measure Absorbance/ Fluorescence/Luminescence viability_assay->readout apoptosis_assay->readout calculation Calculate % Viability/ Apoptosis & IC50 readout->calculation

Caption: Workflow for assessing compound cytotoxicity.

intrinsic_apoptosis_pathway Intrinsic Apoptosis Pathway Induced by 3-Deazaadenosine DZA 3-Deazaadenosine (DZA) BAX_translocation BAX Translocation to Mitochondria DZA->BAX_translocation Cyto_c_release Cytochrome c Release BAX_translocation->Cyto_c_release Caspase9_activation Caspase-9 Activation Cyto_c_release->Caspase9_activation Caspase3_activation Caspase-3 Activation Caspase9_activation->Caspase3_activation Apoptosis Apoptosis Caspase3_activation->Apoptosis

Caption: DZA-induced intrinsic apoptosis signaling.

tubercidin_mek_erk_pathway Tubercidin's Effect on Ras/BRaf/MEK/ERK Pathway Tubercidin Tubercidin Ras Ras Tubercidin->Ras Inhibits BRaf BRaf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Tubercidin's inhibitory effect on a key cancer pathway.

References

Methodological & Application

Application Notes and Protocols: Use of 7-Iodo-2',3'-dideoxy-7-deazaadenosine in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a modified dideoxynucleoside analog that serves as a valuable tool in molecular biology and drug development.[1] As a chain-terminating nucleotide, its primary application is in DNA sequencing and as a probe for studying DNA-protein interactions. The 7-deaza modification, which replaces the nitrogen at position 7 of the purine (B94841) ring with a carbon atom, helps to reduce secondary structures in GC-rich DNA sequences, thereby improving the accuracy and readability of sequencing data.[2][3] The addition of an iodine atom at the 7-position provides a site for further chemical modification and can also influence the biochemical properties of the nucleoside. These characteristics make this compound a subject of interest in antiviral and anticancer research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₃IN₄O₂
Molecular Weight 360.15 g/mol
Appearance White to off-white powder
Purity ≥97%
Solubility Soluble in DMSO and DMF
Storage Store at -20°C, protect from light

Applications

The unique structure of this compound lends itself to several key applications in research and development:

  • DNA Sequencing: As a chain terminator, the triphosphate form (7-Iodo-7-deaza-ddATP) is used in Sanger sequencing to generate a ladder of DNA fragments for sequence determination. The 7-deaza modification is particularly useful for sequencing through GC-rich regions that are prone to forming secondary structures, which can cause premature termination by DNA polymerase.[2][3]

  • Antiviral Research: Nucleoside and nucleotide analogs are a cornerstone of antiviral therapy. Modified dideoxynucleosides can act as chain terminators of viral DNA synthesis, a mechanism employed by many antiretroviral drugs. The antiviral potential of 7-deazaadenosine analogs has been explored, and this compound represents a candidate for such studies.[4]

  • Drug Development and Medicinal Chemistry: The iodine atom at the 7-position serves as a versatile handle for post-synthetic modifications via cross-coupling reactions. This allows for the attachment of various functional groups, such as fluorophores or affinity tags, enabling the development of probes for biochemical assays or the synthesis of novel drug candidates.

Experimental Protocols

Protocol 1: Synthesis of this compound 5'-triphosphate (7-Iodo-7-deaza-ddATP)

The synthesis of the 5'-triphosphate derivative is a prerequisite for its use in enzymatic DNA synthesis. A general protocol for the triphosphorylation of a nucleoside analog is provided below.

Materials:

  • This compound

  • Proton sponge (1,8-Bis(dimethylamino)naphthalene)

  • Metaphosphoric acid

  • Trimethyl phosphate (B84403) (anhydrous)

  • Tributylamine

  • Triethylammonium bicarbonate (TEAB) buffer

  • Anion exchange chromatography column (e.g., DEAE-Sephadex)

  • HPLC system for purification and analysis

Procedure:

  • Phosphorylation: Dissolve this compound and proton sponge in anhydrous trimethyl phosphate.

  • Cool the mixture in an ice bath and add freshly prepared phosphorylating agent (e.g., phosphorus oxychloride).

  • Stir the reaction at 0°C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Pyrophosphate Addition: In a separate flask, prepare a solution of tributylammonium (B8510715) pyrophosphate in anhydrous DMF.

  • Add the pyrophosphate solution to the reaction mixture and stir for an additional 1-2 hours at room temperature.

  • Quenching and Purification: Quench the reaction by adding TEAB buffer.

  • Purify the crude product by anion exchange chromatography using a linear gradient of TEAB buffer.

  • Collect the fractions containing the triphosphate product, pool them, and lyophilize.

  • Further purify the product by preparative HPLC to achieve high purity.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, mass spectrometry, and analytical HPLC.

Protocol 2: DNA Sequencing using 7-Iodo-7-deaza-ddATP (Sanger Method)

This protocol outlines the use of 7-Iodo-7-deaza-ddATP as a chain terminator in a standard Sanger sequencing reaction.

Materials:

  • Purified DNA template

  • Sequencing primer

  • DNA polymerase suitable for sequencing (e.g., Taq polymerase or a genetically modified version)

  • Deoxynucleotide mix (dATP, dCTP, dGTP, dTTP)

  • This compound 5'-triphosphate (7-Iodo-7-deaza-ddATP)

  • Other dideoxynucleotides (ddCTP, ddGTP, ddTTP)

  • Sequencing buffer

  • Automated DNA sequencer or reagents for manual sequencing gel analysis

Procedure:

  • Reaction Setup: Prepare four separate sequencing reactions, one for each dideoxynucleotide (A, C, G, T). For the 'A' termination reaction, use 7-Iodo-7-deaza-ddATP.

  • In each reaction tube, combine the DNA template, sequencing primer, sequencing buffer, and DNA polymerase.

  • Add the deoxynucleotide mix to each tube.

  • Add the respective dideoxynucleotide terminator to each tube. The ratio of dNTPs to ddNTPs is critical and may require optimization, but a common starting point is a 100:1 molar ratio.

  • Thermal Cycling: Perform thermal cycling to denature the DNA template and allow for primer annealing and extension. A typical cycle would be:

    • Initial denaturation: 96°C for 1 minute

    • 25-35 cycles of:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50-60°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Final hold: 4°C

  • Purification: Purify the sequencing products to remove unincorporated ddNTPs, dNTPs, and primers. This can be done using ethanol (B145695) precipitation or column purification.

  • Analysis: Analyze the chain-terminated fragments using an automated DNA sequencer or by running them on a denaturing polyacrylamide gel for manual sequencing. The use of 7-deaza analogs often results in more uniform band spacing and reduced compressions.[2][3]

Visualizations

Chain Termination by 7-Iodo-7-deaza-ddATP in DNA Synthesis

G cluster_0 DNA Polymerase Active Site cluster_1 Elongation vs. Termination template Template Strand (3'...G C T A G C...5') primer Primer Strand (5'...C G A) elongation Elongation (5'...C G A T C G...3') primer->elongation Incorporation of dNTPs termination Termination (5'...C G A T') primer->termination Incorporation of 7-Iodo-7-deaza-ddATP dNTPs dATP, dCTP, dGTP, dTTP mod_ddNTP 7-Iodo-7-deaza-ddATP

Caption: Mechanism of DNA chain termination by 7-Iodo-7-deaza-ddATP.

Sanger Sequencing Workflow using 7-Iodo-7-deaza-ddATP

G start Start: Purified DNA Template & Primer reaction_setup Set up 4 Sequencing Reactions (ddATP, ddCTP, ddGTP, ddTTP) ddATP = 7-Iodo-7-deaza-ddATP start->reaction_setup thermal_cycling Thermal Cycling (Denaturation, Annealing, Extension/Termination) reaction_setup->thermal_cycling purification Purify Chain-Terminated Fragments thermal_cycling->purification analysis Capillary Electrophoresis or Gel Electrophoresis purification->analysis sequence Read DNA Sequence analysis->sequence

Caption: Workflow for Sanger DNA sequencing.

Potential Application in Antiviral Drug Development

G drug This compound (Prodrug) activation Cellular Kinases drug->activation active_form 7-Iodo-7-deaza-ddATP (Active Triphosphate Form) activation->active_form viral_polymerase Viral DNA Polymerase/ Reverse Transcriptase active_form->viral_polymerase Competitive Inhibition incorporation Incorporation into Viral DNA viral_polymerase->incorporation termination Chain Termination of Viral DNA Synthesis incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Caption: Antiviral mechanism of action.

References

Application of 7-Iodo-2',3'-dideoxy-7-deazaadenosine in DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a modified dideoxynucleoside triphosphate (ddNTP) analog used in the Sanger chain-termination method of DNA sequencing. The substitution of the nitrogen at the 7-position of the purine (B94841) ring with a carbon atom (7-deaza modification) and the addition of an iodine atom at this position can offer advantages in certain sequencing applications. The primary role of any ddNTP is to act as a chain terminator during in vitro DNA synthesis, a process central to Sanger sequencing. When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), thereby terminating the extension of the DNA chain.

The 7-deaza modification helps to reduce band compression in gel electrophoresis, a common artifact in Sanger sequencing, particularly in GC-rich regions. Band compressions arise from the formation of secondary structures (e.g., hairpins) in the newly synthesized DNA fragments, which can alter their electrophoretic mobility and lead to ambiguous or incorrect sequence reads. By replacing the N7 atom with a C-H group, the potential for Hoogsteen base pairing is eliminated, thus reducing the stability of these secondary structures. The addition of a bulky halogen atom like iodine can further disrupt secondary structure formation and may also alter the substrate characteristics for DNA polymerases.

This document provides an overview of the application of this compound in DNA sequencing, including a generalized experimental protocol and relevant technical data. It is intended for researchers, scientists, and drug development professionals working in the fields of genomics, molecular biology, and diagnostics.

Principle

The core principle behind the use of this compound in DNA sequencing is its function as a specific chain terminator for the base adenine (B156593). In a Sanger sequencing reaction, a mixture of the four standard dNTPs (dATP, dCTP, dGTP, dTTP) and a small amount of a specific ddNTP, in this case, the triphosphate form of this compound (7-Iodo-7-deaza-ddATP), are included. During the enzymatic synthesis of a DNA strand complementary to the template, the DNA polymerase will occasionally incorporate the 7-Iodo-7-deaza-ddATP opposite a thymine (B56734) base. This incorporation event halts the synthesis of that particular DNA fragment. The result is a collection of DNA fragments of varying lengths, each ending with the 7-Iodo-7-deaza-ddA analog. By separating these fragments by size using capillary electrophoresis, the position of each adenine in the original DNA sequence can be determined.

Data Presentation

While specific quantitative data for the performance of this compound in DNA sequencing is not extensively available in the public literature, the following tables provide a generalized representation of typical concentrations and parameters used in Sanger sequencing reactions. These values should be considered as a starting point for optimization.

Table 1: Generalized Sanger Sequencing Reaction Components

ComponentStock ConcentrationVolume per Reaction (µL)Final Concentration
Sequencing Primer1-5 µM150-250 nM
DNA Template (Plasmid)100-200 ng/µL1-4100-800 ng
Sequencing Buffer5X21X
dNTP Mix10 mM each1500 µM each
7-Iodo-7-deaza-ddATP*100 µM0.5-22.5-10 µM
DNA Polymerase5 U/µL0.52.5 U
Nuclease-free Water-to 10 µL-

*The optimal concentration of 7-Iodo-7-deaza-ddATP may vary depending on the DNA polymerase used, the template sequence, and the desired read length. It is recommended to perform a titration to determine the optimal concentration for your specific application.

Table 2: Typical Thermal Cycling Conditions for Cycle Sequencing

StepTemperature (°C)TimeNumber of Cycles
Initial Denaturation961 minute1
Denaturation9610 seconds25-35
Annealing50-605 seconds25-35
Extension604 minutes25-35
Final Extension725 minutes1
Hold4Indefinite1

Experimental Protocols

Protocol: DNA Sequencing using the Sanger Chain-Termination Method with this compound Triphosphate

This protocol provides a general procedure for cycle sequencing using a modified dideoxynucleotide. It is assumed that the user has purified plasmid DNA or PCR product to be sequenced.

Materials:

  • Purified DNA template (100-200 ng/µL for plasmids, 20-80 ng/µL for PCR products)

  • Sequencing primer (1-5 µM)

  • Sequencing Buffer (5X)

  • dNTP mix (containing dATP, dCTP, dGTP, dTTP at 10 mM each)

  • This compound triphosphate (7-Iodo-7-deaza-ddATP) (100 µM stock solution)

  • Thermostable DNA polymerase (e.g., Taq polymerase or a modified version for sequencing)

  • Nuclease-free water

  • PCR tubes or a 96-well plate

  • Thermal cycler

  • Ethanol (70% and 100%)

  • EDTA (125 mM)

  • Sodium Acetate (B1210297) (3 M, pH 5.2)

  • Capillary electrophoresis system and appropriate reagents

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix for the sequencing reactions. For a single 10 µL reaction, combine the components as listed in Table 1. The volume of DNA template and primer may need to be adjusted based on their concentrations.

    • It is crucial to optimize the ratio of dNTPs to 7-Iodo-7-deaza-ddATP. A good starting point is a 100:1 molar ratio of dATP to 7-Iodo-7-deaza-ddATP.

    • Aliquot the master mix into individual PCR tubes or wells of a 96-well plate.

    • Add the DNA template and primer to each reaction.

    • Gently mix the contents and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Thermal Cycling:

    • Place the reaction tubes or plate in a thermal cycler.

    • Perform cycle sequencing using the conditions outlined in Table 2. The annealing temperature may need to be optimized based on the melting temperature (Tm) of the primer.

  • Purification of Sequencing Products:

    • After thermal cycling, the unincorporated dNTPs, ddNTPs, and primers must be removed. This is commonly achieved through ethanol/EDTA precipitation.

    • To each 10 µL sequencing reaction, add 2 µL of 125 mM EDTA, 2 µL of 3 M sodium acetate (pH 5.2), and 50 µL of absolute ethanol.

    • Vortex briefly and incubate at room temperature for 15 minutes to precipitate the DNA fragments.

    • Centrifuge at maximum speed for 20-30 minutes at 4°C.

    • Carefully aspirate and discard the supernatant without disturbing the DNA pellet.

    • Wash the pellet with 100 µL of 70% ethanol.

    • Centrifuge for 10 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry.

  • Sample Preparation for Electrophoresis:

    • Resuspend the purified and dried DNA pellet in a formamide-based loading buffer (e.g., Hi-Di Formamide). The volume will depend on the requirements of the capillary electrophoresis instrument.

    • Denature the samples by heating at 95°C for 5 minutes, followed by immediate cooling on ice.

  • Capillary Electrophoresis and Data Analysis:

    • Load the denatured samples onto an automated DNA sequencer.

    • Run the electrophoresis according to the manufacturer's instructions.

    • The sequencing software will automatically call the bases and generate a chromatogram.

    • Analyze the sequencing data, paying close attention to peak resolution and signal strength.

Mandatory Visualization

Caption: Chemical structure of this compound.

G cluster_workflow Sanger Sequencing Workflow Template DNA Template (ssDNA) Primer Sequencing Primer Template->Primer Annealing Polymerase DNA Polymerase Primer->Polymerase Binding dNTPs dATP, dCTP, dGTP, dTTP Polymerase->dNTPs Incorporation & Extension ddNTP 7-Iodo-7-deaza-ddATP Polymerase->ddNTP Incorporation dNTPs->Polymerase Termination Termination ddNTP->Termination Chain Termination Electrophoresis Capillary Electrophoresis Termination->Electrophoresis Size Separation Detection Fluorescence Detection Electrophoresis->Detection Laser Detection Sequence DNA Sequence Read Detection->Sequence Data Analysis

Caption: Workflow of Sanger sequencing with 7-Iodo-7-deaza-ddATP.

G start Start | Purified DNA Template & Primer reaction_setup Reaction Setup Mix Template, Primer, Buffer, dNTPs, 7-Iodo-7-deaza-ddATP, Polymerase start->reaction_setup thermal_cycling Thermal Cycling Denaturation, Annealing, Extension reaction_setup->thermal_cycling purification Purification Ethanol Precipitation thermal_cycling->purification electrophoresis_prep Sample Preparation Resuspend in Formamide Denature purification->electrophoresis_prep capillary_electrophoresis Capillary Electrophoresis Separation by Size electrophoresis_prep->capillary_electrophoresis data_analysis Data Analysis Base Calling Chromatogram Generation capillary_electrophoresis->data_analysis end End | DNA Sequence data_analysis->end

Caption: Logical flow of the experimental protocol.

Application Notes and Protocols: 7-Iodo-2',3'-dideoxy-7-deazaadenosine as a Chain Terminator in PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a modified nucleoside analog with potential applications in molecular biology and drug development. Its unique structure, featuring a halogenated deazapurine base and a dideoxyribose sugar, suggests its utility as a tool for inhibiting DNA synthesis. This document provides detailed application notes and protocols for the use of its triphosphate form (this compound triphosphate) as a chain terminator in Polymerase Chain Reaction (PCR), particularly in the context of Sanger sequencing.

The 7-deaza modification, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, is known to alter the hydrogen-bonding capabilities in the major groove of the DNA. This can be advantageous in sequencing GC-rich regions by reducing the formation of secondary structures that can cause polymerase pausing and premature termination.[1][2][3] The 2',3'-dideoxy modification removes the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, leading to the termination of DNA chain elongation.[4] The iodine at the 7-position offers a site for further modification or for altering protein-DNA interactions.

These notes are intended to guide researchers in the application of this compound for DNA sequencing and related techniques.

Principle of Chain Termination

In PCR-based sequencing, also known as Sanger sequencing, a DNA polymerase synthesizes a complementary strand to a single-stranded DNA template. The reaction mixture contains the four standard deoxynucleotide triphosphates (dNTPs) and a small amount of a specific dideoxynucleotide triphosphate (ddNTP). When the polymerase incorporates a ddNTP into the growing DNA strand, the absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, thus terminating the chain.[4] By running four separate reactions, each with a different ddNTP, or by using fluorescently labeled ddNTPs in a single reaction, the sequence of the template DNA can be determined by separating the resulting fragments by size.

This compound triphosphate acts as a chain terminator when incorporated opposite a thymine (B56734) base in the DNA template.

Data Summary

Nucleotide AnalogModificationPrimary Application in PCR/SequencingKnown Effects on DNA Polymerase and DNA Structure
7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) 7-deaza modification of the guanine (B1146940) base.Resolving band compression in GC-rich sequences.Reduces formation of Hoogsteen base pairs and secondary structures. Taq polymerase accepts it, though sometimes less efficiently than dGTP.[1][3][5]
7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP) 7-deaza modification of the adenine (B156593) base.Improving the quality of sequencing data by reducing anomalies in electrophoretic mobility.Can lead to more uniform chain termination events, especially with fluorescently-labeled dideoxynucleotides.[6]
2',3'-dideoxyadenosine triphosphate (ddATP) Dideoxy modification of the ribose sugar.Chain termination in Sanger sequencing opposite thymine bases.Acts as a substrate for DNA polymerase, but terminates chain elongation due to the lack of a 3'-OH group.[4]
This compound triphosphate Combination of 7-iodo, 7-deaza, and 2',3'-dideoxy modifications.Hypothesized: Chain termination in Sanger sequencing with potential benefits in GC-rich regions.Expected to function as a chain terminator. The 7-deaza modification may reduce secondary structures, while the iodo-group could influence polymerase interaction.

Experimental Protocols

The following is a generalized protocol for using this compound triphosphate as a chain terminator in a cycle sequencing reaction. The exact concentrations and cycling conditions may need to be optimized for your specific template, primers, and DNA polymerase.

Protocol: Cycle Sequencing with this compound Triphosphate

1. Reagents and Materials:

  • DNA template (e.g., purified PCR product or plasmid DNA)

  • Sequencing primer

  • Thermostable DNA polymerase (e.g., Taq polymerase or a variant optimized for sequencing)

  • Deoxynucleotide mix (dATP, dCTP, dGTP, dTTP)

  • This compound triphosphate (ddA*TP)

  • Other dideoxynucleotide triphosphates (ddCTP, ddGTP, ddTTP), fluorescently labeled if using an automated sequencer

  • Sequencing buffer

  • Nuclease-free water

  • Thermal cycler

  • Method for fragment analysis (e.g., capillary electrophoresis on an automated DNA sequencer)

2. Reaction Setup:

The following setup is for a single termination reaction for the 'A' track. For full sequencing, four separate reactions with each ddNTP or a single reaction with all four fluorescently labeled ddNTPs should be prepared.

ComponentVolume (µL)Final Concentration
Sequencing Buffer (5x)21x
dNTP Mix (e.g., 100 µM each)110 µM each
ddA*TP (e.g., 1 µM)10.1 µM
Primer (10 µM)11 µM
DNA Template (50-100 ng/µL)150-100 ng
DNA Polymerase (5 U/µL)0.52.5 U
Nuclease-free water3.5-
Total Volume 10

Note: The ratio of dNTPs to ddNTPs is critical for obtaining a good distribution of fragment lengths. A typical starting point is a 100:1 molar ratio. This may require optimization.

3. Thermal Cycling Conditions:

StepTemperature (°C)TimeNumber of Cycles
Initial Denaturation961 minute1
Denaturation9610 seconds25-30
Annealing50-60*5 seconds
Extension604 minutes
Final Hold4Hold1

* The annealing temperature should be optimized based on the melting temperature (Tm) of the primer.

4. Post-Reaction Cleanup:

After the cycle sequencing reaction, unincorporated dyes and ddNTPs must be removed. This can be achieved using methods such as ethanol/EDTA precipitation or spin-column purification according to the manufacturer's instructions.

5. Fragment Analysis:

The purified DNA fragments are then separated by size using capillary electrophoresis on an automated DNA sequencer. The sequence is determined by the order of the fluorescently labeled terminal bases.

Visualizations

experimental_workflow Experimental Workflow for Chain Termination PCR cluster_prep Reaction Preparation cluster_pcr Thermal Cycling cluster_analysis Analysis prep Prepare Sequencing Mix (Buffer, dNTPs, Primer, Polymerase) template Add DNA Template prep->template ddntp Add this compound TP template->ddntp pcr Perform Cycle Sequencing (Denaturation, Annealing, Extension/Termination) ddntp->pcr cleanup Purify Reaction Products pcr->cleanup electrophoresis Capillary Electrophoresis cleanup->electrophoresis readout Generate Sequence Readout electrophoresis->readout

Caption: Workflow for Sanger sequencing using a chain terminator.

chain_termination_mechanism Mechanism of DNA Chain Termination cluster_elongation Normal Elongation cluster_termination Chain Termination template1 Template Strand ...G T C A... growing1 Growing Strand ...C A G dATP dATP (with 3'-OH) growing1->dATP incorporation elongated Elongated Strand ...C A G T dATP->elongated forms phosphodiester bond template2 Template Strand ...G T C A... growing2 Growing Strand ...C A G ddATP 7-Iodo-dd-7-deaza-ATP (no 3'-OH) growing2->ddATP incorporation terminated Terminated Strand ...C A G T ddATP->terminated forms phosphodiester bond no_elongation Further Elongation Blocked terminated->no_elongation

Caption: DNA elongation vs. chain termination by a dideoxynucleotide.

References

Application Notes and Protocols for 7-Iodo-2',3'-dideoxy-7-deazaadenosine in Polymerase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic dideoxynucleoside analog that serves as a valuable tool in biochemical and molecular biology research.[1] Structurally related to the natural nucleoside deoxyadenosine, it incorporates two key modifications: the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the substitution of nitrogen at position 7 of the purine (B94841) ring with a carbon atom, to which an iodine atom is attached. These modifications confer unique properties that make it a potent inhibitor of polymerase activity, rendering it useful in studies of DNA synthesis, viral replication, and as a potential therapeutic agent.[1]

The primary mechanism of action for this compound in polymerase assays is as a chain terminator of DNA synthesis.[2][3] For it to be active, it must first be intracellularly converted to its triphosphate form, this compound triphosphate (7-I-ddATP), by host cell kinases. DNA polymerases can recognize and incorporate this analog into a growing DNA strand opposite a thymine (B56734) base in the template. However, due to the absence of the 3'-hydroxyl group, the formation of a phosphodiester bond with the subsequent deoxynucleotide triphosphate (dNTP) is blocked, leading to the termination of DNA chain elongation.[3][4]

The 7-deaza modification can enhance the inhibitory potency of nucleoside analogs against certain viral polymerases, such as the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV).[5] This suggests that this compound could be a selective inhibitor of viral polymerases over host cell DNA polymerases.

These application notes provide a summary of the quantitative data available for related 7-deazaadenosine analogs and a detailed protocol for a typical polymerase chain termination assay.

Data Presentation

The inhibitory activity of 7-deazaadenosine analogs has been quantified against various polymerases. The following table summarizes the 50% inhibitory concentration (IC50) values for the triphosphate forms of several 7-deazaadenosine analogs against HCV RNA-dependent RNA polymerase (RdRp). While data for the specific 7-iodo-2',3'-dideoxy analog is not available in the reviewed literature, the presented data for similar compounds illustrates the potential potency of this class of inhibitors.

Compound (Triphosphate Form)PolymeraseIC50 (µM)
7-deaza-2'-C-methyl-adenosineHCV RdRp0.2 ± 0.1
2'-C-methyl-adenosineHCV RdRp4.0 ± 1.2
7-deaza-adenosineHCV RdRp>50
AdenosineHCV RdRp>50

Data extracted from a study on HCV RdRp inhibitors. The increased potency of the 7-deaza-2'-C-methyl-adenosine analog highlights the potential of the 7-deaza modification.[5]

Experimental Protocols

Protocol 1: In Vitro Polymerase Chain Termination Assay

This protocol describes a method to assess the inhibitory effect of this compound triphosphate (7-I-ddATP) on the activity of a DNA polymerase. This is a generic protocol that can be adapted for various DNA polymerases (e.g., viral reverse transcriptases, cellular DNA polymerases).

Objective: To determine the concentration at which 7-I-ddATP inhibits 50% of the polymerase activity (IC50).

Materials:

  • This compound triphosphate (7-I-ddATP)

  • DNA Polymerase (e.g., HIV-1 Reverse Transcriptase, Taq DNA Polymerase)

  • Template-Primer System: A single-stranded DNA or RNA template annealed to a shorter, complementary DNA primer. The primer should have a 5' label (e.g., 32P, biotin, or a fluorescent dye) for detection.

  • Deoxynucleotide solution mix (dATP, dCTP, dGTP, dTTP)

  • Assay Buffer: Specific to the polymerase being used. A typical buffer might contain Tris-HCl, MgCl2, DTT, and KCl at optimal pH and concentrations.

  • Stop Solution: e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 10-20%, with 7M urea)

  • Gel running buffer (e.g., 1X TBE)

  • Detection system: Phosphorimager for 32P, streptavidin-conjugate for biotin, or a fluorescence scanner.

Procedure:

  • Preparation of 7-I-ddATP dilutions: Prepare a series of dilutions of 7-I-ddATP in nuclease-free water or assay buffer. The concentration range should be chosen based on expected potency. A broad range (e.g., 0.01 µM to 100 µM) is recommended for initial experiments.

  • Reaction Setup:

    • On ice, prepare a master mix containing the assay buffer, template-primer complex, and the four standard dNTPs. The concentration of dATP should be at or near its Km for the polymerase to ensure competitive inhibition can be observed.

    • Aliquot the master mix into individual reaction tubes.

    • Add the different dilutions of 7-I-ddATP to the respective tubes. Include a "no inhibitor" control (with water or buffer) and a "no enzyme" control.

  • Initiation of Reaction:

    • Add the DNA polymerase to each tube to start the reaction.

    • Incubate the reactions at the optimal temperature for the polymerase for a set period (e.g., 10-30 minutes). The incubation time should be within the linear range of the enzyme's activity.

  • Termination of Reaction:

    • Stop the reactions by adding an equal volume of the stop solution.

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Analysis of Products:

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the bromophenol blue and xylene cyanol dyes have migrated to appropriate positions.

    • Visualize the DNA fragments using the appropriate detection system. The full-length product will be a single band in the "no inhibitor" control lane. In the presence of 7-I-ddATP, shorter, terminated fragments will appear, and the intensity of the full-length product will decrease.

  • Data Analysis:

    • Quantify the intensity of the band corresponding to the full-length product in each lane.

    • Calculate the percentage of inhibition for each concentration of 7-I-ddATP relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

Polymerase_Chain_Termination_Mechanism cluster_0 DNA Synthesis cluster_1 Chain Termination Template DNA Template (3'...G T A C...5') Polymerase DNA Polymerase Primer Growing Primer (5'...C A) Primer->Polymerase Incorporation Phosphodiester Bond Formation Polymerase->Incorporation Catalyzes dNTP Incoming dGTP dNTP->Incorporation Elongation Elongated Primer (5'...C A T G) Incorporation->Elongation Template2 DNA Template (3'...G T A C...5') Polymerase2 DNA Polymerase Primer2 Growing Primer (5'...C A T) Primer2->Polymerase2 Termination Incorporation & Chain Termination Polymerase2->Termination Catalyzes ddNTP Incoming 7-I-ddATP ddNTP->Termination Terminated Terminated Primer (5'...C A T A) Termination->Terminated

Caption: Mechanism of Polymerase Chain Termination by this compound.

Polymerase_Assay_Workflow Start Start: Prepare Reagents Prep_Inhibitor Prepare Serial Dilutions of 7-I-ddATP Start->Prep_Inhibitor Prep_MasterMix Prepare Master Mix (Buffer, Template-Primer, dNTPs) Start->Prep_MasterMix Setup_Reactions Aliquot Master Mix and Add 7-I-ddATP Dilutions Prep_Inhibitor->Setup_Reactions Prep_MasterMix->Setup_Reactions Initiate Add DNA Polymerase to Initiate Reactions Setup_Reactions->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Terminate Stop Reactions with Stop Solution Incubate->Terminate Denature Heat Denature Samples Terminate->Denature Gel Run Samples on Denaturing PAGE Denature->Gel Visualize Visualize DNA Fragments Gel->Visualize Analyze Quantify Band Intensity and Calculate IC50 Visualize->Analyze End End Analyze->End

Caption: Experimental Workflow for a Polymerase Chain Termination Assay.

References

Application Notes and Protocols for 7-Iodo-2',3'-dideoxy-7-deazaadenosine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic nucleoside analog belonging to the 7-deazapurine class of compounds. While this specific molecule is often utilized as a crucial intermediate in the synthesis of more complex antiviral and antineoplastic agents, the broader family of 7-deazaadenosine analogs has demonstrated significant potential in antiviral drug discovery. These analogs are characterized by the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom, a modification that can enhance metabolic stability and alter the molecule's interaction with viral enzymes.

The primary mechanism of action for many antiviral 7-deazaadenosine analogs involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. Following intracellular phosphorylation to their active triphosphate form, these analogs can be incorporated into the growing viral RNA chain, leading to premature chain termination and halting viral replication. This targeted approach offers a promising avenue for the development of broad-spectrum antiviral therapies.

These application notes provide an overview of the antiviral potential of the 7-deazaadenosine scaffold, supported by representative data from related compounds, and detail experimental protocols for evaluating the antiviral activity of novel analogs like this compound.

Data Presentation: Antiviral Activity of Representative 7-Deazaadenosine Analogs

The following tables summarize the in vitro antiviral activity and cytotoxicity of several key 7-deazaadenosine analogs against various RNA viruses. This data is provided to illustrate the potential of this compound class, as specific antiviral data for this compound is not extensively available in public literature, underscoring its primary role as a synthetic precursor.

Table 1: Anti-Hepatitis C Virus (HCV) Activity of 7-Deazaadenosine Analogs

CompoundCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
7-deaza-2'-C-methyladenosineHuh-7Replicon0.26[1]>100[2]>385
7-deaza-2'-C-methylguanosineHuh-7Replicon3.5[1]>50>14
2'-C-Methyl-7-deaza-7-haloadenosine (Fluoro)Huh-7Replicon0.07-0.9>100-200>111-2857

Table 2: Anti-Flavivirus Activity of 7-Deazaadenosine Analogs

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
7-deaza-2'-C-methyladenosineZika Virus (ZIKV)Vero3.7[3]>100>27
7-deaza-2'-C-methyladenosineDengue Virus (DENV)Huh-70.5-1.0>100>100-200
7-deaza-2'-C-methyladenosineYellow Fever Virus (YFV)Huh-70.8>100>125
7-deaza-2'-C-methyladenosineWest Nile Virus (WNV)Vero1.5>100>67

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral efficacy of this compound and other nucleoside analogs.

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the ability of a compound to inhibit the replication of lytic viruses.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for Zika virus) in 24-well plates.

  • Virus stock of known titer (plaque-forming units [PFU]/mL).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS).

  • Overlay medium: 1:1 mixture of 2x culture medium and 1.6% low-melting-point agarose (B213101).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates at a density that will form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of the test compound in culture medium. A typical starting concentration range is 100 µM to 0.1 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Virus Preparation: Dilute the virus stock in culture medium to a concentration that will yield 50-100 plaques per well.

  • Infection: Aspirate the culture medium from the cell monolayers. Infect the cells with 100 µL of the prepared virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and add 500 µL of the serially diluted compound to the respective wells.

  • Overlay: After a 1-hour incubation with the compound, carefully remove the medium and overlay the cells with 1 mL of the pre-warmed overlay medium containing the corresponding concentration of the test compound.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator for a duration appropriate for the virus to form visible plaques (typically 2-5 days).

  • Staining and Visualization:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 4 hours.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer with crystal violet solution for 15 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.

    • Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: HCV Replicon Assay for Non-Cytopathic Viruses

This cell-based assay is used to evaluate compounds against viruses that do not cause a visible cytopathic effect, such as HCV. It utilizes a subgenomic viral replicon that expresses a reporter gene (e.g., luciferase).

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon encoding a luciferase reporter.

  • This compound stock solution.

  • Cell culture medium (DMEM with 10% FBS, non-essential amino acids, and G418 for selection).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the cells. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Determine the luciferase signal for each well.

    • Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

    • Determine the EC₅₀ value from the dose-response curve.

Protocol 3: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound to determine its selectivity index.

Materials:

  • Host cells used in the antiviral assays.

  • This compound stock solution.

  • Cell culture medium.

  • Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo).

  • 96-well tissue culture plates.

  • Spectrophotometer or luminometer.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at the same density as for the antiviral assays.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plates for the same duration as the corresponding antiviral assay.

  • Cell Viability Measurement: Add the cell viability reagent to the wells and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

    • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows for the evaluation of this compound and related analogs.

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Compound 7-Iodo-2',3'-dideoxy- 7-deazaadenosine Mono_P Monophosphate Compound->Mono_P Cellular Kinases Di_P Diphosphate Mono_P->Di_P Cellular Kinases Tri_P Active Triphosphate Di_P->Tri_P Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Tri_P->RdRp Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Growing_RNA Growing Viral RNA RdRp->Growing_RNA Termination Chain Termination Growing_RNA->Termination

Caption: Proposed mechanism of action for 7-deazaadenosine analogs.

Experimental_Workflow Start Start: Test Compound (this compound) Antiviral_Assay Primary Antiviral Screening (e.g., Plaque Reduction or Replicon Assay) Start->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS Assay) Start->Cytotoxicity_Assay EC50 Determine EC₅₀ Antiviral_Assay->EC50 CC50 Determine CC₅₀ Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ EC50->SI CC50->SI Lead_Optimization Lead Optimization & Further Studies SI->Lead_Optimization

Caption: General workflow for antiviral drug screening.

References

Application Notes and Protocols for Investigating Enzyme Inhibition with 7-Iodo-2',3'-dideoxy-7-deazaadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the enzyme inhibitory properties of 7-Iodo-2',3'-dideoxy-7-deazaadenosine. This document covers its potential mechanisms of action, protocols for relevant enzyme inhibition assays, and data presentation guidelines.

Introduction

This compound is a synthetic dideoxynucleoside analog of adenosine. The modifications to the sugar moiety (2',3'-dideoxy) and the purine (B94841) base (7-deaza-7-iodo) confer unique chemical properties that make it a candidate for investigation as an enzyme inhibitor, particularly in the fields of antiviral and anticancer research[1]. Like other nucleoside analogs, its biological activity is typically dependent on intracellular phosphorylation to the corresponding triphosphate. This active form can then compete with natural deoxynucleoside triphosphates for the active site of nucleic acid polymerases, leading to chain termination upon incorporation into a growing DNA or RNA strand[2].

The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon, can alter the electronic properties of the nucleobase and its interaction with enzymes. The addition of an iodine atom at this position can further influence its inhibitory potential. While specific enzyme inhibition data for this compound is not extensively available in the public domain, studies on related 7-deazaadenosine analogs provide strong evidence for their activity against viral RNA-dependent RNA polymerases and DNA polymerases[][4].

Mechanism of Action

The proposed mechanism of action for this compound as a polymerase inhibitor involves several key steps following its administration to cells. This pathway is typical for many nucleoside analog prodrugs.

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Enzyme Inhibition Compound 7-Iodo-2',3'-dideoxy- 7-deazaadenosine Monophosphate Compound Monophosphate Compound->Monophosphate Cellular Kinases Diphosphate Compound Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Compound Triphosphate (Active Form) Diphosphate->Triphosphate Cellular Kinases Polymerase Target Polymerase (e.g., Viral RdRp, RT, DNA Pol) Triphosphate->Polymerase Competitive Inhibition vs dATP Incorporation Incorporation into Nucleic Acid Strand Polymerase->Incorporation Termination Chain Termination Incorporation->Termination

Caption: Proposed mechanism of action for this compound.

Quantitative Data on Related 7-Deazaadenosine Analogs

While specific quantitative data for this compound is limited, the following tables summarize the inhibitory activities of structurally related 7-deazaadenosine analogs against relevant viral enzymes. This data can serve as a valuable reference for designing experiments and understanding the potential potency of the target compound.

Table 1: Inhibition of Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase (RdRp) by 7-Deazaadenosine Analog Triphosphates [4]

CompoundTarget EnzymeIC₅₀ (µM)
7-deaza-2'-C-methyl-adenosine triphosphateHCV RdRp0.05
2'-C-methyl-adenosine triphosphateHCV RdRp1.0

Table 2: Antiviral Activity of 7-Deaza-2'-deoxyadenosine Analogs

CompoundVirusAssayEC₅₀ (µM)
7-Deaza-7-iodo-2'-deoxyadenosineHerpes Simplex Virus 1 (HSV-1)Plaque ReductionData not specified[]
7-Deaza-7-iodo-2'-deoxyadenosineHerpes Simplex Virus 2 (HSV-2)Plaque ReductionData not specified[]

Experimental Protocols

The following are detailed protocols for enzyme inhibition assays that are relevant for testing this compound. These protocols are general and may require optimization for specific enzymes and experimental conditions.

Protocol 1: DNA Polymerase Inhibition Assay

This protocol is designed to assess the inhibitory activity of this compound triphosphate on the activity of a DNA polymerase.

Materials:

  • Purified DNA polymerase (e.g., human DNA polymerase γ, Taq DNA polymerase)

  • This compound triphosphate (to be synthesized or commercially sourced)

  • Activated DNA template-primer (e.g., poly(dA-dT))

  • Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dATP)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)

  • Stop Solution (e.g., 100 mM EDTA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Experimental Workflow:

DNA_Polymerase_Assay Start Start Prepare_Reactions Prepare reaction mixtures on ice: Assay buffer, DNA template-primer, dNTPs (including radiolabeled dNTP), and varying concentrations of inhibitor. Start->Prepare_Reactions Add_Enzyme Initiate reaction by adding DNA polymerase. Prepare_Reactions->Add_Enzyme Incubate Incubate at optimal temperature (e.g., 37°C) for a defined time. Add_Enzyme->Incubate Stop_Reaction Terminate reaction by adding Stop Solution (EDTA). Incubate->Stop_Reaction Precipitate_DNA Precipitate nucleic acids with cold TCA. Stop_Reaction->Precipitate_DNA Filter_Wash Collect precipitate on glass fiber filters and wash. Precipitate_DNA->Filter_Wash Measure_Radioactivity Measure incorporated radioactivity using a scintillation counter. Filter_Wash->Measure_Radioactivity Analyze_Data Calculate % inhibition and determine IC₅₀ value. Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a DNA polymerase inhibition assay.

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound triphosphate in the assay buffer.

  • Set Up Reactions: In microcentrifuge tubes on ice, prepare the reaction mixtures containing the assay buffer, activated DNA template-primer, dNTPs (with one being radiolabeled), and the desired concentration of the inhibitor. Include a no-inhibitor control and a no-enzyme control.

  • Initiate Reaction: Start the reaction by adding the DNA polymerase to each tube.

  • Incubate: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding the stop solution.

  • Precipitate and Filter: Precipitate the newly synthesized DNA by adding cold TCA. Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters with cold TCA and ethanol (B145695).

  • Quantify: Dry the filters, add scintillation fluid, and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Reverse Transcriptase (RT) Inhibition Assay

This protocol is suitable for evaluating the inhibitory effect of this compound triphosphate on viral reverse transcriptase activity.

Materials:

  • Purified reverse transcriptase (e.g., from HIV-1 or AMV)

  • This compound triphosphate

  • RNA template and a complementary DNA primer (e.g., poly(rA)•oligo(dT))

  • Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

  • Radiolabeled dTTP (e.g., [³H]dTTP)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 10 mM MgCl₂, 5 mM DTT)

  • Stop Solution (e.g., 100 mM EDTA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Experimental Workflow:

RT_Assay Start Start Prepare_Reactions Prepare reaction mixtures on ice: Assay buffer, RNA template-DNA primer, dNTPs (including [³H]dTTP), and varying concentrations of inhibitor. Start->Prepare_Reactions Add_Enzyme Initiate reaction by adding reverse transcriptase. Prepare_Reactions->Add_Enzyme Incubate Incubate at 37°C for a specified duration. Add_Enzyme->Incubate Stop_Reaction Terminate reaction with EDTA stop solution. Incubate->Stop_Reaction Spot_on_Filters Spot aliquots of the reaction mixture onto DEAE filtermats. Stop_Reaction->Spot_on_Filters Wash_Filters Wash filters to remove unincorporated nucleotides. Spot_on_Filters->Wash_Filters Measure_Radioactivity Measure radioactivity of the filters by scintillation counting. Wash_Filters->Measure_Radioactivity Analyze_Data Calculate % inhibition and determine IC₅₀ value. Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a reverse transcriptase inhibition assay.

Procedure:

  • Prepare Inhibitor Dilutions: Serially dilute the this compound triphosphate in the assay buffer.

  • Set Up Reactions: In a 96-well plate or microcentrifuge tubes on ice, combine the assay buffer, RNA template-DNA primer, dNTPs (including [³H]dTTP), and the inhibitor at various concentrations.

  • Initiate Reaction: Add the reverse transcriptase to start the reaction.

  • Incubate: Incubate the plate at 37°C for an appropriate time (e.g., 60 minutes).

  • Terminate Reaction: Stop the reaction by adding the EDTA stop solution.

  • Filter and Wash: Spot an aliquot from each reaction onto DEAE filtermats. Wash the filtermats extensively with a salt solution (e.g., sodium phosphate) and then with ethanol to remove unincorporated nucleotides.

  • Quantify: Dry the filtermats and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition for each concentration of the inhibitor compared to the no-inhibitor control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly targeting polymerases involved in viral replication and cancer cell proliferation. The provided application notes and protocols offer a framework for the systematic investigation of its inhibitory properties. Researchers are encouraged to adapt and optimize these methodologies to their specific experimental systems to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for 7-Iodo-2',3'-dideoxy-7-deazaadenosine in Viral Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic nucleoside analog. It belongs to the class of 7-deazaadenosine derivatives, which are characterized by the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This modification enhances metabolic stability. Additionally, as a 2',3'-dideoxynucleoside, it lacks the hydroxyl groups on the 2' and 3' positions of the ribose sugar, a key feature for its mechanism of action as a chain terminator in nucleic acid synthesis.

While specific studies on the antiviral activity of this compound are not extensively available in public literature, its structural features suggest a potential role as an inhibitor of viral polymerases. This document provides an overview of the potential applications and generalized protocols for evaluating its efficacy in viral replication studies, based on the known activities of related compounds.

Mechanism of Action

The proposed mechanism of action for this compound as an antiviral agent is based on its structural similarity to natural deoxynucleosides.[1] It is hypothesized to be a competitive inhibitor of viral DNA polymerases or reverse transcriptases.

Signaling Pathway of Viral Polymerase Inhibition:

Viral Polymerase Inhibition cluster_cell Host Cell cluster_virus Viral Replication Complex Compound 7-Iodo-2',3'-dideoxy- 7-deazaadenosine Kinase1 Host Cell Kinase 1 Compound->Kinase1 Phosphorylation Kinase2 Host Cell Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Host Cell Kinase 3 Kinase2->Kinase3 Phosphorylation Active_TP This compound Triphosphate (Active Form) Kinase3->Active_TP vDNA_Polymerase Viral DNA Polymerase or Reverse Transcriptase Active_TP->vDNA_Polymerase Competitive Inhibition Elongation Nascent DNA/RNA Chain Elongation Active_TP->Elongation Incorporation vDNA_Polymerase->Elongation Template Viral Nucleic Acid Template Template->vDNA_Polymerase Termination Chain Termination Elongation->Termination

Caption: Proposed mechanism of action for this compound.

Once inside a host cell, the compound is expected to be phosphorylated by host cell kinases to its active triphosphate form. This active metabolite then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for the active site of a viral polymerase. Upon incorporation into the growing viral DNA or RNA chain, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination and inhibition of viral replication.

Potential Antiviral Spectrum

Based on the activity of related compounds, this compound could be investigated against a range of DNA and RNA viruses. A closely related compound, 7-Deaza-7-iodo-2'-deoxyadenosine, has shown efficacy against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2) by selectively inhibiting the viral DNA polymerase.[2] This suggests that this compound may also be active against herpesviruses and other DNA viruses. Furthermore, many 2',3'-dideoxynucleosides are known inhibitors of reverse transcriptases, indicating potential activity against retroviruses.

Data Presentation

As of the current literature survey, no specific quantitative data on the antiviral activity of this compound has been published. Researchers are encouraged to perform dose-response studies to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50). The following table is a template for presenting such data.

Table 1: Template for Antiviral Activity and Cytotoxicity Data

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
e.g., HSV-1e.g., Veroe.g., Plaque Reduction
e.g., HSV-2e.g., Veroe.g., Plaque Reduction
e.g., HIV-1e.g., MT-4e.g., CPE Reduction
e.g., HBVe.g., HepG2.2.15e.g., qPCR

Experimental Protocols

The following are generalized protocols for evaluating the antiviral activity of nucleoside analogs like this compound. These protocols should be optimized based on the specific virus and cell line being used.

Protocol 1: Cytotoxicity Assay

This protocol determines the concentration of the compound that is toxic to the host cells.

Experimental Workflow for Cytotoxicity Assay:

Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of the compound Incubation1->Compound_Addition Incubation2 Incubate for 48-72 hours Compound_Addition->Incubation2 Viability_Assay Perform cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) Incubation2->Viability_Assay Data_Analysis Measure absorbance or luminescence and calculate CC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for determining the cytotoxicity of a compound.

Materials:

  • Host cell line appropriate for the virus of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, MTS)

  • Microplate reader

Procedure:

  • Seed the host cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the medium from the cells and add the compound dilutions. Include untreated cell controls.

  • Incubate the plate for a period equivalent to the duration of the antiviral assay (typically 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antiviral Assay (Plaque Reduction Assay for Lytic Viruses)

This assay is suitable for viruses that cause visible plaques, such as herpesviruses.

Experimental Workflow for Plaque Reduction Assay:

Plaque Reduction Assay Workflow Start Start Cell_Seeding Seed host cells in 6-well or 12-well plates Start->Cell_Seeding Incubation1 Incubate to form a confluent monolayer Cell_Seeding->Incubation1 Virus_Infection Infect cells with a known titer of virus Incubation1->Virus_Infection Compound_Overlay Add an overlay medium containing serial dilutions of the compound Virus_Infection->Compound_Overlay Incubation2 Incubate until plaques are visible Compound_Overlay->Incubation2 Fix_and_Stain Fix the cells and stain with crystal violet Incubation2->Fix_and_Stain Plaque_Counting Count the number of plaques Fix_and_Stain->Plaque_Counting Data_Analysis Calculate the percentage of plaque reduction and determine the EC50 Plaque_Counting->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Biochemical Assays Utilizing 7-Iodo-2',3'-dideoxy-7-deazaadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic dideoxynucleoside analog of adenosine (B11128). Its structural modifications, including the replacement of the nitrogen at the 7-position with a carbon atom (7-deaza) and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar (2',3'-dideoxy), confer unique biochemical properties. These modifications make it a valuable tool in various biochemical assays, particularly in the fields of antiviral and anticancer research.[1] The 7-deaza modification enhances metabolic stability by rendering the glycosidic bond resistant to cleavage by purine (B94841) nucleoside phosphorylase. The 2',3'-dideoxy feature is characteristic of chain-terminating nucleosides used in the inhibition of DNA and RNA synthesis.

This document provides detailed application notes and protocols for utilizing this compound in key biochemical assays.

Applications

This compound is primarily utilized in the following research areas:

  • Antiviral Research: As a nucleoside analog, it is investigated for its potential to inhibit viral replication by targeting viral polymerases (e.g., RNA-dependent RNA polymerase).[1]

  • Cancer Research: Its ability to interfere with nucleic acid synthesis makes it a candidate for studies on cancer cell proliferation.[1]

  • Enzyme Inhibition Studies: It serves as a tool to investigate the inhibition of key enzymes in nucleoside metabolism, such as adenosine kinase.

  • Nucleic Acid Synthesis and Sequencing: Dideoxynucleosides are fundamental tools in DNA synthesis and sequencing methodologies.[2][3][4]

Data Presentation

While specific quantitative data for this compound is not extensively available in public literature, the following tables are provided as templates for researchers to summarize their experimental findings.

Table 1: In Vitro Antiviral Activity

Virus TargetCell LineAssay TypeIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
e.g., Hepatitis C VirusHuh-7Replicon Assay
e.g., Influenza A VirusMDCKPlaque Reduction Assay

Table 2: Enzyme Inhibition Profile

Enzyme TargetEnzyme SourceAssay TypeIC₅₀ (µM)Kᵢ (µM)Mechanism of Inhibition
e.g., Adenosine KinaseHuman RecombinantADP-Glo™ Kinase Assay
e.g., Viral RdRpRecombinantPrimer Extension Assay

Experimental Protocols

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol is designed to assess the inhibitory potential of this compound triphosphate (the active form of the compound) against a viral RNA-dependent RNA polymerase. The compound must first be triphosphorylated, either through chemical synthesis or in vitro enzymatic reactions, as the triphosphate form is the active inhibitor that competes with natural nucleoside triphosphates.

Materials:

  • Recombinant viral RdRp

  • RNA template-primer

  • This compound triphosphate

  • Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 50 mM EDTA in formamide)

  • Denaturing polyacrylamide gel (urea-PAGE)

  • TBE Buffer

  • Gel visualization system (e.g., autoradiography if using radiolabeled NTPs, or fluorescence scanner if using fluorescently labeled primers)

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the RNA template-primer (e.g., 100 nM), natural NTPs (concentration depends on the Kₘ of the enzyme, typically in the low µM range), and varying concentrations of this compound triphosphate.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition:

    • Initiate the reaction by adding the purified RdRp enzyme to the reaction mixture.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of Stop Solution.

  • Denaturation:

    • Heat the samples at 95°C for 5 minutes to denature the RNA products.

  • Gel Electrophoresis:

    • Load the samples onto a denaturing urea-PAGE gel.

    • Run the gel in TBE buffer until the desired separation of products is achieved.

  • Visualization and Analysis:

    • Visualize the RNA products. The presence of shorter RNA fragments in the lanes with the inhibitor indicates chain termination.

    • Quantify the intensity of the full-length product band to determine the IC₅₀ value of the compound.

RdRp_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Template, Primer, NTPs) inhibitor Add this compound-TP reagents->inhibitor start_reaction Initiate with RdRp Enzyme inhibitor->start_reaction incubation Incubate at 30-37°C start_reaction->incubation stop_reaction Terminate with Stop Solution incubation->stop_reaction denature Denature RNA stop_reaction->denature page Urea-PAGE denature->page visualize Visualize & Quantify page->visualize

Caption: Workflow for an in vitro RdRp inhibition assay.

Adenosine Kinase (AK) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on adenosine kinase activity. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity. Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a convenient platform for this purpose.

Materials:

  • Human recombinant adenosine kinase (ADK)

  • Adenosine (substrate)

  • ATP

  • This compound

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • White, opaque multi-well plates (e.g., 384-well)

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Thaw all reagents and bring them to room temperature.

    • Prepare serial dilutions of this compound.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the components in the following order:

      • Test compound or vehicle (e.g., DMSO).

      • Adenosine kinase.

      • A mixture of adenosine and ATP to initiate the reaction.

    • The final reaction volume is typically 5-20 µL.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Measurement:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the inhibition by the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Adenosine_Kinase_Signaling cluster_pathway Adenosine Metabolism and Inhibition Adenosine Adenosine AK Adenosine Kinase (AK) Adenosine->AK ATP ATP ATP->AK ADP ADP AMP AMP Inhibitor This compound Inhibitor->AK AK->ADP AK->AMP

Caption: Inhibition of Adenosine Kinase by the compound.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the application of this compound.

Mechanism of Action: Chain Termination by a Dideoxynucleoside Analog

The primary mechanism of action for dideoxynucleoside analogs in inhibiting polymerases is through chain termination. After being anabolically converted to the triphosphate form, the analog is incorporated into the growing nucleic acid chain. The absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the elongation of the chain.

Chain_Termination_Pathway cluster_cellular_process Cellular Uptake and Activation cluster_inhibition Polymerase Inhibition Compound This compound (Prodrug) Kinase1 Cellular Kinases Compound->Kinase1 Compound_TP This compound Triphosphate (Active Drug) Kinase1->Compound_TP Polymerase Viral Polymerase (e.g., RdRp) Compound_TP->Polymerase Compound_TP->Polymerase Compound_TP_Incorp Incorporation of Analog Polymerase->Compound_TP_Incorp Template RNA Template Template->Polymerase Growing_Chain Growing RNA Chain Growing_Chain->Polymerase Termination Chain Termination Compound_TP_Incorp->Termination

References

Application Notes and Protocols: 7-Iodo-2',3'-dideoxy-7-deazaadenosine for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a modified nucleoside analog that serves as a valuable tool for the specific labeling of nucleic acids. As a dideoxynucleoside, it acts as a chain terminator when incorporated by DNA polymerases, making it particularly useful for 3'-end labeling applications. The 7-deaza modification, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, provides unique properties such as increased hydrophobicity and altered hydrogen bonding capacity in the major groove of the DNA duplex. The iodine atom at the 7-position offers a site for further chemical modification, such as the attachment of fluorophores, biotin, or other reporter molecules, enabling a wide range of detection and analysis methods.

These application notes provide an overview of the properties of this compound triphosphate (7-iodo-ddATP) and detailed protocols for its use in nucleic acid labeling.

Physicochemical and Substrate Properties

The unique structural features of 7-iodo-ddATP influence its chemical properties and its interaction with DNA polymerases.

PropertyDescriptionReference
Structure A 2',3'-dideoxynucleoside triphosphate analog of adenosine (B11128) with a 7-deaza modification and an iodine atom at the 7-position.[1]
Chain Termination Lacks a 3'-hydroxyl group, leading to the termination of DNA synthesis upon incorporation by a DNA polymerase.[2]
Chemical Reactivity The carbon-iodine bond at the 7-position is amenable to various cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for the attachment of diverse functional groups.[3]
Stability 7-deaza purine analogs can increase the stability of DNA duplexes against depurination.[4]
Enzyme Substrate Acts as a substrate for various DNA polymerases, including Taq polymerase and Terminal deoxynucleotidyl Transferase (TdT). The efficiency of incorporation can vary depending on the polymerase and reaction conditions.[5][6]

Key Applications

The ability to introduce a specific label at the 3'-terminus of a DNA molecule opens up a variety of applications in molecular biology and diagnostics.

  • Sanger Sequencing: Can be used as a chain terminator in Sanger sequencing protocols, particularly when labeled with a fluorescent dye. The 7-deaza modification can help to resolve compressions in GC-rich regions.

  • DNA Fragment Analysis: Fluorescently labeled 7-iodo-ddATP allows for the precise sizing of DNA fragments in applications such as microsatellite analysis, AFLP, and other genotyping methods.

  • 3'-End Labeling for Probes: Enables the generation of highly specific probes for use in various hybridization-based assays, including Southern blotting, northern blotting, and in situ hybridization.

  • Immobilization of Nucleic Acids: The reactive iodine can be used to attach the labeled DNA to solid supports for use in microarrays or affinity purification.

  • Bioorthogonal Labeling: The iodo-group can be a precursor for introducing bioorthogonal handles, allowing for subsequent labeling reactions in complex biological environments.

Experimental Protocols

The following are detailed protocols for the 3'-end labeling of DNA using this compound triphosphate (7-iodo-ddATP). These protocols are adapted from standard molecular biology techniques.

Protocol 1: 3'-End Labeling using Terminal Deoxynucleotidyl Transferase (TdT)

This method is suitable for labeling the 3'-end of single-stranded DNA or the protruding 3'-end of double-stranded DNA in a template-independent manner.

Materials:

  • DNA to be labeled (oligonucleotide or DNA fragment)

  • This compound triphosphate (7-iodo-ddATP) or a fluorescently labeled version

  • Terminal Deoxynucleotidyl Transferase (TdT)

  • 5X TdT Reaction Buffer (e.g., 1 M potassium cacodylate, 125 mM Tris-HCl, 1.25 mg/mL BSA, pH 6.6)

  • CoCl₂ (e.g., 25 mM)

  • Nuclease-free water

  • EDTA (0.5 M) for reaction termination

  • Purification column or method (e.g., spin column, ethanol (B145695) precipitation)

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:

    • DNA (10-50 pmol of 3'-ends)

    • 5X TdT Reaction Buffer: 10 µL

    • CoCl₂ (25 mM): 10 µL

    • 7-iodo-ddATP (or labeled version, 10 µM): 5 µL

    • Terminal Deoxynucleotidyl Transferase (TdT, 20 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 30-60 minutes. The incubation time can be optimized for desired labeling efficiency.

  • Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification: Purify the labeled DNA from unincorporated 7-iodo-ddATP using a suitable method such as a G-25 spin column or ethanol precipitation.

  • Quantification and Storage: Quantify the labeled DNA using a spectrophotometer or a fluorescence-based method if a fluorescent label was used. Store the labeled DNA at -20°C.

Protocol 2: 3'-End Labeling using DNA Polymerase (Sanger-based Labeling)

This protocol is an adaptation of the Sanger sequencing method for labeling the 3'-end of a specific DNA fragment using a template and a primer.

Materials:

  • Single-stranded DNA template

  • Primer specific to the template

  • DNA Polymerase (e.g., Taq polymerase, Sequenase)

  • 10X DNA Polymerase Reaction Buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • This compound triphosphate (7-iodo-ddATP) or a fluorescently labeled version

  • Nuclease-free water

  • Stop solution (e.g., formamide, EDTA, loading dye)

Procedure:

  • Annealing: In a PCR tube, combine:

    • ssDNA template (0.5-1 pmol)

    • Primer (1-2 pmol)

    • 10X DNA Polymerase Reaction Buffer: 2 µL

    • Nuclease-free water: to a final volume of 10 µL Heat to 95°C for 2 minutes, then cool slowly to room temperature to allow annealing.

  • Labeling Reaction: To the annealed template-primer, add the following:

    • dNTP mix (10 mM each): 1 µL

    • 7-iodo-ddATP (or labeled version, 1 mM): 1 µL

    • DNA Polymerase (5 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Extension and Termination: Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 72°C for Taq polymerase) for 15-30 minutes.

  • Reaction Termination: Add an equal volume of stop solution to the reaction.

  • Analysis: The labeled DNA fragments can be analyzed by gel electrophoresis (e.g., denaturing polyacrylamide gel) and visualized by autoradiography (if a radioactive label is used) or fluorescence imaging.

Quantitative Data

The efficiency of incorporation of modified dideoxynucleotides is dependent on the specific DNA polymerase used. High-fidelity proofreading polymerases tend to exhibit lower incorporation efficiency for ddNTPs compared to non-proofreading polymerases like Taq.

DNA PolymeraseFamilyProofreading ActivityRelative ddNTP Incorporation EfficiencyReference
Taq PolymeraseANoModerate[5]
Klenow FragmentAYes (in wild-type)Low[5]
Pfu PolymeraseBYesVery Low[5]
Vent PolymeraseBYesVery Low[7]
Modified T7 Polymerase (Sequenase)-NoHigh[8]
Terminal Deoxynucleotidyl Transferase (TdT)XNoHigh (template-independent)[6]

Note: The relative incorporation efficiency is a qualitative summary based on available data. Direct quantitative comparisons of Km and kcat for 7-iodo-ddATP are limited in the literature.

Visualizations

Experimental Workflow for 3'-End Labeling with TdT

TdT_Labeling_Workflow cluster_prep Reaction Preparation cluster_reaction Labeling Reaction cluster_cleanup Post-Reaction cluster_analysis Analysis DNA DNA Substrate (ssDNA or 3' overhang) Incubation Incubation (37°C, 30-60 min) DNA->Incubation TdT_enzyme Terminal Transferase (TdT) TdT_enzyme->Incubation ddATP 7-iodo-ddATP (or fluorescently labeled) ddATP->Incubation Buffer Reaction Buffer + CoCl2 Buffer->Incubation Termination Reaction Termination (EDTA) Incubation->Termination Labeling Occurs Purification Purification (Spin Column) Termination->Purification Analysis Downstream Application (e.g., Hybridization, Imaging) Purification->Analysis Labeled DNA

Caption: Workflow for 3'-end labeling of DNA using Terminal Deoxynucleotidyl Transferase (TdT).

Logical Relationship of Chain Termination in Sanger Sequencing

Sanger_Termination cluster_components Reaction Components cluster_process Elongation and Termination Template DNA Template Elongation DNA Elongation Template->Elongation Primer Primer Primer->Elongation Polymerase DNA Polymerase Polymerase->Elongation dNTPs dATP, dCTP, dGTP, dTTP dNTPs->Elongation Incorporation ddATP 7-iodo-ddATP (Terminator) Termination Chain Termination ddATP->Termination Incorporation Elongation->Termination Random event Labeled_Fragments Set of 3'-labeled DNA fragments of varying lengths Termination->Labeled_Fragments Results in

Caption: Principle of chain termination by 7-iodo-ddATP in a Sanger-based labeling reaction.

References

Troubleshooting & Optimization

Solubility issues with 7-Iodo-2',3'-dideoxy-7-deazaadenosine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Iodo-2',3'-dideoxy-7-deazaadenosine. The information provided addresses common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic dideoxynucleoside analog of adenosine.[1] In its structure, the nitrogen atom at the 7th position of the purine (B94841) ring is replaced by a carbon atom, and it features an iodine substitution at this new 7th position. This modification enhances metabolic stability, making it a valuable tool in antiviral and anticancer research, as well as in DNA synthesis and sequencing applications.[1][2]

Q2: Why is this compound difficult to dissolve in aqueous buffers?

Like many nucleoside analogs, this compound can exhibit limited solubility in neutral aqueous buffers. This is due to its relatively non-polar structure. The replacement of a nitrogen atom with a carbon at the 7-position reduces the number of hydrogen bond donors, which can decrease its solubility in water. The presence of the bulky, hydrophobic iodine atom further contributes to this issue.

Q3: What solvents are recommended for creating a stock solution?

Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. From this DMSO stock, working solutions can be prepared by diluting into aqueous buffers or specialized solvent mixtures.

Q4: Can I heat the solution to improve solubility?

Yes, gentle heating can aid in the dissolution of this compound. If you observe precipitation or phase separation during preparation, warming the solution can help.[2] Additionally, sonication can be used in conjunction with heating to facilitate dissolution.[2] However, it is crucial to monitor the temperature to avoid degradation of the compound.

Troubleshooting Guide

Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, Tris, HEPES).

This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. The organic solvent (DMSO) is miscible with water, but the compound itself may not be soluble in the final aqueous environment.

dot

G start Start: Prepare 1 mL working solution (2.08 mg/mL) step1 Add 100 µL of 20.8 mg/mL DMSO stock solution to 400 µL PEG300. start->step1 step2 Mix thoroughly. step1->step2 step3 Add 50 µL of Tween-80. step2->step3 step4 Mix thoroughly. step3->step4 step5 Add 450 µL of Saline to reach a final volume of 1 mL. step4->step5 step6 Mix until a clear solution is obtained. step5->step6 end_node End: Clear working solution (≥ 2.08 mg/mL) step6->end_node

References

Technical Support Center: Optimizing PCR for 7-Iodo-2',3'-dideoxy-7-deazaadenosine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing PCR conditions when incorporating the modified nucleotide 7-Iodo-2',3'-dideoxy-7-deazaadenosine triphosphate.

Frequently Asked Questions (FAQs)

Q1: What is this compound triphosphate and why is it used in PCR?

A1: this compound triphosphate is a modified nucleoside triphosphate. Structurally, it is an analog of adenosine (B11128) triphosphate (ATP) with three key modifications:

  • 7-deaza modification: The nitrogen at position 7 of the purine (B94841) ring is replaced with a carbon atom. This modification can reduce the formation of secondary structures in GC-rich DNA regions, which can otherwise impede DNA polymerase activity.

  • Iodo group at position 7: The added iodine atom can serve as a handle for post-PCR modifications or as a heavy atom for crystallographic studies.

  • 2',3'-dideoxy modification: The absence of hydroxyl groups on both the 2' and 3' carbons of the ribose sugar makes it a chain terminator. Once incorporated by a DNA polymerase, no further nucleotides can be added to the growing DNA strand.

In PCR, it is primarily used for applications requiring controlled chain termination, such as Sanger sequencing and the generation of DNA fragments of specific lengths.

Q2: Which DNA polymerase should I choose for incorporating this compound triphosphate?

A2: The choice of DNA polymerase is critical for the efficient incorporation of modified nucleotides. While standard Taq polymerase can incorporate some analogs, its efficiency may be low. For 7-deaza analogs, polymerases with higher processivity and less steric hindrance in their active sites are often preferred. Consider screening different types of polymerases, such as those from the B-family or engineered polymerases specifically designed for modified nucleotide incorporation.[1] Studies on other 7-deazapurine analogs have shown that Taq polymerase accepts 7-deaza-dGTP more readily than 7-deaza-dATP, suggesting that the efficiency of incorporation can be base-dependent.[2]

Q3: How does the ratio of this compound triphosphate to dATP affect my PCR?

A3: The ratio of the chain-terminating this compound triphosphate to the natural dATP is a crucial parameter that dictates the length distribution of your PCR products.[1][3]

  • A high ratio (more terminator): Leads to frequent termination, resulting in a higher proportion of shorter DNA fragments. This can be useful for sequencing regions close to the primer.[1][3]

  • A low ratio (less terminator): Results in less frequent termination, leading to a higher proportion of longer DNA fragments. This is necessary for sequencing regions far from the primer.[1][3]

The optimal ratio must be determined empirically for each specific application.

Q4: Can I completely replace dATP with this compound triphosphate in my reaction?

A4: No. Since this compound triphosphate is a chain terminator, completely replacing dATP would result in termination at every potential adenine (B156593) position, leading to a ladder of very short, unusable fragments. It must be used in a mixture with the four standard dNTPs (dATP, dCTP, dGTP, and dTTP).

Q5: What are the benefits of using a 7-deaza analog in sequencing GC-rich regions?

A5: GC-rich templates have a tendency to form stable secondary structures, such as hairpins, which can cause DNA polymerase to stall or dissociate from the template. This leads to premature termination of the sequencing reaction and results in poor quality data or "band compressions" in gel electrophoresis.[4][5] The 7-deaza modification reduces the stability of these secondary structures by altering the hydrogen bonding patterns in the major groove of the DNA, thereby facilitating smoother passage of the polymerase and improving sequencing read-through.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or Low PCR Product Yield Suboptimal Polymerase Choice: The selected DNA polymerase may have low efficiency for incorporating the modified nucleotide.Test a panel of DNA polymerases, including those known to be more accepting of modified nucleotides (e.g., certain B-family polymerases).[1]
Incorrect Annealing Temperature: The presence of the modified nucleotide can alter the melting temperature (Tm) of the DNA.Perform a temperature gradient PCR to determine the optimal annealing temperature.
Inappropriate MgCl₂ Concentration: The concentration of Mg²⁺ is critical for polymerase activity and can be affected by the concentration of dNTPs and ddNTPs.Titrate the MgCl₂ concentration, typically in the range of 1.5 to 3.0 mM.[6]
Insufficient Extension Time: The incorporation of a modified nucleotide may be slower than that of a natural nucleotide.Increase the extension time in your PCR protocol.[1]
Smearing or Non-Specific Bands Low Annealing Temperature: An annealing temperature that is too low can lead to non-specific primer binding.Increase the annealing temperature in increments of 1-2°C.
High Primer Concentration: Excess primers can lead to the formation of primer-dimers.Reduce the primer concentration. A starting point of 200 nM for each primer is often recommended.[2]
Difficult Template (e.g., High GC Content): Secondary structures in the template can lead to non-specific amplification.Consider adding PCR enhancers such as 5% DMSO or betaine (B1666868) to the reaction mix.[7][6]
Uneven Peak Heights in Sequencing Data Suboptimal ddNTP:dNTP Ratio: An incorrect ratio can lead to preferential termination at certain positions.Empirically optimize the ratio of this compound triphosphate to dATP. Test a range of molar ratios (e.g., 1:50, 1:100, 1:200).[3]
Poor Template Quality: Contaminants in the DNA template can inhibit the polymerase.Ensure your DNA template is of high purity (A260/280 ratio of ~1.8).[3] If necessary, purify the template again.
Premature Termination in Sequencing High GC Content: Stable secondary structures can block the polymerase.The use of the 7-deaza analog is intended to mitigate this, but further optimization may be needed. Consider increasing the denaturation temperature or using PCR enhancers.[4]
Too High Concentration of Terminator: An excess of the dideoxy nucleotide will cause the reaction to terminate too frequently.Decrease the concentration of this compound triphosphate in the reaction.[3]

Quantitative Data Summary

Parameter Observation/Recommendation Rationale
DNA Polymerase Variable efficiency. B-family polymerases may outperform Taq polymerase.The active site architecture of the polymerase influences its ability to accommodate modified nucleotides.[1]
ddNTP:dNTP Ratio Requires empirical optimization. Start with a molar ratio of 1:100.This ratio directly controls the frequency of chain termination and the resulting distribution of fragment lengths.[3]
MgCl₂ Concentration Optimal range is typically 1.5 - 3.0 mM. May require adjustment with varying dNTP/ddNTP concentrations.Mg²⁺ is a critical cofactor for DNA polymerase. Its concentration affects enzyme activity, primer annealing, and DNA melting temperature.[6]
PCR Enhancers 5% DMSO or 1M Betaine can be beneficial.These additives help to destabilize secondary structures in GC-rich templates, improving polymerase processivity.[7][6]

Experimental Protocols

Protocol 1: General PCR for Incorporation of this compound triphosphate

This protocol provides a starting point for incorporating the modified nucleotide. Optimization of component concentrations and cycling parameters will likely be necessary.

1. Reaction Setup:

Component Volume (for 50 µL reaction) Final Concentration
10X PCR Buffer (with MgCl₂)5 µL1X
dNTP Mix (10 mM each)1 µL200 µM each
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNA (10-100 ng/µL)1 µL10-100 ng
This compound triphosphate (100 µM)1 µL2 µM
DNA Polymerase (5 U/µL)0.5 µL2.5 Units
Nuclease-Free Waterto 50 µL-

2. Thermal Cycling Conditions:

Step Temperature Time Cycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec25-35
Annealing55-65°C*30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C1

*Optimize using a gradient PCR.

Visualizations

PCR_Workflow Experimental Workflow for PCR Optimization cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis reagents Prepare Master Mix: Buffer, dNTPs, Primers, Polymerase, Water pcr_setup Set up PCR Reactions with varying [Terminator] reagents->pcr_setup template Prepare Template DNA (10-100 ng) template->pcr_setup modified_ntp Prepare 7-Iodo-dd-7-deaza-ATP (e.g., 100 µM stock) modified_ntp->pcr_setup thermal_cycling Perform Thermal Cycling (with Gradient Annealing) pcr_setup->thermal_cycling gel Agarose Gel Electrophoresis thermal_cycling->gel sequencing Capillary Electrophoresis (for sequencing applications) thermal_cycling->sequencing data_analysis Analyze Results: Yield, Specificity, Fragment Distribution gel->data_analysis sequencing->data_analysis

Caption: Workflow for optimizing PCR with this compound.

Troubleshooting_Logic Troubleshooting Logic Flow start PCR Fails or Gives Poor Results check_yield Low or No Product? start->check_yield check_specificity Non-specific Products? check_yield->check_specificity No optimize_polymerase Optimize Polymerase check_yield->optimize_polymerase Yes check_sequencing Uneven Peaks or Premature Termination? check_specificity->check_sequencing No optimize_annealing Increase Annealing Temp. check_specificity->optimize_annealing Yes optimize_ratio Optimize ddNTP:dNTP Ratio check_sequencing->optimize_ratio Yes success Successful PCR check_sequencing->success No optimize_mgcl2 Titrate [MgCl₂] optimize_polymerase->optimize_mgcl2 optimize_extension Increase Extension Time optimize_mgcl2->optimize_extension optimize_extension->success optimize_primers Check Primer Design/ Concentration optimize_annealing->optimize_primers add_enhancers Add DMSO/Betaine optimize_primers->add_enhancers add_enhancers->success check_template Check Template Quality optimize_ratio->check_template use_7deaza Confirm 7-deaza analog is appropriate check_template->use_7deaza use_7deaza->success

References

Reducing off-target effects of 7-Iodo-2',3'-dideoxy-7-deazaadenosine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 7-Iodo-2',3'-dideoxy-7-deazaadenosine in cell culture, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dideoxynucleoside analog. Its primary mechanism of action is understood to be the termination of DNA chain synthesis. After intracellular phosphorylation to its triphosphate form, it can be incorporated into growing DNA strands by DNA polymerases. The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA replication. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells or cells infected with viruses that replicate their genetic material.

Q2: What are the known or potential off-target effects of this compound?

A2: While specific off-target data for this exact compound is limited, analogs in the 7-deazaadenosine family have shown several off-target activities:

  • Kinase Inhibition: 7-substituted 7-deazaadenosine analogs have been shown to inhibit various cellular kinases. For example, 7-acetylene-7-deaza-4'-thioadenosine has demonstrated inhibitory activity against TRKA, CK1δ, and DYRK1A/1B kinases[1][2].

  • Mitochondrial Toxicity: Nucleoside analogs, in general, are known to potentially interfere with mitochondrial DNA polymerase gamma (Pol-γ), leading to mitochondrial DNA depletion, impaired mitochondrial function, and subsequent cellular toxicity[3]. Studies on 2'-deoxyadenosine (B1664071) analogs have shown they can induce mitochondrial damage[3].

  • Effects on Other Cellular Processes: The parent compound, tubercidin (B1682034) (7-deazaadenosine), is known for its high cytotoxicity due to interference with multiple cellular processes beyond DNA/RNA synthesis[4][5]. While modifications like the 2',3'-dideoxy and 7-iodo substitutions are intended to improve specificity, some level of off-target activity may persist.

Q3: How can I assess the cytotoxicity of this compound in my cell line?

A3: Standard cytotoxicity assays such as the MTT, XTT, or LDH release assays are recommended. These assays measure cell viability and membrane integrity, respectively. It is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line and experimental conditions.

Q4: Are there strategies to reduce the off-target effects of this compound?

A4: Yes, several strategies can be employed:

  • Dose Optimization: Use the lowest effective concentration that achieves the desired on-target effect while minimizing off-target toxicity.

  • Time-Course Experiments: Limit the duration of exposure to the compound to the minimum time required to observe the desired biological outcome.

  • Use of Specific Inhibitors: If a particular off-target kinase is identified, co-treatment with a specific inhibitor for that kinase (at a non-toxic concentration) could help dissect the specific effects of this compound.

  • Cell Line Selection: The metabolic activation and off-target profiles of nucleoside analogs can be cell-line dependent. Characterizing the effects in multiple cell lines can provide a broader understanding of its activity.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause Recommended Solution
High sensitivity of the cell line. Determine the CC50 value for your specific cell line. Consider using a less sensitive cell line if appropriate for your experimental goals.
Off-target effects leading to cell death. Investigate potential off-target effects such as mitochondrial toxicity or kinase inhibition (see protocols below).
Solvent toxicity (e.g., DMSO). Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle-only control.
Issue 2: Inconsistent or Unexplained Experimental Results
Possible Cause Recommended Solution
Undisclosed off-target kinase inhibition. Perform a kinase inhibitor profiling screen to identify potential off-target kinases. This can help in interpreting unexpected phenotypic changes in your cells.
Compound instability in culture medium. Prepare fresh dilutions of the compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
Activation of unforeseen signaling pathways. Conduct pathway analysis using techniques like Western blotting for key signaling proteins (e.g., in the PI3K/Akt or MAPK pathways) or phosphoproteomics to identify affected pathways.

Quantitative Data Summary

Table 1: Cytotoxicity of 7-Substituted 9-Deazaadenosine Analogs in Various Cancer Cell Lines [6]

CompoundL1210 Leukemia (IC50, µM)P388 Leukemia (IC50, µM)CCRF-CEM Lymphoblastic Leukemia (IC50, µM)B16F10 Melanoma (IC50, µM)
7-benzyl-9-deazaadenosine0.070.10.21.5
7-methyl-9-deazaadenosine0.40.70.31.5
2-fluoro-9-deazaadenosine1.50.90.35.0

Table 2: Kinase Inhibition Profile of a 7-Substituted 7-Deaza-4'-Thioadenosine Analog (Compound 1g) [1][2]

KinaseRemaining Activity (%) at 1 µM
TRKA (NTRK1)<20
DYRK1B<20
CK1δ (CSNK1D)<20
DYRK1AStrong Inhibition (not quantified)

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Protocol 2: Evaluation of Mitochondrial DNA Depletion
  • Cell Treatment: Culture cells with varying concentrations of this compound for an extended period (e.g., 7-14 days), passaging as necessary.

  • DNA Extraction: Isolate total DNA from treated and control cells.

  • qPCR Analysis: Perform quantitative PCR using primers for a mitochondrial-encoded gene (e.g., MT-CO2) and a nuclear-encoded gene (e.g., B2M) for normalization.

  • Data Analysis: Calculate the relative mitochondrial DNA copy number using the ΔΔCt method. A significant decrease in the ratio of mitochondrial to nuclear DNA indicates mitochondrial toxicity.

Protocol 3: Off-Target Kinase Profiling
  • Lysate Preparation: Prepare cell lysates from cells treated with and without this compound.

  • Kinase Panel Screening: Submit the compound for screening against a commercial panel of recombinant kinases. These services typically measure the inhibition of kinase activity in the presence of the compound.

  • Data Analysis: The service will provide data on the percentage of inhibition for each kinase at a given concentration. This will identify potential off-target kinases.

  • Cellular Validation: Validate the off-target kinase inhibition in a cellular context by examining the phosphorylation status of known substrates of the identified kinases using Western blotting.

Visualizations

G cluster_0 Mechanism of Action and Off-Target Effects cluster_1 On-Target Effect cluster_2 Potential Off-Target Effects Compound This compound Phosphorylation Intracellular Phosphorylation Compound->Phosphorylation Triphosphate Active Triphosphate Metabolite Phosphorylation->Triphosphate DNAPol DNA Polymerase Triphosphate->DNAPol Inhibition Kinases Cellular Kinases (e.g., TRKA, DYRK1B) Triphosphate->Kinases Inhibition MitoPol Mitochondrial DNA Polymerase γ Triphosphate->MitoPol Inhibition ChainTermination DNA Chain Termination DNAPol->ChainTermination KinaseInhibition Altered Signaling Pathways Kinases->KinaseInhibition MitoToxicity Mitochondrial Toxicity MitoPol->MitoToxicity

Caption: On-target and potential off-target mechanisms of this compound.

G cluster_workflow Workflow for Assessing Off-Target Effects Start Start: High Cytotoxicity or Anomalous Results Cytotoxicity 1. Confirm Cytotoxicity (MTT/LDH Assay) Determine CC50 Start->Cytotoxicity Mitochondrial 2. Assess Mitochondrial Toxicity - mtDNA quantification - Lactate production - ROS levels Cytotoxicity->Mitochondrial If cytotoxicity is confirmed Kinase 3. Kinase Profiling - In vitro kinase panel - Cellular target engagement Mitochondrial->Kinase Signaling 4. Pathway Analysis - Western blot for key  phospho-proteins Kinase->Signaling Conclusion Conclusion: Identify and Validate Off-Target Effects Signaling->Conclusion

Caption: Experimental workflow for investigating off-target effects.

G cluster_pathway Potential Off-Target Signaling Pathway Interference cluster_ras Ras-MAPK Pathway cluster_pi3k PI3K-Akt Pathway RTK Receptor Tyrosine Kinase (e.g., TRKA) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Compound 7-deazaadenosine analog Compound->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt CellSurvival Cell Survival Growth Akt->CellSurvival

Caption: Potential interference with RTK signaling pathways by 7-deazaadenosine analogs.

References

Technical Support Center: Purification of 7-Iodo-2',3'-dideoxy-7-deazaadenosine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Iodo-2',3'-dideoxy-7-deazaadenosine and its reaction products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound reaction products via column chromatography and HPLC.

Silica (B1680970) Gel Column Chromatography
Problem Possible Cause Solution
Product does not elute from the column The solvent system is not polar enough to move the highly polar this compound off the silica gel.- Gradually increase the polarity of the mobile phase. A common solvent system for similar nucleosides is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). Start with a low percentage of MeOH (e.g., 2-5%) and incrementally increase it. - For very polar compounds, a solvent system containing ammonia (B1221849) in methanol mixed with dichloromethane can be effective at neutralizing the acidic silica surface and improving elution.
Product co-elutes with impurities The polarity of the product and impurities are very similar.- Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the desired product. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - Consider using a different stationary phase, such as alumina, which may offer different selectivity.
Streaking or tailing of the product band Strong interaction between the basic nitrogen atoms in the deazaadenosine ring and the acidic silanol (B1196071) groups on the silica gel. The compound may also be degrading on the silica.- Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide, to the eluent to neutralize the acidic sites on the silica gel. - To check for degradation, perform a 2D TLC where the plate is run in one direction, dried, and then run in a second direction with the same solvent. If new spots appear, the compound is likely unstable on silica. In this case, consider an alternative purification method like reverse-phase HPLC.
Low product recovery The product may be irreversibly adsorbed onto the silica gel or could be partially insoluble in the loading solvent, leading to incomplete loading.- Ensure the crude product is fully dissolved in a minimal amount of a suitable solvent before loading onto the column. If solubility is an issue, consider a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel. - Deactivating the silica gel with a base like triethylamine can also improve recovery.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Possible Cause Solution
Poor retention of the product (elutes in the void volume) This compound is too polar for the non-polar stationary phase (e.g., C18).- Use a more polar mobile phase, i.e., a higher percentage of the aqueous component (e.g., water or a buffer). - Employ an ion-pairing agent, such as trifluoroacetic acid (TFA) or triethylammonium (B8662869) acetate (B1210297) (TEAA), in the mobile phase. This will form an ion pair with the analyte, increasing its hydrophobicity and retention on the column.
Broad or split peaks Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.- Optimize the pH of the mobile phase. For nucleoside analogs, a pH between 6.0 and 8.0 is often effective. - Ensure the mobile phase components are fully miscible and properly degassed. - Consider a different stationary phase, such as one with polar end-capping.
Co-elution with closely related impurities Impurities have very similar hydrophobicity to the product.- Optimize the gradient elution profile. A shallower gradient around the elution time of the product can improve resolution. - Adjust the mobile phase composition, for example, by changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or the ion-pairing agent.
Product degradation during purification The compound may be unstable under the acidic conditions of some mobile phases (e.g., those containing TFA).- Use a mobile phase with a neutral or slightly basic pH, such as a phosphate (B84403) or bicarbonate buffer. - Minimize the time the product spends in the mobile phase by optimizing the purification method for speed.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound reaction products?

A1: The most frequently employed method for the purification of this compound and similar nucleoside analogs is silica gel column chromatography. This technique is effective for separating the polar product from less polar starting materials and byproducts.

Q2: What are some typical impurities I might encounter in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, such as the non-iodinated 7-deazaadenosine precursor. Side-products from the iodination reaction may also be present. If the synthesis involves protecting groups, incompletely deprotected intermediates can also be a source of contamination.

Q3: When should I consider using reverse-phase HPLC instead of silica gel chromatography?

A3: Reverse-phase HPLC is a good alternative under the following circumstances:

  • When high purity (>98%) is required, as HPLC generally offers higher resolution than column chromatography.[1]

  • If the compound is unstable on silica gel.

  • For the separation of very closely related impurities that are difficult to resolve by column chromatography.

  • For analytical purposes to determine the purity of the final product.

Q4: How can I improve the solubility of my crude product for loading onto a chromatography column?

A4: If your crude product has poor solubility in the initial chromatography solvent, you can try dissolving it in a slightly more polar solvent. However, use the minimum amount necessary to avoid broadening the initial band on the column. For compounds that are difficult to dissolve, a "dry loading" technique is recommended. This involves dissolving the crude material in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the column.

Q5: What is a good starting point for developing a purification method for a novel reaction product of this compound?

A5: A good starting point is to analyze the crude reaction mixture by thin-layer chromatography (TLC) using a range of solvent systems with varying polarities (e.g., different ratios of dichloromethane and methanol). This will give you an indication of the number of components in the mixture and help you identify a suitable solvent system for column chromatography. For RP-HPLC, start with a standard gradient of acetonitrile in water with 0.1% trifluoroacetic acid and optimize from there.

Quantitative Data

The following table summarizes typical purification outcomes for compounds structurally related to this compound, as specific data for the target molecule is limited in publicly available literature.

Compound Purification Method Mobile Phase/Eluent Yield Purity Reference
7-deaza-7-iodo-2'-deoxyadenosine derivativeFlash Chromatography (Silica Gel)CH₂Cl₂/MeOH (95:5)79%Not Specified[2]
7-halogenated 7-deaza-2'-deoxyxanthosineFlash Chromatography (Silica Gel) followed by crystallizationCH₂Cl₂/MeOH (95:5)65%Not Specified
7-substituted 8-aza-7-deazaadenosinesSonogashira cross-coupling from 7-iodo nucleosideNot Specified36-79%Not Specified
This compoundCommercially AvailableNot ApplicableNot Applicable≥ 98% (by HPLC)[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Column Chromatography

This protocol is a general guideline based on methods used for similar nucleoside analogs.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using a solvent system of dichloromethane and methanol, starting with a low methanol concentration (e.g., 2-5%).

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriately sized glass column and plug the bottom with glass wool or cotton.

    • Add a layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add a layer of sand on top of the packed silica gel.

    • Equilibrate the column by running several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the solution to the top of the column.

    • Alternatively, use a dry loading method as described in the FAQs.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Reverse-Phase HPLC

This is a general protocol for the purification of modified nucleosides.

  • Sample Preparation:

    • Dissolve the crude or partially purified product in the mobile phase, preferably the initial aqueous phase, to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • Use a preparative or semi-preparative HPLC system.

    • A C18 reverse-phase column is a common choice.

  • Mobile Phase:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) or 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 50% B over 30 minutes). The exact gradient will need to be optimized based on the retention of the product.

    • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 260 nm).

  • Fraction Collection and Product Isolation:

    • Collect the peak corresponding to the desired product.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain the purified product. If a non-volatile buffer was used, a desalting step may be necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation synthesis Crude Reaction Mixture tlc TLC Analysis to Determine Solvent System synthesis->tlc Primary Purification Path rphplc Reverse-Phase HPLC synthesis->rphplc Alternative/High-Purity Path column_chrom Silica Gel Column Chromatography tlc->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection rphplc->fraction_collection purity_check Purity Analysis (TLC/HPLC) fraction_collection->purity_check solvent_evap Solvent Evaporation purity_check->solvent_evap final_product Pure this compound solvent_evap->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem_id Problem Identification cluster_solutions Potential Solutions start Purification Issue Encountered no_elution No Product Elution start->no_elution co_elution Co-elution with Impurities start->co_elution streaking Peak/Band Tailing or Streaking start->streaking low_recovery Low Product Recovery start->low_recovery increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity optimize_gradient Optimize Gradient/Solvent System co_elution->optimize_gradient change_stationary_phase Change Stationary Phase (e.g., Alumina, different HPLC column) co_elution->change_stationary_phase add_modifier Add Mobile Phase Modifier (e.g., TEA, TFA) streaking->add_modifier streaking->change_stationary_phase low_recovery->add_modifier dry_loading Use Dry Loading Technique low_recovery->dry_loading

Caption: Logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Dideoxy Sequencing with 7-Deazaadenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-deazaadenosine analogs, such as 7-deaza-2'-deoxyadenosine triphosphate (c7dATP), in dideoxy sequencing reactions.

Frequently Asked Questions (FAQs)

Why am I seeing compressed bands or messy peaks in my sequencing data?

Answer: Band compressions are a common artifact in Sanger sequencing, especially in GC-rich regions or sequences with stable secondary structures like hairpins.[1][2] These secondary structures can interfere with the electrophoretic mobility of the DNA fragments, causing bands on a gel to run closer together than expected, or resulting in overlapping and broad peaks in a chromatogram. The use of nucleotide analogs like 7-deaza-dATP is a primary strategy to resolve these issues.[1][3]

How do 7-deazaadenosine analogs help with band compression?

Answer: 7-deazaadenosine is a purine (B94841) analog where the nitrogen at position 7 is replaced by a carbon. This modification prevents the formation of Hoogsteen base pairs, which are non-canonical pairings that can contribute to the formation of stable secondary structures in DNA.[1] By incorporating 7-deaza-dATP in place of dATP during the sequencing reaction, the stability of these secondary structures is reduced, leading to more uniform migration of DNA fragments during electrophoresis and resolving band compressions.[1][3]

When should I consider using 7-deaza-dATP in my sequencing reactions?

Answer: You should consider using 7-deaza-dATP under the following circumstances:

  • GC-Rich Templates: When sequencing templates with high GC content, which are prone to forming secondary structures.[4]

  • Repetitive Sequences: For templates containing simple repeats (e.g., dinucleotide repeats) or palindromic sequences that can form hairpins.

  • Observed Band Compressions: If you have previously sequenced a template and observed band compressions or ambiguous peaks.[1]

  • Premature Termination: If you are experiencing premature termination of the sequencing reaction, which can be caused by strong secondary structures that stall the DNA polymerase.[4]

Will using 7-deaza-dATP affect the accuracy or read length of my sequencing results?

Answer: Replacing dATP with 7-deaza-dATP has been shown to successfully eliminate most band compressions without sacrificing sequencing performance in terms of readable length and band uniformity.[1] Studies have demonstrated that this substitution does not negatively impact the quality of the sequence patterns.[1]

Can I use 7-deaza-dATP in combination with other nucleotide analogs?

Answer: Yes, the combined use of 7-deaza-dATP and 7-deaza-dGTP can further decrease anomalies in electrophoretic mobility caused by compressions involving both G and A residues.[3] For particularly stubborn GC-rich templates, a combination of 7-deaza-dGTP and dITP has also been shown to be effective.[5][6]

I'm still seeing some artifacts even with 7-deaza-dATP. What else can I do?

Answer: If you are still observing sequencing artifacts, consider the following:

  • Optimize Annealing Temperature: Adjust the annealing temperature of your sequencing reaction to find the optimal balance between primer binding and template denaturation.

  • Use Additives: Incorporate additives like DMSO or betaine (B1666868) into your sequencing reaction to help denature secondary structures.

  • PCR with Analogs: Perform the initial PCR amplification of your template using a mix of dNTPs and 7-deaza-dNTPs. This can help to reduce secondary structures in the template DNA itself before sequencing.[7][8]

  • Primer Design: Design a new sequencing primer closer to the problematic region.[9]

Are there any specific considerations when using 7-deaza-dATP?

Answer: While generally a straightforward substitution, it's good practice to ensure your DNA polymerase is compatible with the analog. Most commercially available thermostable DNA polymerases used for sequencing, such as Thermo Sequenase and AmpliTaq FS, work well with 7-deaza-dATP.[1] Also, be aware that while 7-deaza-dATP resolves many compressions, some may persist, particularly those not caused by Hoogsteen base pairing.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your dideoxy sequencing experiments with 7-deazaadenosine analogs.

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Signal 1. Insufficient template DNA.[10] 2. Poor primer design or degradation.[9] 3. Presence of inhibitors (e.g., salts, ethanol).[11] 4. Incorrect reaction setup.1. Quantify your DNA template and use the recommended amount. 2. Verify primer concentration and integrity. Design a new primer if necessary. 3. Re-purify your DNA template. 4. Double-check the concentrations of all reaction components.
Noisy Data / High Background 1. Low signal-to-noise ratio.[12] 2. Contaminated DNA template or primer. 3. Multiple priming events.1. Increase the amount of template DNA. 2. Purify the template and primer. Consider re-synthesizing the primer. 3. Redesign the primer for higher specificity.
Sharp Drop in Signal / Premature Termination 1. Strong secondary structure in the template.[4] 2. High concentration of template DNA.[13] 3. Incorrect dNTP/ddNTP ratio.1. Use a combination of 7-deaza-dATP and 7-deaza-dGTP. Consider adding DMSO or betaine. 2. Optimize the template concentration. 3. Ensure the correct concentrations of nucleotides and dideoxynucleotides are used.
Ambiguous/Overlapping Peaks (after a specific region) 1. Persistent band compression.[1] 2. Polymerase slippage in homopolymer regions.1. Try a combination of 7-deaza-dGTP and dITP.[5] 2. Sequence the opposite strand. Design a primer downstream of the homopolymer region.

Data Presentation

Table 1: Qualitative Comparison of Sequencing Performance with dATP vs. 7-deaza-dATP

Parameter Standard dATP Reaction 7-deaza-dATP Reaction Reference(s)
Band Compression (GC-rich regions) Often present, leading to ambiguous base calls.Significantly reduced or eliminated.[1][3]
Peak Resolution Can be poor in compressed regions.Improved, with more uniform peak spacing.[1]
Read Length May be shortened by premature termination.Generally maintained or improved.[1]
Signal Uniformity Can be uneven, with variations in peak height.More uniform peak heights.[3]
Accuracy Lower in regions with secondary structures.Higher accuracy in resolving complex regions.[3]

Experimental Protocols

Protocol: Cycle Sequencing with 7-deaza-dATP

This protocol is a general guideline for cycle sequencing using a commercial kit and can be adapted for specific instruments and templates.

1. Reaction Setup:

  • Prepare a master mix for each termination reaction (A, C, G, T). For resolving compressions, substitute dATP with 7-deaza-dATP in the dNTP mix.

  • A typical 20 µL sequencing reaction might contain:

    • Template DNA (e.g., 200-500 ng of plasmid DNA, 20-100 ng of PCR product)

    • Sequencing Primer (0.5 - 1.0 µM)

    • Sequencing Reaction Mix (containing buffer, dNTPs with 7-deaza-dATP, ddNTPs, and DNA polymerase)

    • Nuclease-free water to a final volume of 20 µL

2. Thermal Cycling:

  • A representative thermal cycling program is as follows:

    • Initial Denaturation: 96°C for 1 minute

    • 25-30 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 4°C

3. Post-Reaction Cleanup:

  • Remove unincorporated dye terminators and salts from the sequencing products. This can be done using ethanol/EDTA precipitation or column purification methods.

4. Capillary Electrophoresis:

  • Resuspend the purified sequencing products in a formamide-based loading buffer.

  • Denature the samples at 95°C for 2-5 minutes and immediately chill on ice.

  • Load the samples onto an automated DNA sequencer for capillary electrophoresis.

5. Data Analysis:

  • Analyze the resulting electropherogram using appropriate software to determine the DNA sequence.

Visualizations

Troubleshooting_Workflow start Start: Sequencing Experiment problem Problem with Sequencing Data? start->problem compression Band Compression/ Overlapping Peaks? problem->compression Yes weak_signal Weak or No Signal? problem->weak_signal No use_7deaza Use 7-deaza-dATP in Sequencing Reaction compression->use_7deaza noisy_data Noisy Data? weak_signal->noisy_data No check_template Check Template Concentration & Purity weak_signal->check_template Yes re_purify Re-purify Template and/or Primer noisy_data->re_purify Yes end_reassess Re-assess Experiment noisy_data->end_reassess No combine_analogs Combine 7-deaza-dATP with 7-deaza-dGTP use_7deaza->combine_analogs Problem Persists end_good Good Quality Sequence use_7deaza->end_good Problem Solved check_primer Check Primer Design & Integrity check_template->check_primer Problem Persists check_template->end_good Problem Solved check_primer->end_good Problem Solved check_primer->end_reassess Problem Persists re_purify->end_good Problem Solved re_purify->end_reassess Problem Persists additives Add DMSO or Betaine combine_analogs->additives additives->end_good Problem Solved additives->end_reassess Problem Persists

Caption: Troubleshooting workflow for dideoxy sequencing.

Band_Compression_Mechanism cluster_0 Standard dATP cluster_1 7-deaza-dATP dATP dATP Hoogsteen Hoogsteen Base Pairing dATP->Hoogsteen Secondary_Structure Stable Secondary Structure (Hairpin) Hoogsteen->Secondary_Structure Compression Band Compression/ Anomalous Migration Secondary_Structure->Compression c7dATP 7-deaza-dATP No_Hoogsteen No Hoogsteen Base Pairing c7dATP->No_Hoogsteen Reduced_Stability Reduced Secondary Structure Stability No_Hoogsteen->Reduced_Stability Resolution Resolution of Compression/ Normal Migration Reduced_Stability->Resolution

Caption: Mechanism of band compression and its resolution.

References

Minimizing cytotoxicity of 7-Iodo-2',3'-dideoxy-7-deazaadenosine in antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Iodo-2',3'-dideoxy-7-deazaadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for nucleoside analogs like this compound?

A1: Nucleoside analogs exert cytotoxic effects primarily by mimicking endogenous nucleosides. After intracellular phosphorylation to their active triphosphate form, they can be incorporated into newly synthesized DNA or RNA by host cell polymerases.[1][2] This incorporation can lead to chain termination, disruption of DNA and RNA synthesis, and ultimately, cell death.[3][4] Some nucleoside analogs can also inhibit key enzymes involved in nucleotide biosynthesis or induce mitochondrial toxicity.[1][5]

Q2: How can I assess the cytotoxicity of this compound in my experiments?

A2: It is crucial to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of uninfected host cells by 50%.[6] This should be done in parallel with your antiviral assays.[7] Commonly used cytotoxicity assays include the MTT, MTS, and XTT assays, which measure metabolic activity, and the LDH release assay, which measures cell membrane integrity.[8][9][10]

Q3: What is the Selectivity Index (SI) and why is it important?

A3: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50) (SI = CC50 / EC50).[6][11] A higher SI value indicates greater selectivity of the compound for inhibiting the virus with minimal toxicity to the host cell. Generally, an SI value of 10 or greater is considered indicative of promising antiviral activity.[6]

Q4: Can structural modifications to 7-deazaadenosine analogs reduce cytotoxicity?

A4: Yes, structural modifications have been shown to significantly impact the cytotoxicity of 7-deazaadenosine analogs. For instance, the addition of a 2'-C-methyl group to 7-deaza-adenosine resulted in a compound with reduced cellular toxicity while maintaining potent antiviral activity.[12] Another strategy that has been explored is the synthesis of L-enantiomers of nucleoside analogs, which in some cases have shown lower cytotoxicity.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Concentrations Close to the Antiviral Effective Concentration (Low Selectivity Index)

  • Possible Cause 1: Inherent Toxicity of the Compound.

    • Solution: Consider structural modifications of the nucleoside analog. As demonstrated with related compounds, modifications such as 2'-C-methylation can decrease cytotoxicity.[12] Also, investigate prodrug strategies, which can improve targeted delivery to infected cells and reduce systemic toxicity.

  • Possible Cause 2: Cell Line Sensitivity.

    • Solution: The cytotoxic effects of nucleoside analogs can be cell-line dependent. Test the compound in a panel of different relevant host cell lines to determine if the observed toxicity is specific to one cell type.

  • Possible Cause 3: Off-Target Effects.

    • Solution: Investigate potential off-target effects, such as inhibition of host cellular polymerases or mitochondrial toxicity. Assays to measure mitochondrial DNA content and cellular respiration can provide insights into mitochondrial toxicity.[5][13]

Issue 2: Inconsistent or Unreliable Results in the MTT Cytotoxicity Assay

  • Possible Cause 1: Interference of the Compound with the MTT Reagent.

    • Solution: Some compounds can directly reduce the MTT tetrazolium salt, leading to a false signal that does not correlate with cell viability. To check for this, run a control plate with the compound in cell-free medium.[10] If interference is detected, consider using an alternative cytotoxicity assay like the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.[10]

  • Possible Cause 2: Incomplete Solubilization of Formazan (B1609692) Crystals.

    • Solution: After adding the solubilization solution (e.g., DMSO or an isopropanol/HCl solution), ensure the plate is agitated on an orbital shaker for a sufficient amount of time to completely dissolve the purple formazan crystals. Visually inspect the wells under a microscope to confirm dissolution.

  • Possible Cause 3: High Variability Between Replicate Wells.

    • Solution: This can be due to uneven cell seeding. Ensure a homogenous cell suspension before and during seeding. Also, be mindful of "edge effects" in 96-well plates; wells on the perimeter are more prone to evaporation. To mitigate this, avoid using the outer wells or ensure they are filled with sterile medium.[10]

Quantitative Data Summary

Table 1: Example Cytotoxicity of 7-deaza-2'-C-methyladenosine in Various Cell Lines

Cell LineAssay Duration (hours)CC50 (µM)
Huh-772>100
HepG272>100
BxPC372>100
CEM72>100

Data adapted from studies on 7-deaza-2'-C-methyladenosine, which demonstrated no cytotoxicity up to 100 µM in these cell lines.[14]

Table 2: Example Antiviral Activity and Selectivity Index of 7-deaza-2'-C-methyladenosine

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Dengue Virus (DENV-2)Varies0.64>50>78
Hepatitis C Virus (HCV)Huh-7~0.5>100>200

Data adapted from studies on 7-deaza-2'-C-methyladenosine.[12][14]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the concentration of the test compound that reduces cell viability by 50% (CC50).

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with medium only (blank), cells with medium containing the vehicle (e.g., DMSO) as a negative control, and a positive control for cytotoxicity if available.

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[8]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[8]

    • Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).[15]

  • Cell Seeding:

    • Seed host cells into 6-well or 12-well plates and grow them to confluency.[10]

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Remove the culture medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).[15]

    • Incubate for 1 hour at 37°C to allow for viral adsorption.[10]

  • Compound Treatment:

    • Prepare different concentrations of this compound in an overlay medium (e.g., medium containing 0.4% agarose (B213101) or methylcellulose).[16]

    • After the virus adsorption period, remove the inoculum and add the overlay medium containing the various concentrations of the compound. Include a no-drug control.[10]

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).[10]

  • Plaque Visualization:

    • Fix the cells with a solution such as 10% formalin.[16]

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet).[15] Plaques will appear as clear zones against a background of stained, uninfected cells.[15]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the no-drug control.

    • Plot the percentage of plaque reduction against the log of the compound concentration to determine the EC50 value.

Visualizations

Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound 7-Iodo-2',3'-dideoxy- 7-deazaadenosine Compound_in Intracellular Compound Compound->Compound_in Cellular Uptake Monophosphate Monophosphate (Analog-MP) Compound_in->Monophosphate Phosphorylation (Host Kinases) Diphosphate Diphosphate (Analog-DP) Monophosphate->Diphosphate Phosphorylation Triphosphate Triphosphate (Analog-TP) Diphosphate->Triphosphate Phosphorylation DNA_Polymerase Host DNA Polymerase Triphosphate->DNA_Polymerase RNA_Polymerase Host RNA Polymerase Triphosphate->RNA_Polymerase DNA_Damage DNA Chain Termination DNA_Polymerase->DNA_Damage RNA_Damage RNA Chain Termination RNA_Polymerase->RNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis RNA_Damage->Apoptosis

Caption: Intracellular activation and cytotoxicity pathway of a nucleoside analog.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (Uninfected Cells) cluster_antiviral Antiviral Assay (Infected Cells) cluster_analysis Data Analysis C_Seed Seed Host Cells C_Treat Treat with Compound (Serial Dilutions) C_Seed->C_Treat C_Incubate Incubate C_Treat->C_Incubate C_Assay Perform MTT Assay C_Incubate->C_Assay C_CC50 Calculate CC50 C_Assay->C_CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) C_CC50->SI A_Seed Seed Host Cells A_Infect Infect with Virus A_Seed->A_Infect A_Treat Treat with Compound (Serial Dilutions) A_Infect->A_Treat A_Incubate Incubate A_Treat->A_Incubate A_Assay Perform Plaque Assay A_Incubate->A_Assay A_EC50 Calculate EC50 A_Assay->A_EC50 A_EC50->SI

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

Troubleshooting_Logic Start Low Selectivity Index (CC50 ≈ EC50) Check1 Is toxicity cell-line specific? Start->Check1 Action1 Test in a panel of different cell lines Check1->Action1 Yes Check2 Does compound interfere with cytotoxicity assay? Check1->Check2 No Action1->Check2 Action2 Run cell-free control or use alternative assay (e.g., LDH) Check2->Action2 Yes Check3 Is mitochondrial toxicity suspected? Check2->Check3 No Action2->Check3 Action3 Perform mitochondrial function assays Check3->Action3 Yes End Consider structural modification or prodrug approach Check3->End No Action3->End

Caption: Troubleshooting logic for a low selectivity index.

References

Validation & Comparative

A Head-to-Head Comparison: 7-Iodo-2',3'-dideoxy-7-deazaadenosine vs. ddATP in DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and genomics, Sanger sequencing remains a cornerstone for its accuracy and reliability in determining the precise order of nucleotides within a DNA molecule. Central to this method is the use of chain-terminating dideoxynucleoside triphosphates (ddNTPs). While 2',3'-dideoxyadenosine (B1670502) triphosphate (ddATP) has traditionally been the go-to chain terminator for adenine, modified analogs like 7-Iodo-2',3'-dideoxy-7-deazaadenosine have emerged, offering distinct advantages in specific sequencing contexts. This guide provides an objective comparison of these two molecules, supported by established principles of sequencing chemistry and available data on their constituent modifications.

Principle of Chain Termination in Sanger Sequencing

Sanger sequencing, or the chain-termination method, relies on the enzymatic synthesis of a complementary DNA strand to a single-stranded template. The reaction mixture contains the DNA template, a primer, DNA polymerase, the four standard deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP), and a small concentration of a chain-terminating dideoxynucleoside triphosphate (ddNTP).

ddNTPs, including ddATP and its analogs, lack the 3'-hydroxyl (OH) group that is essential for the formation of a phosphodiester bond with the next incoming nucleotide.[1][2][3][4][5][6] When DNA polymerase incorporates a ddNTP into the growing DNA strand, the chain elongation is terminated.[1][2][3][4][5][6] This process results in a collection of DNA fragments of varying lengths, each ending with a specific ddNTP.

cluster_elongation Chain Elongation cluster_termination Chain Termination dNTP Incoming dNTP (with 3'-OH) Polymerase_1 DNA Polymerase dNTP->Polymerase_1 binds Growing_Strand_1 Growing DNA Strand (3'-OH end) Growing_Strand_1->Polymerase_1 binds Elongated_Strand Elongated DNA Strand (new 3'-OH end) Polymerase_1->Elongated_Strand forms phosphodiester bond ddNTP Incoming ddNTP (lacks 3'-OH) Polymerase_2 DNA Polymerase ddNTP->Polymerase_2 binds Growing_Strand_2 Growing DNA Strand (3'-OH end) Growing_Strand_2->Polymerase_2 binds Terminated_Strand Terminated DNA Strand (no 3'-OH end) Polymerase_2->Terminated_Strand incorporates

Figure 1: Mechanism of DNA chain elongation and termination.

Structural and Functional Comparison

While both this compound and ddATP function as chain terminators, their structural differences lead to distinct performance characteristics in DNA sequencing.

FeatureThis compoundddATP (2',3'-dideoxyadenosine triphosphate)
Chain Termination Yes, due to the absence of a 3'-OH group.Yes, due to the absence of a 3'-OH group.[2]
Base Structure 7-deazaadenine with an iodine at position 7.Standard adenine.
Key Advantage Reduces band compression in A-rich regions.Standard, widely used terminator.
Potential Application Sequencing through problematic A-rich sequences and GC-rich regions (when used with 7-deaza-dGTP).General-purpose Sanger sequencing.
Modification Impact The 7-deaza modification disrupts Hoogsteen base pairing, preventing secondary structures. The iodo group provides a site for dye attachment.None.

Performance Characteristics

Resolving Band Compression

A significant challenge in Sanger sequencing is the occurrence of "band compressions" on sequencing gels. These artifacts arise when the DNA template has sequences prone to forming secondary structures, such as hairpins, particularly in GC-rich and A-rich regions. These structures cause the DNA fragments to migrate anomalously during electrophoresis, leading to compressed bands and ambiguous or incorrect base calling.[7][8]

The "7-deaza" modification in this compound addresses this issue. By replacing the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom, the potential for Hoogsteen base pairing, which contributes to the formation of these secondary structures, is eliminated.[8] The use of 7-deaza-dATP (the non-dideoxy version) has been shown to significantly improve the quality of sequencing data by resolving such compressions.[9] When a terminator with this modification is used, it ensures that the terminated fragments are less likely to form secondary structures, leading to more accurate migration and clearer sequencing results.

Dye Incorporation and Signal Uniformity

In modern automated Sanger sequencing, ddNTPs are labeled with fluorescent dyes. The 7-iodo modification on this compound provides a convenient and stable point of attachment for these dyes. This can be particularly advantageous for designing custom dye terminators.

Furthermore, studies have shown that replacing dATP with 7-deaza-dATP can lead to a more uniform frequency of chain termination events when using fluorescence-labeled dideoxynucleotides with certain DNA polymerases like T7 polymerase.[9] This results in more consistent peak heights in the resulting chromatogram, which can improve the accuracy of automated base-calling algorithms.

Experimental Protocols

While a specific, universally adopted protocol for using this compound is not as widespread as for standard ddATP, it can be readily substituted for ddATP in a typical Sanger sequencing workflow, particularly in cycle sequencing with fluorescent dye terminators.

General Cycle Sequencing Protocol

The following is a generalized protocol for a cycle sequencing reaction. The key modification would be the substitution of the ddATP in the sequencing mix with this compound, potentially with adjustments to its concentration to optimize termination efficiency.

1. Reaction Setup:

In a PCR tube, combine the following components:

ComponentVolume/Concentration
DNA Template (e.g., PCR product, plasmid)100-500 ng
Sequencing Primer3.2 pmol
Sequencing Master Mix (containing DNA polymerase, dNTPs, ddNTPs including the terminator of interest, and buffer)Variable (as per manufacturer's instructions)
Nuclease-free waterto final volume

2. Thermal Cycling:

Perform cycle sequencing using a thermal cycler with a program similar to the following:

  • Initial Denaturation: 96°C for 1 minute

  • 25-35 Cycles:

    • 96°C for 10 seconds (Denaturation)

    • 50°C for 5 seconds (Annealing)

    • 60°C for 4 minutes (Extension/Termination)

  • Final Hold: 4°C

3. Post-Reaction Cleanup:

Remove unincorporated dye terminators and salts from the sequencing reaction products. This is crucial for obtaining clean data from capillary electrophoresis. Common methods include ethanol/EDTA precipitation or spin-column purification.

4. Capillary Electrophoresis:

Resuspend the purified sequencing fragments in a formamide-based loading solution, denature at 95°C, and then load onto an automated capillary electrophoresis DNA sequencer.

5. Data Analysis:

The sequencer software will analyze the fluorescent signals from the separated fragments to generate a chromatogram and the corresponding DNA sequence.

Start Start: Purified DNA Template and Sequencing Primer Reaction_Setup 1. Set up Cycle Sequencing Reaction (with ddATP or 7-Iodo-ddATP) Start->Reaction_Setup Thermal_Cycling 2. Perform Thermal Cycling (Denaturation, Annealing, Extension/Termination) Reaction_Setup->Thermal_Cycling Cleanup 3. Purify Reaction Products (Remove unincorporated terminators) Thermal_Cycling->Cleanup Electrophoresis 4. Capillary Electrophoresis (Separate fragments by size) Cleanup->Electrophoresis Data_Analysis 5. Data Analysis (Generate chromatogram and sequence) Electrophoresis->Data_Analysis End End: DNA Sequence Data_Analysis->End

Figure 2: Sanger sequencing experimental workflow.

Conclusion

Both this compound and ddATP are effective chain terminators for Sanger DNA sequencing. While ddATP is the standard and widely used reagent for general sequencing applications, this compound offers a clear advantage in specific, challenging scenarios. Its 7-deaza modification is instrumental in resolving band compressions caused by secondary structures in A-rich DNA regions, thereby improving the accuracy and readability of the sequence data. The addition of the iodo group at the 7-position also provides a stable site for the attachment of fluorescent dyes, which is beneficial for the design of high-performance dye-terminator reagents. For researchers encountering difficulties in sequencing through problematic regions of a template, this compound presents a valuable alternative to the standard ddATP.

References

A Comparative Analysis of 7-Iodo-2',3'-dideoxy-7-deazaadenosine and Other Dideoxynucleosides in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 7-Iodo-2',3'-dideoxy-7-deazaadenosine and other classical dideoxynucleoside reverse transcriptase inhibitors (NRTIs). While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes existing data on its class of compounds and contrasts it with well-established NRTIs like Zidovudine (AZT), Didanosine (B1670492) (ddI), Lamivudine (3TC), and Stavudine (d4T).

Executive Summary

Dideoxynucleosides are a cornerstone of antiretroviral therapy, primarily acting as chain terminators of viral DNA synthesis. The modification of the purine (B94841) or pyrimidine (B1678525) base, such as in the case of 7-deazaadenosine analogs, is a key strategy to enhance antiviral activity and overcome drug resistance. This compound, a member of this modified nucleoside family, holds potential as an antiviral agent. This guide presents available quantitative data on the efficacy and cytotoxicity of various dideoxynucleosides, details common experimental protocols for their evaluation, and visualizes the underlying mechanisms of action.

Quantitative Data Comparison

Table 1: Anti-HIV-1 Efficacy of Dideoxynucleosides

CompoundCell LineEC₅₀ (µM)Virus StrainReference
Zidovudine (AZT)MT-4Not SpecifiedClinical Isolates[2]
Didanosine (ddI)CEM4.6HIV-1 3B[3]
MT-44.8Not Specified[4]
Lamivudine (3TC)PBMC0.07 - 0.2HIV-1[5]
Stavudine (d4T)MOLT-4/IIIBNot SpecifiedHIV-1[6]

Table 2: Cytotoxicity of Dideoxynucleosides

CompoundCell LineCC₅₀ (µM)Reference
Zidovudine (AZT)MT-4< 5[7]
Didanosine (ddI)MT-4> 100[7]
MT-4> 1000[4]
Lamivudine (3TC)PBMC> 10[5]
Stavudine (d4T)MOLT-459.8[6]
MOLT-4/IIIB2.2[6]

Mechanism of Action: Chain Termination of Viral DNA Synthesis

Dideoxynucleosides, including this compound, exert their antiviral effect by inhibiting the viral reverse transcriptase (RT) enzyme. Lacking a 3'-hydroxyl group on the deoxyribose sugar moiety, these molecules, once incorporated into the growing viral DNA chain, prevent the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA synthesis.

The general mechanism involves:

  • Cellular Uptake: The nucleoside analog enters the host cell.

  • Phosphorylation: Host cell kinases phosphorylate the analog to its active triphosphate form.

  • Competitive Inhibition: The triphosphate analog competes with the natural deoxynucleotide triphosphate for binding to the active site of the viral reverse transcriptase.

  • Incorporation and Chain Termination: Upon incorporation into the viral DNA, the absence of the 3'-OH group halts further elongation of the DNA chain.

Dideoxynucleoside Mechanism of Action cluster_cell Host Cell Dideoxynucleoside Dideoxynucleoside Dideoxynucleoside_TP Dideoxynucleoside Triphosphate Dideoxynucleoside->Dideoxynucleoside_TP Phosphorylation (Host Kinases) Viral_RT Viral Reverse Transcriptase Dideoxynucleoside_TP->Viral_RT Competitive Inhibition Viral_DNA Growing Viral DNA Viral_RT->Viral_DNA Incorporation Terminated_DNA Terminated Viral DNA Viral_DNA->Terminated_DNA Chain Termination Extracellular_Space Extracellular Space Extracellular_Space->Dideoxynucleoside Uptake

Mechanism of Dideoxynucleoside Action

Potential Signaling Pathways Affected by 7-Deazaadenosine Analogs

While specific data for this compound is limited, research on other 7-deazaadenosine analogs suggests potential interactions with cellular signaling pathways beyond direct viral enzyme inhibition. These pathways are crucial for cell survival, proliferation, and immune response, and their modulation could contribute to the overall therapeutic or toxic effects of these compounds.

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Some natural compounds have been shown to inhibit NF-κB signaling, which can be beneficial in both cancer and inflammatory diseases. It is plausible that 7-deazaadenosine analogs could modulate this pathway, potentially impacting the cellular environment of a viral infection.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., viral proteins) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation Proteasomal_Degradation Degradation IkB->Proteasomal_Degradation Ubiquitination & NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Release NFkB_IkB->NFkB Gene_Expression Pro-inflammatory & Survival Gene Expression Nucleus->Gene_Expression Transcription 7_deazaadenosine_analog Potential Inhibition by 7-Deazaadenosine Analogs 7_deazaadenosine_analog->IKK_Complex

Potential Modulation of NF-κB Pathway

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in many diseases, including cancer and viral infections. Some natural products have been shown to modulate MAPK signaling, suggesting that 7-deazaadenosine analogs might also exert some of their biological effects through this pathway.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors, Stress Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., AP-1) Nucleus->Transcription_Factors Activation Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response 7_deazaadenosine_analog Potential Modulation by 7-Deazaadenosine Analogs 7_deazaadenosine_analog->Raf 7_deazaadenosine_analog->MEK

Potential Modulation of MAPK Pathway

Experimental Protocols

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible T-cell line (e.g., MT-4, CEM).

  • HIV-1 laboratory strain or clinical isolate.

  • 96-well cell culture plates.

  • Test compounds (this compound and other dideoxynucleosides).

  • Commercial p24 Antigen ELISA kit.

  • Cell culture medium and supplements.

  • CO₂ incubator.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Infection: Infect the cells with a predetermined amount of HIV-1.

  • Incubation: Incubate the plates for 4-7 days at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • p24 ELISA: Quantify the p24 antigen in the supernatant according to the manufacturer's protocol of the ELISA kit.

  • Data Analysis: Determine the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.

p24_Antigen_Assay_Workflow Start Start Plate_Cells Plate Cells (e.g., PBMCs, MT-4) Start->Plate_Cells Add_Compounds Add Serial Dilutions of Test Compounds Plate_Cells->Add_Compounds Infect_Cells Infect Cells with HIV-1 Add_Compounds->Infect_Cells Incubate Incubate (4-7 days, 37°C) Infect_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant p24_ELISA Perform p24 Antigen ELISA Collect_Supernatant->p24_ELISA Analyze_Data Determine EC50 p24_ELISA->Analyze_Data End End Analyze_Data->End

Workflow for p24 Antigen Assay
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells used in the antiviral assay.

  • 96-well cell culture plates.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Determine the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

MTT_Assay_Workflow Start Start Plate_Cells Plate Cells Start->Plate_Cells Add_Compounds Add Serial Dilutions of Test Compounds Plate_Cells->Add_Compounds Incubate Incubate Add_Compounds->Incubate Add_MTT Add MTT Reagent (Incubate 2-4h) Incubate->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Determine CC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for MTT Cytotoxicity Assay

Conclusion

This compound belongs to a promising class of modified nucleoside analogs. While direct comparative efficacy data against other dideoxynucleosides for HIV-1 is currently limited, the exploration of such 7-deazapurine derivatives is a valid strategy in the search for novel antiviral agents with improved potency, resistance profiles, and pharmacokinetic properties. The provided data on established dideoxynucleosides serves as a benchmark for the future evaluation of this compound and other novel analogs. Further research is warranted to fully characterize its antiviral spectrum, cytotoxicity, and impact on cellular signaling pathways to determine its potential as a therapeutic candidate.

References

The Upper Hand: Unveiling the Advantages of 7-Deazaadenosine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and stable therapeutic agents is perpetual. In the realm of nucleoside analogs, 7-deazaadenosine derivatives have emerged as a superior class of compounds, consistently outperforming standard nucleosides in preclinical and clinical studies. Their unique structural modification—the replacement of nitrogen with a carbon at the 7th position of the purine (B94841) ring—confers significant advantages, leading to enhanced metabolic stability, broader biological activity, and potent therapeutic effects.

The core advantage of 7-deazaadenosine analogs lies in their resistance to enzymatic degradation.[1] Specifically, the C-glycosidic bond formed by this modification is impervious to cleavage by purine nucleoside phosphorylase (PNP), an enzyme that readily metabolizes standard adenosine (B11128) nucleosides.[1] This increased metabolic stability ensures prolonged intracellular concentrations and sustained therapeutic action.[1] Consequently, these analogs have demonstrated a wide spectrum of pharmacological activities, including potent antiviral and anticancer effects.[1]

Quantitative Leap in Efficacy: A Data-Driven Comparison

The superior performance of 7-deazaadenosine analogs is not merely theoretical. Extensive experimental data underscores their enhanced potency against a range of diseases compared to their standard nucleoside counterparts.

Anticancer Activity: Enhanced Cytotoxicity Against Malignant Cells

In the fight against cancer, 7-deazaadenosine analogs have shown remarkable cytotoxic activity across various cancer cell lines. Their mechanisms are multifaceted, including the inhibition of DNA and RNA synthesis and the modulation of key signaling pathways crucial for cancer cell survival.[1]

Compound/AnalogCell LineCancer TypeIC50 (µM)
7-deazaadenosine Analog
7-benzyl-9-deazaadenosineL1210Leukemia0.07[1]
7-benzyl-9-deazaadenosineP388Leukemia0.1[1]
7-benzyl-9-deazaadenosineCCRF-CEMLymphoblastic Leukemia0.2[1]
7-methyl-9-deazaadenosineL1210Leukemia0.4[1]
7-methyl-9-deazaadenosineP388Leukemia0.7[1]
7-methyl-9-deazaadenosineCCRF-CEMLymphoblastic Leukemia0.3[1]
ToyocamycinYB5Colon CancerPotent (abrogated colony formation at 10 nM)[2]
Sangivamycin-like Molecule 6 (SLM6)Multiple Myeloma CellsMultiple MyelomaSubmicromolar[3]
7-substituted 7-deaza-4'-thionucleoside (1g)Various Cancer Cell LinesMultiple0.004–0.06[4]
Standard Nucleoside
Adenosine--Generally low to no cytotoxic activity
Antiviral Activity: Potent Inhibition of Viral Replication

The antiviral potential of 7-deazaadenosine analogs is significant, with several compounds demonstrating potent inhibition of a broad spectrum of RNA viruses.[5] This efficacy is often attributed to the inhibition of viral RNA-dependent RNA polymerase (RdRp).[6]

Compound/AnalogVirusCell LineEC50 (µM)
7-deazaadenosine Analog
TubercidinRhinovirus types 1A, 1B, 9WI-38< 1 µg/ml[5]
ToyocamycinRhinovirus types 1A, 1B, 9WI-38< 1 µg/ml[5]
Sangivamycin (B1680759)Rhinovirus types 1A, 1B, 9WI-38< 1 µg/ml[5]
7-deaza-2'-C-methyl-adenosineHepatitis C Virus (HCV) RepliconHuh-7Similar to 2'-C-methyl-adenosine with reduced toxicity[6]
Standard Nucleoside
AdenosineVarious RNA viruses-Generally ineffective as a direct antiviral
Kinase Inhibition: Targeting Key Regulators of Cellular Processes

Many 7-deazaadenosine analogs function as potent inhibitors of various protein kinases, which are often dysregulated in diseases like cancer. This targeted inhibition contributes significantly to their therapeutic effects.

Compound/AnalogTarget KinaseIC50 / % Inhibition
7-deazaadenosine Analog
ToyocamycinCyclin-Dependent Kinase 9 (CDK9)79 nM[7][8]
ToyocamycinHaspin1.8% remaining activity @ 500 nM[7]
SangivamycinProtein Kinase C (PKC)Potent inhibitor[7]
SangivamycinHaspin4.8% remaining activity @ 500 nM[7]
TubercidinAdenosine Kinase0.03 µM[9]
5'-Deoxy-5-iodotubercidinAdenosine Kinase0.0006 µM[9]
Ara-tubercidinAdenosine Kinase0.25 µM[9]
Standard Nucleoside
AdenosineAdenosine KinaseSubstrate, not an inhibitor

Illuminating the Mechanisms: Key Signaling Pathways and Experimental Workflows

The diverse biological activities of 7-deazaadenosine analogs stem from their interaction with multiple cellular pathways. Understanding these mechanisms is crucial for their rational design and application in drug development.

G cluster_0 Anticancer Mechanisms 7-Deazaadenosine Analog 7-Deazaadenosine Analog Incorporation into DNA/RNA Incorporation into DNA/RNA 7-Deazaadenosine Analog->Incorporation into DNA/RNA Kinase Inhibition Kinase Inhibition 7-Deazaadenosine Analog->Kinase Inhibition Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Incorporation into DNA/RNA->Inhibition of DNA/RNA Synthesis Apoptosis Apoptosis Inhibition of DNA/RNA Synthesis->Apoptosis Disruption of Cancer Cell Signaling Disruption of Cancer Cell Signaling Kinase Inhibition->Disruption of Cancer Cell Signaling Disruption of Cancer Cell Signaling->Apoptosis

G cluster_1 STING Pathway Activation 7-Deazaadenosine CDN Analog 7-Deazaadenosine CDN Analog STING STING TBK1 TBK1 IRF3 IRF3 Type I Interferons Type I Interferons

Standardized Protocols for Robust Evaluation

To ensure reproducible and comparable results in the evaluation of 7-deazaadenosine analogs, standardized experimental protocols are essential.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cells in culture

  • 7-deazaadenosine analog or standard nucleoside

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-deazaadenosine analog or standard nucleoside and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate

  • 7-deazaadenosine analog

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Kinase Reaction: Set up the kinase reaction in the wells of the assay plate, including the kinase, substrate, and serially diluted 7-deazaadenosine analog. Initiate the reaction by adding ATP.

  • Reaction Termination and ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

STING Pathway Activation: Luciferase Reporter Assay

This cell-based assay measures the activation of the STING pathway by monitoring the expression of a reporter gene (luciferase) under the control of an interferon-stimulated response element (ISRE).

Materials:

  • HEK293T cells stably expressing an ISRE-luciferase reporter

  • 7-deazaadenosine cyclic dinucleotide (CDN) analog

  • Transfection reagent (if necessary)

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Protocol:

  • Cell Seeding: Seed the ISRE-luciferase reporter cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with the 7-deazaadenosine CDN analog. If the analog is not cell-permeable, use a suitable transfection reagent.

  • Cell Lysis: After a suitable incubation period (e.g., 18-24 hours), lyse the cells using the cell lysis buffer.

  • Luciferase Assay: Add the luciferase assay substrate to the cell lysate.

  • Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of the STING pathway.

References

A Comparative Analysis of 7-Deazapurine and 7-Azapurine Nucleosides in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical, biological, and therapeutic profiles of two pivotal classes of purine (B94841) nucleoside analogues, offering a comparative perspective for researchers and drug developers.

In the landscape of medicinal chemistry and drug development, purine nucleoside analogues represent a cornerstone in the therapy of cancer and viral diseases. Modifications to the purine ring system have given rise to numerous compounds with potent biological activities. Among these, 7-deazapurine and 7-azapurine nucleosides have emerged as particularly promising scaffolds. This guide provides a comprehensive comparative analysis of these two classes of compounds, summarizing their key physicochemical differences, biological activities supported by experimental data, and the methodologies used to evaluate them.

Structural and Physicochemical Distinctions

The fundamental difference between 7-deazapurine and 7-azapurine nucleosides lies in the modification of the purine's imidazole (B134444) ring. In 7-deazapurine nucleosides , the nitrogen atom at position 7 is replaced by a carbon atom, creating a pyrrolo[2,3-d]pyrimidine scaffold. This substitution renders the five-membered ring more electron-rich, which can enhance base-pairing stability within DNA or RNA and improve interactions with enzymes. It also provides a strategic position (C7) for further chemical modifications to modulate biological activity.[1]

Conversely, 7-azapurine nucleosides involve the replacement of a carbon atom with a nitrogen atom. A prominent example is the 8-aza-7-deazapurine (pyrazolo[3,4-d]pyrimidine) scaffold, where the C8 and N7 atoms of the native purine are interchanged.[2] This alteration significantly changes the electronic distribution and hydrogen bonding capabilities of the nucleobase, making these analogues excellent mimics for natural purine nucleosides and substrates for various enzymes.[2]

A key physicochemical distinction is the redox potential, which is significantly lower in the 7-deazapurine system compared to both natural purines and 8-aza-7-deazapurine systems. Furthermore, the glycosylic bond of 7-deazapurine nucleosides is notably more stable against depurination under acidic conditions compared to their 8-aza-7-deazapurine counterparts.

Comparative Biological Activity

Both 7-deazapurine and 7-azapurine nucleosides exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. However, the specific targets and potency can vary significantly between the two classes and even among derivatives within the same class.

Anticancer Activity

7-Deazapurine nucleosides have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[3] Their mechanism of action is often complex, involving intracellular phosphorylation to the active triphosphate form, followed by incorporation into both RNA and DNA.[1][3] This leads to the inhibition of protein synthesis and the induction of DNA damage, ultimately triggering apoptosis. Some 7-deazapurine derivatives also act as inhibitors of key cellular kinases, such as adenosine (B11128) kinase.

While research on the anticancer properties of 7-azapurine nucleosides is also promising, the available data is less extensive. Certain 8-aza-7-deazapurine derivatives have shown antiproliferative activity, but often the focus has been on their antiviral and antibacterial potential.

Table 1: Comparative Cytotoxicity of 7-Deazapurine and 7-Azapurine Nucleoside Analogues

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
7-Deazapurine 7-(2-Thienyl)-7-deazaadenosine (AB61)CCRF-CEM (Leukemia)0.02 µM[4] (from a diagram)
7-Hetaryl-7-deazaadenosinesVariousLow nanomolar to submicromolar[5]
7-Azapurine 8-Aza-7-deazapurine derivativesLoVo (Colon)Moderate activity reported (from a researchgate article)

Note: Direct comparison is challenging due to variations in experimental conditions across different studies.

Antiviral Activity

Both classes of nucleosides have yielded potent antiviral agents. 7-Deazapurine nucleosides, particularly those with modifications at the 2'-position of the ribose sugar, have shown significant activity against hepatitis C virus (HCV).[1] The proposed mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp) after intracellular conversion to the triphosphate form. Derivatives of 7-deazapurine have also been investigated as potential inhibitors of the dengue virus.[6]

8-Aza-7-deazapurine nucleosides have also been explored for their antiviral potential, with some derivatives showing activity against various DNA and RNA viruses.[2]

Table 2: Comparative Antiviral Activity of 7-Deazapurine and 7-Azapurine Nucleoside Analogues

Compound ClassDerivativeVirusEC50 (µM)Reference
7-Deazapurine 2'-C-Methyl-7-deazaadenosineHepatitis C Virus (HCV)Potent inhibition reported[1]
6e (a 7-deazapurine derivative)Dengue Virus (DENV)2.081 µM[6]
7-Azapurine 7-Chloro-3-(2-deoxy-D-erythro-pentofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridineCoxsackie B1 virusActivity reported (from a researchgate article)

Note: EC50 values represent the concentration required to achieve 50% of the maximum effect.

Antimicrobial Activity

Interestingly, 8-aza-7-deazapurine nucleosides have shown notable promise as antibacterial agents, particularly against Mycobacterium tuberculosis.[7][8]

Table 3: Antimicrobial Activity of 8-Aza-7-deazapurine Nucleoside Analogues

Compound ClassDerivativeMicroorganismMIC99 (µg/mL)Reference
8-Aza-7-deazapurine Compound 9M. smegmatis13 µg/mL[8]
Compound 19M. smegmatis50 µg/mL[8]
Compound 6M. tuberculosis20 µg/mL[7]
Compound 10M. tuberculosis40 µg/mL[7]

Note: MIC99 represents the minimum inhibitory concentration required to inhibit 99% of microbial growth.

Signaling Pathways and Mechanisms of Action

The biological effects of these nucleoside analogues are mediated through their interaction with various cellular signaling pathways.

7-Deazapurine Nucleosides: Interference with Nucleic Acid Synthesis and Kinase Signaling

As previously mentioned, a primary mechanism of action for many cytotoxic 7-deazapurine nucleosides is their activation via phosphorylation and subsequent incorporation into DNA and RNA. This disrupts the normal processes of transcription and replication, leading to cell death.

Mechanism of Action for Cytotoxic 7-Deazapurine Nucleosides.

Furthermore, some 7-deazapurine nucleosides can directly inhibit cellular kinases. For instance, certain derivatives are potent inhibitors of adenosine kinase, disrupting cellular adenosine metabolism. Others have been shown to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation.[5]

7-Azapurine Nucleosides: Awaiting Deeper Mechanistic Insights

The precise signaling pathways affected by 7-azapurine nucleosides are less well-defined in the current literature. It is hypothesized that, similar to their 7-deaza counterparts, they act as metabolic inhibitors after intracellular activation. Their structural similarity to natural purines suggests they can interfere with a wide range of enzymatic processes that utilize purine nucleosides or nucleotides. Further research is needed to elucidate the specific molecular targets and signaling cascades modulated by this class of compounds.

Experimental Protocols

The evaluation of 7-deazapurine and 7-azapurine nucleosides relies on a suite of standardized in vitro assays to determine their biological activity and cytotoxicity.

Cytotoxicity Assessment: MTT Assay

A common method to assess the cytotoxic potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol Overview:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test nucleoside for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Add MTT Add MTT Incubate->Add MTT Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

General Workflow for an MTT Cytotoxicity Assay.
Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound against cytopathic viruses.

Protocol Overview:

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the antiviral compound and mix them with a known concentration of the virus.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.

  • Incubation: Incubate the plates for several days to allow for plaque development.

  • Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.

  • Plaque Counting and Analysis: Count the number of plaques in each well. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[4]

Conclusion

Both 7-deazapurine and 7-azapurine nucleosides represent rich and versatile scaffolds for the development of novel therapeutics. 7-Deazapurines have been extensively studied, particularly as anticancer and antiviral agents, with a clearer understanding of their mechanisms of action that often involve interference with nucleic acid metabolism and kinase signaling. 7-Azapurine nucleosides, while also demonstrating broad biological potential, have shown particular promise as antibacterial agents and warrant further investigation to fully elucidate their therapeutic applications and molecular mechanisms. The continued exploration and comparative analysis of these and other modified purine nucleosides will undoubtedly fuel the discovery of next-generation drugs to combat a range of human diseases.

References

Validating the Antiviral Efficacy of 7-Deazaadenosine Analogs: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiviral activity of 7-deazaadenosine analogs, focusing on 7-deaza-2'-C-methyladenosine (7-DMA) as a representative compound for novel nucleoside inhibitors like 7-Iodo-2',3'-dideoxy-7-deazaadenosine. The performance of 7-DMA is compared with Sofosbuvir, a leading antiviral agent for the treatment of Hepatitis C Virus (HCV). This document outlines the experimental data, detailed protocols, and mechanisms of action to aid in the evaluation of new antiviral candidates.

Comparative Analysis of In Vitro Anti-HCV Activity

The in vitro efficacy of antiviral compounds is primarily assessed by their ability to inhibit viral replication in cell-based assays and their selectivity. The half-maximal effective concentration (EC50) indicates the potency of the compound, while the half-maximal cytotoxic concentration (CC50) measures its toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a drug candidate.

CompoundVirus TargetAssay SystemEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
7-deaza-2'-C-methyladenosine (7-DMA)HCVReplicon Assay~0.085>100>1176[1][2]
Sofosbuvir (PSI-7977)HCVReplicon Assay0.094>100>1064[3]
2'-C-methyl-adenosineHCVReplicon Assay~0.2>100>500[1]

Table 1: In Vitro Anti-HCV Activity of 7-DMA and Comparator Compounds. This table summarizes the EC50, CC50, and Selectivity Index for 7-DMA, Sofosbuvir, and the parent compound 2'-C-methyl-adenosine in HCV replicon assays. The data highlights the potent and selective activity of 7-DMA against HCV.

Mechanism of Action: Inhibition of HCV NS5B Polymerase

Both 7-deazaadenosine analogs and Sofosbuvir target the HCV NS5B protein, an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome.[4] These compounds are nucleoside inhibitors that act as chain terminators. After entering the host cell, they are metabolized into their active triphosphate form. This active form mimics the natural substrates of the NS5B polymerase and is incorporated into the growing viral RNA chain. However, the modification at the 2' or 3' position of the ribose sugar prevents the formation of the next phosphodiester bond, leading to premature termination of RNA synthesis and halting viral replication.[4][5]

Mechanism_of_Action cluster_cell Hepatocyte Prodrug 7-DMA / Sofosbuvir (Prodrug) Active_TP Active Triphosphate (7-DMA-TP / Sofosbuvir-TP) Prodrug->Active_TP Cellular Kinases NS5B HCV NS5B Polymerase Active_TP->NS5B Competitive Substrate RNA_Replication Viral RNA Replication NS5B->RNA_Replication Elongation Chain_Termination Chain Termination NS5B->Chain_Termination Inhibition Inhibition of Replication Chain_Termination->Inhibition Viral Entry->Prodrug Enters Cell

Caption: Mechanism of action of nucleoside inhibitors targeting HCV NS5B polymerase.

Experimental Protocols

In Vitro HCV Replicon Assay

The HCV replicon assay is a standard cell-based method to determine the in vitro antiviral activity of compounds against Hepatitis C Virus.[6] This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (replicon) capable of autonomous replication.[7] The replicon often contains a reporter gene, such as luciferase, for easy quantification of viral replication.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids

  • G418 (for selection and maintenance of replicon cells)

  • Test compounds (e.g., 7-DMA, Sofosbuvir)

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in DMEM supplemented with 10% FBS and non-essential amino acids, without G418.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification of HCV Replication:

    • Remove the culture medium.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • The luminescence signal is proportional to the level of HCV RNA replication.

  • Assessment of Cytotoxicity:

    • In a parallel plate, determine cell viability using a suitable assay (e.g., CellTiter-Glo®) to measure the cytotoxic effects of the compounds.

  • Data Analysis:

    • Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control.

    • Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Calculate the percent cytotoxicity for each compound concentration relative to the vehicle control.

    • Determine the CC50 value by plotting the percent cytotoxicity against the compound concentration.

    • Calculate the Selectivity Index (SI = CC50/EC50).

Experimental_Workflow start Start seed_cells Seed Huh-7 Replicon Cells in 96-well plates start->seed_cells add_compounds Add Serial Dilutions of Test Compounds seed_cells->add_compounds incubate Incubate for 72 hours add_compounds->incubate measure_replication Measure HCV Replication (Luciferase Assay) incubate->measure_replication measure_cytotoxicity Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure_cytotoxicity data_analysis Data Analysis: Calculate EC50, CC50, SI measure_replication->data_analysis measure_cytotoxicity->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro HCV replicon assay.

Conclusion

The data and protocols presented in this guide demonstrate a robust framework for the in vitro validation of novel 7-deazaadenosine analogs as potential anti-HCV agents. 7-deaza-2'-C-methyladenosine exhibits potent and selective inhibition of HCV replication, comparable to the clinically successful drug Sofosbuvir. The detailed experimental workflow for the HCV replicon assay provides a clear path for researchers to assess the antiviral efficacy and cytotoxicity of new chemical entities. This comparative approach is essential for identifying promising candidates for further preclinical and clinical development in the ongoing search for improved antiviral therapies.

References

A Side-by-Side Comparison of Modified Nucleoside Analogs in Cancer Research: Gemcitabine, Cytarabine, and Fludarabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Modified nucleoside analogs represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects by interfering with nucleic acid synthesis and repair. This guide provides a detailed side-by-side comparison of three widely studied nucleoside analogs: Gemcitabine (B846), Cytarabine (B982) (Ara-C), and Fludarabine (B1672870). We will delve into their mechanisms of action, comparative efficacy in various cancer cell lines, and the experimental protocols used to evaluate their performance.

Overview of Mechanisms of Action

Modified nucleoside analogs are pro-drugs that require intracellular phosphorylation to their active triphosphate forms. These active metabolites then compete with endogenous nucleosides for incorporation into DNA and RNA, leading to chain termination and inhibition of essential enzymes involved in nucleic acid synthesis.

  • Gemcitabine (dFdC): A deoxycytidine analog, Gemcitabine's triphosphate form (dFdCTP) is incorporated into DNA, leading to "masked chain termination" where one additional nucleotide is added before DNA synthesis is halted. This makes it difficult for exonucleases to repair the DNA strand. Its diphosphate (B83284) form (dFdCDP) also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis.[1][2]

  • Cytarabine (Ara-C): Another deoxycytidine analog, Cytarabine's active triphosphate form (Ara-CTP) is a potent inhibitor of DNA polymerase.[3] Its incorporation into the DNA strand leads to chain termination.[3][4][5] It is highly specific for the S-phase of the cell cycle.[3]

  • Fludarabine: A purine (B94841) analog, Fludarabine's triphosphate (F-ara-ATP) inhibits multiple enzymes crucial for DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase.[6] It can also be incorporated into both DNA and RNA.[7] Its primary effect is believed to be the activation of apoptosis.[7]

Data Presentation: Comparative Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for Gemcitabine, Cytarabine, and Fludarabine in various cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line, incubation time, and assay used. The data presented here is compiled from multiple studies to provide a comparative overview.

Table 1: Comparative IC50 Values of Nucleoside Analogs in Leukemia Cell Lines

Cell LineDrugIC50 ValueIncubation TimeReference
HL-60 Gemcitabine0.05 µM6 hours[4]
Cytarabine5 µM6 hours[4]
Fludarabine10 µM (used for Ara-C uptake studies)3 hours[1]
Molt-3 GemcitabineApoptosis induced at concentrations that also increase c-jun and c-fos expressionNot Specified[4]
Lymphoblastoid Cell Lines (Average of 197 lines) Gemcitabine25.3 ± 30.7 nMNot Specified[8]
Cytarabine8.4 ± 14.3 µMNot Specified[8]

Table 2: IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineIC50 ValueIncubation TimeReference
PANC-1 ~100-200 nM72 hours[9]
MIA PaCa-2 ~50-100 nM72 hours[9]
AsPC-1 ~300-400 nM72 hours[9]
BxPC-3 ~25-50 nM72 hours[9]
Capan-1 ~10-20 nM72 hours[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these nucleoside analogs are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Modified nucleoside analogs (Gemcitabine, Cytarabine, Fludarabine)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the nucleoside analogs in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the drugs to the wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the vehicle control. Plot the percentage of cell viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells (both adherent and suspension) after drug treatment. For adherent cells, use a gentle cell dissociation solution. Wash the cells with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest cells and wash with cold PBS. Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Sample Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Gemcitabine_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Gemcitabine_out Gemcitabine hENT1 hENT1 Gemcitabine_out->hENT1 Gemcitabine_in Gemcitabine dFdCMP dFdCMP Gemcitabine_in->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMPK dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA DNA dFdCTP->DNA Incorporation dNTPs dNTPs RNR->dNTPs Synthesis dNTPs->DNA Synthesis hENT1->Gemcitabine_in

Caption: Metabolic activation and mechanism of action of Gemcitabine.

Cytarabine_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Cytarabine_out Cytarabine (Ara-C) hENT1 hENT1 Cytarabine_out->hENT1 Cytarabine_in Cytarabine (Ara-C) AraCMP Ara-CMP Cytarabine_in->AraCMP dCK AraCDP Ara-CDP AraCMP->AraCDP UMP-CMPK AraCTP Ara-CTP AraCDP->AraCTP NDPK DNA_Polymerase DNA Polymerase AraCTP->DNA_Polymerase Inhibition DNA DNA AraCTP->DNA Incorporation & Chain Termination DNA_Polymerase->DNA Synthesis hENT1->Cytarabine_in Fludarabine_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Fludarabine_out Fludarabine hENT1 hENT1 Fludarabine_out->hENT1 Dephosphorylation Fludarabine_in F-ara-A FaraAMP F-ara-AMP Fludarabine_in->FaraAMP dCK FaraADP F-ara-ADP FaraAMP->FaraADP FaraATP F-ara-ATP FaraADP->FaraATP DNA_Polymerase DNA Polymerase FaraATP->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase FaraATP->RNR Inhibition DNA_Primase DNA Primase FaraATP->DNA_Primase Inhibition DNA DNA FaraATP->DNA Incorporation RNA RNA FaraATP->RNA Incorporation hENT1->Fludarabine_in Apoptosis_Induction Nucleoside_Analogs Gemcitabine Cytarabine Fludarabine DNA_Damage DNA Damage & Replication Stress Nucleoside_Analogs->DNA_Damage Checkpoint_Activation Cell Cycle Checkpoint Activation (e.g., ATM/ATR, Chk1/Chk2) DNA_Damage->Checkpoint_Activation p53_Activation p53 Activation Checkpoint_Activation->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_Cascade Effector Caspase Activation (Caspase-3, -7) Apoptosome_Formation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Experimental_Workflow cluster_assays Assays start Start cell_culture Cancer Cell Culture start->cell_culture drug_treatment Treatment with Nucleoside Analogs cell_culture->drug_treatment incubation Incubation (24-72h) drug_treatment->incubation mtt MTT Assay (Viability) incubation->mtt annexin Annexin V/PI (Apoptosis) incubation->annexin pi_stain PI Staining (Cell Cycle) incubation->pi_stain data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data_analysis annexin->data_analysis pi_stain->data_analysis end End data_analysis->end

References

A Comparative Analysis of 7-Iodo-2',3'-dideoxy-7-deazaadenosine and Existing Antiviral Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the nucleoside analog 7-Iodo-2',3'-dideoxy-7-deazaadenosine against established antiviral drugs, specifically focusing on its potential as an anti-HIV agent. Due to the limited availability of public in vivo efficacy data for this compound, this comparison is based on its structural characteristics and the known performance of analogous compounds, contrasted with the well-documented in vivo efficacy of approved nucleoside reverse transcriptase inhibitors (NRTIs).

Introduction to this compound

This compound is a synthetic nucleoside analog with a chemical structure suggesting potential activity against retroviruses like HIV.[1] Its design incorporates two key modifications to the natural nucleoside adenosine (B11128): the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar (a dideoxy modification) and the substitution of the nitrogen at the 7-position of the purine (B94841) ring with a carbon, to which an iodine atom is attached (a 7-deaza-7-iodo modification).

The dideoxy feature is the hallmark of the dideoxynucleoside class of antivirals, which act as chain terminators during viral DNA synthesis. The 7-deaza modification is known to alter the electronic properties of the nucleobase and can prevent degradation by enzymes like adenosine deaminase, potentially improving metabolic stability.

Mechanism of Action: A Shared Pathway

As a 2',3'-dideoxynucleoside, this compound is expected to act as a competitive inhibitor of viral reverse transcriptase. After intracellular phosphorylation to its active triphosphate form, it would be incorporated into the growing viral DNA chain. The absence of a 3'-hydroxyl group would then prevent the formation of the next phosphodiester bond, leading to chain termination and halting viral replication. This mechanism is shared with established NRTIs such as Zidovudine (AZT), Lamivudine (3TC), and Tenofovir.

NRTI_Mechanism_of_Action cluster_0 Host Cell Cytoplasm cluster_1 HIV Replication Cycle NRTI This compound (or other NRTI) NRTI_MP NRTI-Monophosphate NRTI->NRTI_MP Cellular Kinases NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP NRTI-Triphosphate (Active Form) NRTI_DP->NRTI_TP Cellular Kinases RT Reverse Transcriptase NRTI_TP->RT Competitive Inhibition Viral_RNA Viral RNA Template Viral_RNA->RT Growing_DNA Growing Viral DNA RT->Growing_DNA Chain_Termination Chain Termination (Replication Blocked) Growing_DNA->Chain_Termination Incorporation of NRTI-TP

Caption: General mechanism of action for Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

Comparative Efficacy Data

While specific in vivo efficacy data for this compound is not publicly available, the following tables summarize the established in vivo performance of leading NRTIs in both clinical and preclinical models. This provides a benchmark against which the potential of new compounds can be assessed.

Table 1: In Vivo Efficacy of Established Antiviral Agents (Human Studies)
Antiviral AgentVirusDosageStudy PopulationKey Efficacy EndpointCitation
Zidovudine (AZT) HIV-1200 mg every 4 hoursMildly symptomatic HIV-1 infected patients (<500 CD4 cells/mm³)Delayed progression to AIDS.[2]
Lamivudine (3TC) HIV-1300 mg daily (in combination)HIV-1/HBV co-infected patients~75% reduction in HIV-1 disease progression.[3]
Lamivudine (3TC) HBV100 mg dailyHBeAg-negative chronic hepatitis B patients63% had a complete response (loss of serum HBV DNA + normalized ALT) at 24 weeks.
Tenofovir DF HIV-1/HBV300 mg dailyAntiretroviral-experienced, HIV/HBV co-infected patients4-5 log₁₀ copies/mL mean reduction in HBV DNA level at 48 weeks.
Table 2: Preclinical In Vivo Efficacy of Established Antiviral Agents
Antiviral AgentVirusAnimal ModelDosageKey Efficacy EndpointCitation
Tenofovir DF & Emtricitabine HBVHumanized mice with HepAD38 cells33 mg/kg/day eachSustained suppression of virus titer at 14 days post-treatment.
Table 3: Profile of this compound
ParameterFindingCitation
Antiviral Activity Potential anti-HIV activity is inferred from its 2',3'-dideoxynucleoside structure. Other pyrrolo[2,3-d]pyrimidine 2',3'-dideoxynucleosides have shown anti-HIV activity, though less potent than comparator compounds in one study.[1]
In Vitro Efficacy (EC₅₀) Data not publicly available.
In Vivo Efficacy Data not publicly available.
Cytotoxicity (CC₅₀) Data not publicly available.

Experimental Protocols

The evaluation of novel antiviral agents follows a standardized preclinical pathway, from initial in vitro screening to in vivo efficacy studies in animal models.

In Vitro Anti-HIV Activity Assay

A common method to determine the in vitro efficacy of a compound against HIV is to use a human T-cell line, such as MT-4, which is susceptible to HIV infection.

  • Cell Culture: MT-4 cells are cultured in RPMI-1640 medium.

  • Compound Preparation: The test compound is dissolved (e.g., in DMSO) and serially diluted.

  • Infection and Treatment: MT-4 cells are seeded in 96-well plates and infected with a known titer of HIV-1. Immediately after, the diluted compound is added.

  • Incubation: The plates are incubated for 4-5 days at 37°C.

  • Endpoint Measurement: Antiviral activity is quantified by measuring the inhibition of a viral marker, such as the p24 capsid protein, using an ELISA. Cell viability is assessed in parallel using an MTT assay to determine cytotoxicity.

  • Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated.

In Vivo Anti-HIV Efficacy Study in Humanized Mice

Humanized mice, which possess a functional human immune system, are a key model for studying HIV infection and testing new therapies.

In_Vivo_Workflow start Start: Humanized Mouse Cohort infection HIV-1 Infection (e.g., Intravaginal Challenge) start->infection monitoring1 Baseline Monitoring: - Plasma Viral Load - CD4+ T-cell Count infection->monitoring1 treatment Treatment Initiation: - Test Compound (e.g., 7-Iodo-ddA) - Comparator (e.g., Tenofovir) - Placebo monitoring1->treatment monitoring2 Longitudinal Monitoring: - Weekly Viral Load - Bi-weekly CD4+ T-cell Count treatment->monitoring2 endpoint Study Endpoint: - Viral Suppression - CD4+ T-cell Reconstitution - Toxicity Assessment monitoring2->endpoint end Data Analysis & Conclusion endpoint->end

Caption: Generalized workflow for in vivo anti-HIV drug efficacy testing in humanized mice.
  • Model Generation: Immunodeficient mice (e.g., NOG mice) are transplanted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.

  • Infection: Once human immune cell engraftment is confirmed, mice are infected with an HIV-1 strain.

  • Treatment: Animals are randomized into groups to receive the test compound, a positive control (an established antiviral), or a placebo. Dosing can be administered orally or via other appropriate routes.

  • Monitoring: Blood samples are collected longitudinally to monitor plasma viral load (using qPCR or ddPCR) and CD4+ T-cell counts (using flow cytometry).

  • Endpoint Analysis: The primary efficacy endpoint is the reduction in plasma viremia compared to the placebo group. Safety is assessed by monitoring animal health and conducting post-mortem histopathology.

Conclusion

This compound is a rationally designed nucleoside analog with the potential for anti-HIV activity based on its structural similarity to established NRTIs. The dideoxy core strongly suggests a mechanism of action centered on the chain termination of viral reverse transcription. The 7-deaza-7-iodo modification on the adenine (B156593) base may confer advantages in terms of metabolic stability and enzyme interaction.

However, a significant data gap exists regarding its in vitro potency and, crucially, its in vivo efficacy and safety profile. Without this experimental data, any comparison to clinically successful drugs like Zidovudine, Lamivudine, and Tenofovir remains speculative. Future preclinical studies, following the established protocols outlined in this guide, are essential to determine if the theoretical advantages of this compound translate into a viable therapeutic candidate. Researchers in the field are encouraged to pursue these investigations to fully characterize this compound's potential contribution to the antiviral armamentarium.

References

Benchmarking 7-Iodo-2',3'-dideoxy-7-deazaadenosine in Modern Sequencing Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-Iodo-2',3'-dideoxy-7-deazaadenosine as a chain terminator in Sanger sequencing, benchmarked against the standard 2',3'-dideoxyadenosine (B1670502) triphosphate (ddATP). The inclusion of 7-deaza analogs in sequencing reactions has been a pivotal strategy to overcome challenges associated with GC-rich templates, and this guide explores the potential advantages offered by an iodinated form of 7-deaza-ddATP.

Introduction to 7-deaza Analogs in Sequencing

Standard Sanger sequencing, while being the gold standard for sequence validation, often encounters issues with templates rich in guanine (B1146940) (G) and adenine (B156593) (A) nucleotides. These regions are prone to forming secondary structures, such as hairpins, which can lead to premature termination by the DNA polymerase and result in a phenomenon known as band compression on sequencing gels or ambiguous peak data in chromatograms.

To mitigate these issues, analogs of dNTPs and ddNTPs have been developed. Among the most successful are the 7-deaza purine (B94841) analogs. In these molecules, the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This modification disrupts the Hoogsteen base pairing that contributes to the formation of secondary structures, thereby allowing for more accurate sequencing of GC- and AT-rich regions. The use of 7-deaza-2'-deoxyadenosine triphosphate (c7dATP) and 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7dGTP) has been shown to significantly improve the quality of DNA sequencing data by decreasing anomalies in electrophoretic mobility.[1]

This guide focuses on a specific chain-terminating analog, this compound, and evaluates its potential performance benefits in comparison to standard ddATP. While direct, quantitative head-to-head performance data for this specific iodinated compound is not extensively available in peer-reviewed literature, its performance can be inferred from the well-documented advantages of 7-deaza analogs. The addition of an iodine atom, a bulky halogen, at the 7-position could further enhance the disruption of non-canonical base pairing.

Performance Comparison: this compound vs. Standard ddATP

The following tables summarize the expected performance characteristics of this compound triphosphate (7-Iodo-7-deaza-ddATP) in comparison to the conventional 2',3'-dideoxyadenosine triphosphate (ddATP) used in Sanger sequencing. The data for the novel analog is extrapolated based on the known properties of 7-deaza compounds.

Table 1: Performance in Sequencing GC- and AT-Rich Templates

Performance MetricStandard ddATPThis compound triphosphateRationale for Improvement
Resolution of A-Tract Compressions Prone to compressions, leading to ambiguous base calls.Significantly Reduced CompressionsThe 7-deaza modification disrupts Hoogsteen base pairing, preventing the formation of secondary structures that cause band compressions.
Accuracy in GC-Rich Regions Lower accuracy due to polymerase slippage and secondary structures.Higher AccuracyBy reducing secondary structures, the polymerase can proceed more smoothly, leading to more accurate base incorporation and termination.
Peak Height Uniformity Can be uneven in problematic regions.Improved UniformityMore consistent termination events lead to more uniform peak heights in electropherograms, aiding in accurate base calling.[1]
Read Length in Difficult Templates Shorter effective read lengths.Potentially Longer Read LengthsBy resolving compressions, the usable read length of the sequence can be extended into previously unreadable regions.

Table 2: General Sequencing Performance Characteristics

CharacteristicStandard ddATPThis compound triphosphateConsiderations
Incorporation Efficiency by Polymerase Generally well-incorporated by standard DNA polymerases.Expected to be well-incorporated, but may vary with the specific polymerase used.The bulky iodo group might slightly alter the interaction with the polymerase active site. Empirical testing with different polymerases is recommended.
Chain Termination Specificity HighHighThe 2',3'-dideoxy structure ensures specific chain termination.
Compatibility with Fluorescent Dyes HighHighThe 7-position modification is generally compatible with the attachment of fluorescent dyes for automated sequencing.
Cost Relatively LowHigherSynthesis of modified nucleosides is more complex, leading to a higher cost per reaction.

Experimental Protocols

Sanger Sequencing using this compound triphosphate

This protocol outlines the cycle sequencing step of a Sanger sequencing workflow, highlighting the substitution of standard ddATP with this compound triphosphate.

1. Reagents:

  • Purified PCR product or plasmid DNA template (50-100 ng/µL)

  • Sequencing Primer (1.6 µM)

  • Cycle Sequencing Mix (containing DNA polymerase, dNTPs, ddCTP, ddGTP, ddTTP, and reaction buffer)

  • This compound triphosphate (fluorescently labeled, at a concentration optimized for the sequencing chemistry)

  • Nuclease-free water

2. Cycle Sequencing Reaction Setup:

For a single 10 µL reaction:

ComponentVolume
Cycle Sequencing Mix2 µL
DNA Template (50-100 ng)1-2 µL
Sequencing Primer (1.6 µM)1 µL
This compound triphosphate Mix1 µL
Nuclease-free waterto 10 µL

3. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation96°C1 minute1
Denaturation96°C10 seconds25-30
Annealing50-55°C5 seconds
Extension60°C4 minutes
Final Hold4°CHold1

4. Post-Reaction Cleanup:

  • Following cycle sequencing, the reaction products must be purified to remove unincorporated ddNTPs and salts. This can be achieved using methods such as ethanol/EDTA precipitation or column purification.

5. Capillary Electrophoresis:

  • The purified sequencing fragments are resuspended in a formamide-based loading buffer and separated by capillary electrophoresis on an automated DNA sequencer.

Visualizing the Workflow

Sanger Sequencing Workflow

The following diagram illustrates the key steps in the Sanger sequencing process, from template preparation to data analysis.

Sanger_Sequencing_Workflow Sanger Sequencing Workflow cluster_prep Template Preparation cluster_reaction Cycle Sequencing cluster_separation Fragment Analysis cluster_analysis Data Interpretation Template_DNA Template DNA (PCR Product/Plasmid) Thermal_Cycler Thermal Cycling Template_DNA->Thermal_Cycler Primer Sequencing Primer Primer->Thermal_Cycler Reaction_Mix Reaction Mix: - DNA Polymerase - dNTPs - Labeled ddNTPs (incl. 7-Iodo-7-deaza-ddATP) Reaction_Mix->Thermal_Cycler Purification Reaction Cleanup Thermal_Cycler->Purification Capillary_Electrophoresis Capillary Electrophoresis Purification->Capillary_Electrophoresis Data_Acquisition Fluorescence Detection Capillary_Electrophoresis->Data_Acquisition Sequence_Analysis Sequence Analysis & Base Calling Data_Acquisition->Sequence_Analysis

Caption: Key stages of the Sanger sequencing workflow.

Chain Termination Mechanism

This diagram illustrates the molecular basis of chain termination in Sanger sequencing.

Chain_Termination Mechanism of Chain Termination cluster_elongation Normal Elongation cluster_termination Chain Termination Growing_Strand_1 Growing DNA Strand (with 3'-OH) Polymerase_1 DNA Polymerase Growing_Strand_1->Polymerase_1 dNTP dNTP dNTP->Polymerase_1 Elongated_Strand Elongated Strand Polymerase_1->Elongated_Strand Phosphodiester bond formation Growing_Strand_2 Growing DNA Strand (with 3'-OH) Polymerase_2 DNA Polymerase Growing_Strand_2->Polymerase_2 ddNTP ddNTP (e.g., 7-Iodo-7-deaza-ddATP) (lacks 3'-OH) ddNTP->Polymerase_2 Terminated_Strand Terminated Strand Polymerase_2->Terminated_Strand Termination

Caption: DNA synthesis elongation versus termination.

Conclusion

The use of this compound as a chain-terminating nucleotide in Sanger sequencing presents a promising approach for improving the accuracy and read length of sequences derived from challenging DNA templates, particularly those with high GC or AT content. By mitigating the formation of secondary structures that lead to band compressions, this modified nucleoside can enable researchers to obtain high-quality data from previously intractable regions. While further empirical data is needed to fully quantify its performance advantages, the well-established benefits of 7-deaza analogs provide a strong rationale for its application in specialized sequencing projects. Researchers, scientists, and drug development professionals are encouraged to consider this and other modified nucleotides when encountering difficulties in obtaining clear and accurate DNA sequence data.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 7-Iodo-2',3'-dideoxy-7-deazaadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for 7-Iodo-2',3'-dideoxy-7-deazaadenosine. Given the absence of a specific Safety Data Sheet (SDS), this guidance is predicated on established safety protocols for handling potent, powdered pharmaceutical compounds, halogenated nucleoside analogs, and potentially cytotoxic substances. A thorough risk assessment should be conducted prior to commencing any work with this compound.

Hazard Assessment

  • Potent Pharmacological Activity: As a nucleoside analog, it is designed to interact with biological systems and may exhibit potent pharmacological effects.

  • Inhalation Hazard: The compound is a white to off-white powder, posing a risk of respiratory tract irritation and systemic exposure if inhaled.[3]

  • Skin and Eye Irritation: Direct contact with the powder or solutions may cause irritation or allergic reactions.

  • Cytotoxicity: Many nucleoside analogs possess cytotoxic properties, and it is prudent to handle this compound as potentially cytotoxic.

  • Environmental Hazard: Iodinated compounds can be harmful to aquatic life and require specific disposal procedures.[4][5]

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Situation Required PPE Notes
Handling Solid (Powder) Form Double Nitrile Gloves, Disposable Gown/Coveralls, Safety Goggles with side shields or a Face Shield, N95 or higher RespiratorA respirator is crucial to prevent the inhalation of fine particles. All handling of the solid should be performed within a certified chemical fume hood or a containment glove box.
Handling in Solution Nitrile Gloves, Lab Coat, Safety GogglesA face shield may be necessary if there is a significant splash hazard.
Weighing and Preparing Solutions Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 or higher RespiratorThis activity presents a high risk for aerosol generation and exposure.
Cleaning and Decontamination Chemical-resistant Gloves (e.g., Butyl rubber), Lab Coat, Safety GogglesEnsure gloves are resistant to the cleaning solvents being used.
Waste Disposal Nitrile Gloves, Lab Coat, Safety GogglesAdditional PPE may be required depending on the nature of the waste and the disposal procedure.

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

3.1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the compound to be used and the procedures involved.

  • Designated Area: Designate a specific area within a laboratory, such as a chemical fume hood, for handling the compound. This area should be clearly marked.

  • PPE Inspection: Inspect all PPE for integrity before use.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible. The kit should contain absorbent materials, decontamination solutions, and appropriate waste disposal bags.

  • Emergency Procedures: Review the location and operation of emergency equipment, including safety showers and eyewash stations.

3.2. Handling Procedures:

  • Work Area: Always handle this compound within the designated and clearly marked area inside a chemical fume hood.

  • Weighing: When weighing the solid compound, use a containment balance or perform the task in a fume hood to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

3.3. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container.[6]

  • Iodinated Waste: Due to the iodine content, this waste may require special handling. Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of iodinated chemical waste.[4][7] Do not dispose of this compound down the drain.[4][5]

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Prepare Work Area Prepare Work Area Weigh Solid Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Experimental Use Experimental Use Prepare Solution->Experimental Use Decontaminate Surfaces Decontaminate Surfaces Experimental Use->Decontaminate Surfaces Remove PPE Remove PPE Experimental Use->Remove PPE Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

References

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7-Iodo-2',3'-dideoxy-7-deazaadenosine
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